1-Deoxysphingosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h15-18,20H,3-14,19H2,1-2H3/b16-15+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREXGWPJFRJAJU-SWESGNQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of a Novel Lipid Class: Discovery and Initial Characterization of 1-Deoxysphingolipids
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The field of lipidomics has been significantly advanced by the identification of atypical lipid classes that challenge canonical metabolic pathways and unveil new biological functions. Among these are the 1-deoxysphingolipids (1-deoxySLs), a class of sphingolipids defined by the absence of the C1 hydroxyl group characteristic of their canonical counterparts.[1][2] This structural distinction prevents their degradation through standard catabolic pathways, leading to their accumulation and implication in a variety of metabolic and neurological disorders.[1] Initially considered merely as cytotoxic byproducts, recent discoveries have illuminated their role as signaling molecules, opening new avenues for therapeutic intervention. This guide provides a comprehensive overview of the discovery, biosynthesis, and initial characterization of 1-deoxysphingosine and its related compounds.
Discovery and Biosynthesis: A Tale of Substrate Promiscuity
The biosynthesis of 1-deoxySLs diverges from the canonical sphingolipid pathway at the very first step. The enzyme serine palmitoyltransferase (SPT), which normally catalyzes the condensation of L-serine and palmitoyl-CoA, exhibits substrate promiscuity.[1][3] Under certain conditions, such as mutations in SPT subunits (SPTLC1/SPTLC2) or altered substrate availability (low L-serine or high L-alanine levels), SPT can utilize L-alanine or L-glycine as a substrate instead of L-serine.[1][2][4]
When L-alanine is used, the product is 1-deoxysphinganine (doxSA), the precursor to other 1-deoxySLs.[1][5] When L-glycine is used, 1-deoxymethylsphinganine (B3091860) is formed.[1] This atypical synthesis is particularly significant in the context of the rare genetic disorder Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1), where mutations in SPT lead to a pathological accumulation of neurotoxic 1-deoxySLs.[3][4] Elevated levels of these lipids are also found in patients with type 2 diabetes and metabolic syndrome, suggesting a broader role in metabolic diseases.[4][5]
Structural Characterization: Unveiling a Non-Canonical Double Bond
A pivotal moment in the characterization of 1-deoxySLs was the elucidation of the native structure of this compound (1-deoxySO). For a long time, it was assumed to possess a (4E) double bond, analogous to canonical sphingosine (B13886), which is introduced by the enzyme delta(4)-desaturase.[6] However, experimental evidence showed discrepancies.
Researchers supplemented HEK293 cells with isotope-labeled 1-deoxysphinganine and compared the resulting 1-deoxySO with a synthetic (4E) standard.[6] While the mass-to-charge ratio was identical, the compounds differed in their liquid chromatography retention times, indicating they were structural isomers.[6][7] Through a combination of advanced analytical techniques, including dimethyl disulfide (DMDS) derivatization and differential-mobility spectrometry combined with ozone-induced dissociation (DMS-OzID), the double bond in native 1-deoxySO was definitively identified at the (Δ14) position with a Z-configuration.[6][8] This discovery highlighted that 1-deoxySLs are metabolized differently than their canonical counterparts.[6]
Initial Functional Characterization: From Cytotoxicity to Cell Signaling
The initial characterization of 1-deoxySLs focused on their cytotoxicity. Lacking the C1-OH group, they cannot be phosphorylated by sphingosine kinases to form signaling molecules like sphingosine-1-phosphate (S1P), nor can they be broken down by the canonical lyase pathway.[1][2] This metabolic dead-end leads to their accumulation, causing a range of cellular dysfunctions.
Studies have shown that 1-deoxySLs induce endoplasmic reticulum (ER) stress, disrupt mitochondrial function, and trigger NLRP3 inflammasome activation.[4][5] They have also been shown to interfere with plasma membrane endocytosis and suppress anchorage-independent growth in cancer cells.[3][9]
More recently, a groundbreaking study identified 1-deoxysphingosines as physiological ligands for the nuclear hormone receptors NR2F1 and NR2F2 (also known as COUP-TF).[10] This discovery elevated 1-deoxySLs from toxic metabolites to a novel class of signaling lipids. The research demonstrated that 1-deoxysphingosines bind to the ligand-binding domains of NR2F1/2 and modulate their transcriptional activity at physiological concentrations.[10] This interaction is crucial for processes like cardiac and lymphatic cell development.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from the initial characterization of 1-deoxysphingolipids.
Table 1: Concentrations of 1-Deoxysphingolipids in Biological Systems
| Biological System | Condition | Analyte | Concentration | Reference |
| Human Plasma | Healthy | Total 1-deoxySLs | 0.1 - 0.3 µM | [11] |
| Human Plasma | HSAN1 Patients | Total 1-deoxySLs | Up to 1.2 µM | [11] |
| Human Plasma | Type 2 Diabetes | Total 1-deoxySLs | Elevated vs. Control | [4][5] |
| TIME Cells (in vitro) | Baseline | This compound | ~50 nM (0.05 pmole/10⁶ cells) | [10] |
| hESC-derived Cardiomyocytes (in vitro) | Day 7 Culture | This compound | ~680 nM (0.68 pmole/10⁶ cells) | [10] |
Table 2: Biochemical Parameters of this compound
| Parameter | Description | Value | Reference |
| Binding Affinity (Kd) | 1-deoxySO (Δ14Z) binding to NR2F1/2 | 126 nM | [10] |
| LD₅₀ (in vitro) | 1-deoxysphinganine in MEF cells | ~7 µM | [5] |
Key Experimental Protocols
1. Detection and Quantification by LC-MS/MS
-
Objective: To quantify 1-deoxysphingolipids in biological samples like plasma or cell extracts.
-
Methodology:
-
Lipid Extraction: Lipids are extracted from the sample using a solvent system (e.g., based on the methods of Bligh and Dyer or Folch). Isotope-labeled internal standards (e.g., D₃-1-deoxysphinganine) are added prior to extraction for accurate quantification.[8]
-
Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically using a reverse-phase C18 column to separate different sphingoid bases based on their polarity.[8]
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[12]
-
Quantification: Analytes are detected using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each 1-deoxySL species are monitored. Quantification is achieved by comparing the peak area of the endogenous analyte to that of the co-eluting internal standard.[12]
-
2. Structural Elucidation of Double Bond Position via DMS-OzID
-
Objective: To determine the precise location of the carbon-carbon double bond in this compound.
-
Methodology:
-
Sample Preparation: Lipid extracts containing 1-deoxySO are prepared from cell cultures or tissues.[6]
-
Differential-Mobility Spectrometry (DMS): The ionized lipids are passed through a DMS cell, which separates ions based on their different mobility in high and low electric fields. This step can separate structural isomers that are not resolved by chromatography alone.[6]
-
Ozone-Induced Dissociation (OzID): The mass-selected ions are introduced into a collision cell containing ozone gas. The ozone reacts specifically at the site of the carbon-carbon double bond, inducing fragmentation.
-
MS² Analysis: The resulting fragment ions are analyzed by a second stage of mass spectrometry. The masses of the fragments are diagnostic of the original position of the double bond, allowing for unambiguous structural assignment.[6][8]
-
3. Click-Chemistry Based Detection for Ultrastructural Localization
-
Objective: To visualize the subcellular localization of 1-deoxySLs at high resolution.
-
Methodology:
-
Metabolic Labeling: Cells are incubated with an alkyne-containing analog of 1-deoxysphinganine (alkyne-doxSA). This analog is incorporated into cellular lipids through the endogenous metabolic machinery.[11]
-
Cell Fixation: Cells are fixed with aldehydes to preserve their ultrastructure.
-
"Golden-Click-Method" (GCM): The fixed cells are treated with a small, amphiphilic gold-containing probe that has an azide (B81097) group. A copper(I)-catalyzed azide-alkyne cycloaddition ("click reaction") occurs, covalently linking the gold probe to the alkyne-labeled lipids.[11]
-
Electron Microscopy (EM): The gold particles are electron-dense and can be visualized directly using transmission electron microscopy (TEM), revealing the precise location of the 1-deoxySLs within organelles like the ER, mitochondria, and lysosomes.[11]
-
Conclusion
The discovery and characterization of 1-deoxysphingolipids represent a paradigm shift in our understanding of sphingolipid metabolism and function. Originally identified as neurotoxic metabolites in HSAN1, their role has expanded to include involvement in metabolic diseases and, most surprisingly, as endogenous signaling molecules that regulate nuclear receptor activity. The development of sophisticated analytical techniques has been crucial in unraveling their unique chemical structure and subcellular distribution. For drug development professionals, the pathways governing 1-deoxySL synthesis and signaling offer novel targets for therapeutic intervention in a range of diseases, from rare genetic neuropathies to prevalent conditions like type 2 diabetes. Further research into their downstream effects and protein interactions will undoubtedly continue to uncover new facets of these enigmatic lipids.
References
- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-deoxysphingolipid biosynthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells | bioRxiv [biorxiv.org]
- 4. caymanchem.com [caymanchem.com]
- 5. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound powder Avanti Polar Lipids [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Deoxysphingosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, biological signaling pathways, and relevant experimental methodologies for 1-Deoxysphingosine. This atypical sphingolipid is of increasing interest in the scientific community due to its association with various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and chemotherapy-induced peripheral neuropathy.
Physicochemical Properties of this compound
This compound (deoxySO) is a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids like sphingosine. This structural difference is fundamental to their metabolic fate and biological activity. They are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine as a substrate.[1] The absence of the C1-OH group prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation and associated cytotoxicity.[2]
Data on the physicochemical properties of this compound and its saturated counterpart, 1-Deoxysphinganine, are summarized below. It is important to note the existence of different isomers of this compound, primarily differing in the position and configuration of the double bond. The native form has been identified as having a cis (Z) double bond at position 14, while the commercially available synthetic standard often has a trans (E) double bond at position 4.[2][3]
| Property | This compound (m18:1(14Z)) - Native Form | This compound (m18:1(4E)) - Synthetic | 1-Deoxysphinganine (m18:0) - Saturated Form |
| Molecular Formula | C₁₈H₃₇NO[4] | C₁₈H₃₇NO[5] | C₁₈H₃₉NO[1] |
| Molecular Weight | 283.5 g/mol [4] | 283.5 g/mol [5] | 285.5 g/mol [1] |
| CAS Number | 2190487-94-4[4] | 193222-34-3[5] | 196497-48-0[1] |
| Appearance | - | Powder | Crystalline solid |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| Solubility | DMF: 10 mg/mlDMSO: 2 mg/mlEthanol (B145695): miscible[4] | DMF: 10 mg/mlDMSO: 2 mg/mlEthanol: miscible[5] | DMF: 10 mg/mlDMSO: 2 mg/mlEthanol: miscible |
| Stability | ≥ 2 years at -20°C[4] | ≥ 1 year at -20°C[6] | ≥ 4 years at -20°C |
| Storage Temperature | -20°C[4] | -20°C | -20°C |
Signaling Pathways of this compound
The accumulation of 1-deoxysphingolipids has been linked to several pathological signaling cascades, primarily exerting neurotoxic and cytotoxic effects. Key pathways identified include the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and modulation of nuclear hormone receptor activity.
Neurotoxicity and Cytotoxicity Pathways
1-Deoxysphingolipids are known to be neurotoxic, a characteristic central to the pathology of HSAN1 and implicated in chemotherapy-induced neuropathy.[7] The proposed mechanisms involve:
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of 1-deoxysphinganine leads to the production of very-long-chain 1-deoxyceramides, which induces ER stress and activates the unfolded protein response, ultimately leading to cell toxicity.[8]
-
Mitochondrial Dysfunction: 1-deoxysphingolipids can accumulate in mitochondria, leading to swelling, fragmentation, and overall dysfunction, which can trigger apoptosis.[2]
-
NMDA Receptor Signaling: 1-deoxysphinganine has been shown to induce neurotoxicity by targeting N-methyl-D-aspartate receptor (NMDAR) signaling.[9] This can lead to an irreversible depolarization of the neuronal membrane potential.[9]
-
Cytoskeletal Disruption: These lipids can cause a rapid disruption of the neuronal cytoskeleton, further contributing to neurodegeneration.[9]
-
Inflammasome Activation: 1-deoxysphingolipids can cause the accumulation of autophagosomes and lysosomes, leading to the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[10]
Modulation of Nuclear Hormone Receptors
Recent studies have identified 1-deoxysphingosines as signaling molecules that can modulate the activity of nuclear hormone receptors. Specifically, they have been shown to:
-
Bind to COUP-TFs: 1-deoxysphingosines can bind to the ligand-binding domains of NR2F1/2 (COUP-TFs), which are critical for the development of the nervous system, heart, and lymphatic vessels.[11]
-
Regulate Gene Transcription: By binding to COUP-TFs, 1-deoxysphingosines can modulate their transcriptional activity at physiological concentrations, influencing cellular differentiation programs.[11][12] This suggests a role for these lipids beyond being merely toxic dead-end metabolites.
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of sphingolipids, including this compound, in biological matrices.[13]
Objective: To extract and quantify total this compound from plasma or cell samples.
Materials:
-
Biological sample (plasma, cell pellet)
-
Internal Standard (e.g., C17-1-deoxysphingosine)
-
Chloroform, Methanol, Hydrochloric Acid (HCl), Ammonium (B1175870) Hydroxide
-
LC-MS/MS system with a C18 column
Methodology:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of plasma or a cell pellet suspension, add a known amount of the internal standard.
-
For total this compound (free and N-acylated), perform acid/base hydrolysis. Add strong base (e.g., 10 M KOH in methanol) and incubate at an elevated temperature (e.g., 65°C) for several hours to overnight to cleave N-acyl chains.[14]
-
-
Lipid Extraction (Folch Method Variation):
-
Neutralize the hydrolyzed sample with a strong acid (e.g., HCl).
-
Add a 2:1 mixture of chloroform:methanol to the sample, vortex thoroughly to create a single phase.
-
Induce phase separation by adding a smaller volume of water or a salt solution.
-
Centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Wash the organic phase with an alkaline water solution to remove contaminants.
-
Dry the final organic phase under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of methanol/water mixtures with additives like formic acid or ammonium formate (B1220265) to improve ionization.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Parent Ion (Q1): The m/z of protonated this compound ([M+H]⁺).
-
Fragment Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation.
-
-
Monitor the specific MRM transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of this compound in the original sample by comparing this ratio to a standard curve generated with known concentrations of the analyte.
-
Cytotoxicity Assay (MTT or LDH Release)
To assess the cytotoxic effects of this compound on a specific cell line (e.g., neuronal cells like SH-SY5Y or dorsal root ganglion neurons).
Objective: To determine the dose-dependent cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in ethanol or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) release assay kit
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. It may be necessary to complex the lipid with bovine serum albumin (BSA) for better solubility and delivery to the cells.[15]
-
Remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the treatment wells.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., ethanol/BSA) used for the highest dose of this compound.
-
Untreated Control: Cells in medium only.
-
Maximum Lysis Control (for LDH assay): Cells to be treated with a lysis buffer at the end of the experiment.
-
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
Viability/Cytotoxicity Measurement:
-
For MTT Assay (Measures Metabolic Activity):
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
For LDH Release Assay (Measures Membrane Integrity):
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mix according to the manufacturer's protocol. This measures the amount of LDH enzyme released from damaged cells into the medium.
-
Incubate as required by the kit.
-
Measure the absorbance at the specified wavelength.
-
-
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells).
-
Calculate the percentage of cell viability or cytotoxicity for each treatment group relative to the vehicle control.
-
Plot the percentage of viability/cytotoxicity against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
-
This guide provides foundational information for researchers working with this compound. Due to its complex biology and role in disease, further investigation into its properties and mechanisms of action is crucial for developing potential therapeutic interventions.
References
- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Neurotoxic 1-deoxysphingolipids and paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound powder Avanti Polar Lipids [sigmaaldrich.com]
Elucidation of the 1-Deoxysphingosine Biosynthetic Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the elucidation of the 1-deoxysphingosine (doxSO) biosynthetic pathway. It covers the core enzymatic reactions, catabolic processes, and the analytical and experimental methodologies used to investigate these atypical sphingolipids. The guide is intended for researchers, scientists, and drug development professionals interested in the metabolism and pathological significance of 1-deoxysphingolipids.
Introduction to 1-Deoxysphingolipids
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids like sphingosine (B13886) and sphinganine.[1][2] This structural difference has profound implications for their metabolism and biological function. Unlike canonical sphingolipids, deoxySLs cannot be phosphorylated at the C1 position to form signaling molecules like sphingosine-1-phosphate (S1P), nor can they be degraded by the canonical catabolic pathway via S1P lyase.[3][4] Consequently, they are considered metabolic "dead-end" products that can accumulate to toxic levels.[3]
Elevated levels of deoxySLs have been implicated in a range of pathologies, most notably hereditary sensory and autonomic neuropathy type 1 (HSAN1), a rare inherited disorder characterized by progressive sensory loss.[5][6] Furthermore, increased plasma concentrations of deoxySLs are associated with type 2 diabetes and its complications, including diabetic neuropathy.[1][7][8][9] The neurotoxic and cytotoxic effects of these lipids are a subject of intense research.[10][11]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a deviation from the canonical sphingolipid synthesis pathway, originating from the promiscuous substrate specificity of the enzyme serine palmitoyltransferase (SPT).
The Key Enzyme: Serine Palmitoyltransferase (SPT)
The first and rate-limiting step in de novo sphingolipid biosynthesis is catalyzed by serine palmitoyltransferase (SPT), an enzyme complex located in the endoplasmic reticulum.[12] The canonical reaction involves the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. However, under certain conditions, SPT can utilize L-alanine as an alternative substrate to L-serine.[2][4]
The SPT enzyme complex in mammals is a heterotrimer consisting of two main subunits, SPTLC1 and SPTLC2, and a third subunit, SPTLC3, which influences the acyl-CoA substrate specificity.[5] Mutations in the SPTLC1 and SPTLC2 genes are the genetic basis of HSAN1 and lead to a shift in substrate preference, favoring L-alanine and resulting in the overproduction of 1-deoxysphingolipids.[5][13] Even the wild-type enzyme can produce deoxySLs, particularly under conditions of low serine or high alanine (B10760859) availability.[5]
Formation of 1-Deoxysphinganine and Downstream Metabolites
When SPT utilizes L-alanine instead of L-serine, the initial product is 1-deoxysphinganine (deoxySA).[2] This reaction is the committed step to the deoxySL pathway.
Following its synthesis, 1-deoxysphinganine can be further metabolized by the same enzymes that act on canonical sphingoid bases. It is acylated by ceramide synthases (CerS) to form 1-deoxydihydroceramides (deoxyDHCer).[10] These can then be desaturated by dihydroceramide (B1258172) desaturase (DES) to produce 1-deoxyceramides (deoxyCer). Finally, the catabolism of 1-deoxyceramides by ceramidases yields this compound (deoxySO).[3]
Catabolism of 1-Deoxysphingolipids
For a long time, 1-deoxysphingolipids were considered metabolically inert due to the absence of the C1-hydroxyl group, which is essential for their degradation via the canonical sphingolipid catabolic pathway. However, recent research has unveiled a novel catabolic pathway involving cytochrome P450 enzymes.
The Role of Cytochrome P450 Enzymes
Studies have shown that 1-deoxysphingolipids can be hydroxylated by enzymes of the cytochrome P450 family, specifically the CYP4F subfamily.[3][9][14] This hydroxylation initiates a cascade of reactions that ultimately leads to the degradation of these toxic lipids. The identification of these downstream metabolites has provided new insights into the cellular mechanisms for detoxifying 1-deoxysphingolipids.
Quantitative Data
The accumulation of 1-deoxysphingolipids is a hallmark of both HSAN1 and type 2 diabetes. The following tables summarize representative quantitative data from various studies.
| Analyte | Healthy Controls (µM) | Type 2 Diabetes Patients (µM) | Reference |
| 1-Deoxysphinganine (deoxySA) | 0.06 ± 0.03 | 0.11 ± 0.06 | [9] |
| This compound (deoxySO) | 0.12 ± 0.05 | 0.24 ± 0.16 | [9] |
| Total 1-Deoxydihydroceramides | 5.195 pmol/100 µL | 8.939 pmol/100 µL | [1] |
Table 1: Plasma Levels of 1-Deoxysphingolipids in Healthy Controls vs. Type 2 Diabetes Patients.
| Analyte | Healthy Controls (µM) | HSAN1 Patients (µM) | Reference |
| Total 1-Deoxysphingolipids | 0.1 - 0.3 | up to 1.2 | [10][15] |
Table 2: Plasma Levels of Total 1-Deoxysphingolipids in Healthy Controls vs. HSAN1 Patients.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of advanced analytical and cell-based experimental techniques.
Quantification of 1-Deoxysphingolipids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids, including 1-deoxysphingolipids.
Sample Preparation (from Plasma):
-
Internal Standard Spiking: To a plasma sample (e.g., 100 µL), add a known amount of a stable isotope-labeled internal standard (e.g., d7-sphinganine).
-
Hydrolysis (for total deoxySL measurement): Add strong acid (e.g., HCl) and heat to hydrolyze N-acyl linkages, releasing the free sphingoid bases. Neutralize with a strong base (e.g., NaOH).
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE) to separate the lipids from the aqueous phase.
-
Derivatization (optional but recommended for improved chromatographic separation and ionization): The extracted lipids can be derivatized, for example, with o-phthalaldehyde (B127526) (OPA) for fluorescence detection.
-
Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of solvents such as methanol, water, and formic acid to separate the different sphingoid bases.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the analyte in the first quadrupole, fragmenting it in the second, and detecting a specific product ion in the third, which provides high specificity and sensitivity.
In Vitro Serine Palmitoyltransferase (SPT) Assay with L-Alanine
This assay measures the activity of SPT in producing 1-deoxysphinganine from L-alanine.
Materials:
-
Cell lysate or microsomal fraction containing SPT
-
Reaction buffer (e.g., HEPES buffer, pH 8.0)
-
Substrates: Palmitoyl-CoA and L-alanine (can be radiolabeled, e.g., [³H]L-alanine, or unlabeled for MS detection)
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Stop solution (e.g., chloroform/methanol)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, PLP, and the cell lysate/microsomal fraction.
-
Pre-incubation: Incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiate Reaction: Add the substrates, palmitoyl-CoA and L-alanine, to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as a chloroform/methanol mixture, which also serves to extract the lipids.
-
Product Detection:
-
Radiolabeled Substrate: If a radiolabeled substrate was used, the product can be separated by thin-layer chromatography (TLC) and quantified by scintillation counting.
-
Unlabeled Substrate: The product can be quantified by LC-MS/MS as described in the previous section.
-
Cell Culture Models
Cell culture models are invaluable for studying the metabolism and cytotoxicity of 1-deoxysphingolipids.
Experimental Design:
-
Cell Line Selection: Choose a relevant cell line, such as a neuronal cell line for neurotoxicity studies or a cell line overexpressing a mutant form of SPT.
-
Treatment: Treat the cells with exogenous 1-deoxysphinganine or this compound to study their effects. Alternatively, manipulate the culture medium by lowering the serine concentration and/or increasing the alanine concentration to induce endogenous production of deoxySLs.
-
Metabolic Labeling: Use stable isotope-labeled precursors (e.g., ¹³C- or ²H-labeled alanine or palmitate) to trace the metabolic fate of these molecules.
-
Analysis: After the treatment period, harvest the cells and analyze the lipid content by LC-MS/MS. Cell viability, apoptosis, and other cellular parameters can also be assessed.
Signaling Pathways and Cellular Effects of 1-Deoxysphingolipids
The accumulation of 1-deoxysphingolipids has been shown to disrupt several cellular signaling pathways, leading to cytotoxicity and apoptosis.
Neurotoxicity and NMDA Receptor Signaling
In neurons, 1-deoxysphingolipids have been shown to induce neurotoxicity by affecting N-methyl-D-aspartate (NMDA) receptor signaling.[11][16] This can lead to an influx of calcium, excitotoxicity, and ultimately neuronal cell death.
Induction of Apoptosis
1-Deoxysphingolipids can induce apoptosis through various mechanisms, including the activation of caspases and the induction of endoplasmic reticulum (ER) stress.[10] The precise signaling cascades are still under investigation but may involve the modulation of protein kinase C (PKC) activity.
Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway has revealed a critical metabolic branch with significant implications for human health. The identification of serine palmitoyltransferase as the key enzyme and the discovery of a novel catabolic pathway involving cytochrome P450 enzymes have opened up new avenues for therapeutic intervention in diseases associated with elevated 1-deoxysphingolipid levels.
Future research will likely focus on:
-
A more detailed characterization of the kinetic properties of human SPT with L-alanine as a substrate.
-
The elucidation of the complete enzymatic cascade involved in the CYP4F-mediated degradation of 1-deoxysphingolipids.
-
A deeper understanding of the downstream signaling pathways affected by these toxic lipids.
-
The development of specific inhibitors of 1-deoxysphingolipid synthesis or enhancers of their degradation as potential therapeutic agents for HSAN1 and diabetic neuropathy.
This guide provides a solid foundation for researchers and clinicians working in this exciting and rapidly evolving field. The continued investigation of 1-deoxysphingolipid metabolism will undoubtedly lead to a better understanding of their role in disease and the development of novel therapeutic strategies.
References
- 1. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. tandfonline.com [tandfonline.com]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSAN1 mutations in serine palmitoyltransferase reveal a close structure-function-phenotype relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of Serine Palmitoyltransferase in 1-Deoxysphingosine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serine Palmitoyltransferase (SPT) is the foundational enzyme in the de novo biosynthesis of sphingolipids, a critical class of lipids involved in cellular structure and signaling. While its canonical function involves the condensation of L-serine (B559523) and palmitoyl-CoA, SPT exhibits substrate promiscuity that leads to the synthesis of atypical, neurotoxic sphingolipids. This guide provides an in-depth examination of the enzymatic mechanism by which SPT synthesizes 1-deoxysphingolipids, particularly 1-deoxysphingosine (1-deoxySO). We will explore the factors that govern this alternative substrate utilization, its pathological implications in diseases such as Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), and present detailed experimental protocols for its study.
Serine Palmitoyltransferase: The Gatekeeper of Sphingolipid Synthesis
The synthesis of all sphingolipids begins with a rate-limiting reaction catalyzed by Serine Palmitoyltransferase (SPT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme located in the endoplasmic reticulum.[1] The mammalian SPT is a multimeric complex, minimally a heterodimer of SPTLC1 and SPTLC2 subunits.[1] Its activity and substrate specificity are further modulated by a third subunit, SPTLC3, and smaller regulatory subunits, SPTSSA (ssSPTa) and SPTSSB, as well as by inhibitory proteins like the ORMDLs.[2][3]
The Canonical Reaction: Formation of Canonical Sphingoid Bases
In its primary role, SPT catalyzes the condensation of L-serine and a long-chain acyl-CoA, typically palmitoyl-CoA (C16:0). This reaction yields 3-ketodihydrosphingosine, which is rapidly reduced to dihydrosphingosine (sphinganine). Sphinganine (B43673) serves as the backbone for all canonical sphingolipids, which are characterized by a C1 hydroxyl group essential for their subsequent metabolism into complex sphingolipids (e.g., ceramides, sphingomyelin, gangliosides) and for their eventual degradation.[4]
The Atypical Reaction: Synthesis of 1-Deoxysphingolipids
SPT is not entirely specific to L-serine. It can utilize other amino acids as substrates, a promiscuity that leads to the formation of atypical sphingolipids.[5][6] The most significant of these alternative substrates is L-alanine.
The Formation of 1-Deoxysphinganine and this compound
When SPT condenses L-alanine with palmitoyl-CoA, it produces 1-deoxysphinganine (m18:0).[7] The critical distinction of this molecule is the absence of the C1-hydroxyl group, which is replaced by a hydrogen atom.[5] Like its canonical counterpart, 1-deoxysphinganine can be N-acylated by ceramide synthases to form 1-deoxyceramides. These can then be acted upon by ceramidases to yield this compound (1-deoxySO).[5]
The lack of the C1-OH group has profound metabolic consequences. 1-deoxySO cannot be phosphorylated by sphingosine (B13886) kinases to form this compound-1-phosphate. This prevents its degradation by the canonical S1P-lyase pathway, leading to the irreversible accumulation of these neurotoxic metabolites within the cell.[5][8]
Factors Driving 1-Deoxysphingolipid Synthesis
The shift in SPT's substrate preference from serine to alanine (B10760859) is not random. It is driven by specific genetic and metabolic conditions.
-
Genetic Mutations (HSAN1): Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) is an autosomal dominant disorder caused by missense mutations in the SPTLC1 or SPTLC2 genes.[4][9] These mutations induce a conformational change in the enzyme's active site, increasing its affinity for L-alanine and leading to a "gain-of-function" that results in the pathological accumulation of 1-deoxysphingolipids.[9][10] This accumulation is directly responsible for the neurotoxic effects observed in patients.[9]
-
Substrate Availability: Even in the absence of mutations, the relative concentrations of L-serine and L-alanine can influence SPT's substrate choice. Conditions of L-serine restriction or high L-alanine levels can drive the synthesis of 1-deoxysphingolipids by the wild-type enzyme.[6][11] This has been identified as a metabolic liability in certain cancer cells, where serine availability is limited, leading to the production of cytotoxic 1-deoxySLs that can impair tumor growth.[11][12]
Quantitative Data on 1-Deoxysphingolipid Production
The pathological relevance of 1-deoxysphingolipids is underscored by their dramatically elevated levels in HSAN1 patients and their modulation by therapeutic interventions.
| Condition | Analyte | Matrix | Fold Change / Effect | Reference(s) |
| HSAN1 Patient vs. Healthy Control | 1-deoxysphinganine (m18:0) | Lymphoblasts | Significantly increased | [9] |
| HSAN1 Patient vs. Healthy Control | 1-deoxymethylsphinganine (m17:0) | Lymphoblasts | Significantly increased | [9] |
| HSAN1 Patient (C133Y mutation) vs. Healthy Control | Deoxysphingoid bases (dSLs) | Plasma | Highly elevated | [4] |
| HSAN1 Mouse Model (Oral L-serine supplementation) | Deoxysphingoid bases (dSLs) | Plasma | Markedly decreased levels | [4] |
| Human HSAN1 Patients (Oral L-serine supplementation) | Deoxysphingoid bases (dSLs) | Plasma | Significantly decreased levels | [4] |
| Cancer Cells (Serine/Glycine restricted diet) | Deoxysphingolipids | Tumor | Significant accumulation | [11][12] |
| Fibroblasts (Treated with Myriocin - SPT inhibitor) | Sphingolipid species | Cells | General reduction in sphingolipid synthesis, demonstrating assay utility for inhibitors | [13][14] |
Experimental Protocols
Studying the role of SPT in 1-deoxySO synthesis requires robust methods for measuring enzyme activity and quantifying the resulting lipid products.
Protocol: Serine Palmitoyltransferase (SPT) Activity Assay
This protocol describes a common method for measuring SPT activity in cell lysates or microsomal fractions by monitoring the incorporation of a labeled substrate.
A. Sample Preparation
-
Total Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 100 mM HEPES pH 8.0, 0.5 mM EDTA, protease inhibitors).[15]
-
Homogenize cells via sonication or Dounce homogenization on ice.[15]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[15] The supernatant is the total cell lysate.
-
Determine protein concentration using a standard method like BCA.[15]
-
-
Microsomal Fraction (Enriched SPT):
-
Following homogenization, centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.[15]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.[15]
-
The resulting pellet is the microsomal fraction. Resuspend in an appropriate buffer and determine protein concentration.[15]
-
B. Assay Methods
Three primary methods are used, varying in sensitivity and complexity.
-
Radioactive Assay (Traditional):
-
Principle: Measures the incorporation of radiolabeled L-serine (e.g., [³H]-serine or [¹⁴C]-serine) into the lipid product, 3-ketodihydrosphingosine (3KDS).[16][17]
-
Reaction Mix: Prepare a master mix containing buffer (e.g., 50 mM HEPES pH 8.0), pyridoxal 5'-phosphate (PLP, ~20 µM), DTT (~25 mM), EDTA (~2 mM), palmitoyl-CoA (~100 µM), and radiolabeled L-serine.[17]
-
Procedure:
-
Incubate cell lysate or microsomes (50-100 µg protein) with the reaction mix.
-
Start the reaction by warming to 37°C and incubate for 30-60 minutes.[17]
-
Stop the reaction by adding a solvent like alkaline methanol.[17]
-
Extract total lipids using a chloroform/methanol-based extraction.
-
Separate the radiolabeled product from unreacted serine using Thin-Layer Chromatography (TLC).[15]
-
Quantify the radioactivity in the product spot using liquid scintillation counting.[16]
-
-
-
HPLC-Based Fluorescence Assay (Higher Sensitivity):
-
Principle: The 3KDS product is chemically reduced to sphinganine, which is then derivatized with a fluorescent tag (e.g., o-phthalaldehyde, OPA) for detection.[15][16]
-
Procedure:
-
Perform the enzymatic reaction as above using non-radiolabeled L-serine.
-
Stop the reaction and extract lipids.
-
Reduce the 3KDS in the extract to sphinganine using sodium borohydride (B1222165) (NaBH₄).[16]
-
Derivatize the resulting sphinganine with OPA.[15]
-
Analyze the derivatized product by reverse-phase HPLC with a fluorescence detector.[15]
-
Quantify using a standard curve of known sphinganine concentrations.[15]
-
-
-
LC-MS/MS-Based Assay (Most Specific & Sensitive):
-
Principle: Directly measures the mass of the 3KDS product, offering the highest specificity and sensitivity.[15]
-
Procedure:
-
Perform the enzymatic reaction as in the HPLC method.
-
Stop the reaction and extract lipids, adding a suitable internal standard (e.g., isotopically labeled sphinganine).
-
Analyze the lipid extract directly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify 3KDS by comparing its signal to the internal standard.
-
-
References
- 1. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral l-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serine Palmitoyltransferase (SPT)-related Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Hereditary sensory neuropathy type 1 is caused by the accumulation of two neurotoxic sphingolipids. [folia.unifr.ch]
- 11. SERIneALanine Killer: SPT promiscuity inhibits tumour growth via intra-tumoral deoxysphingolipid production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
1-Deoxysphingosine metabolism in mammalian cells
An In-depth Technical Guide to 1-Deoxysphingosine Metabolism in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxysphingolipids (deoxySLs) represent a class of atypical sphingolipids implicated in the pathology of several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] Unlike canonical sphingolipids, the absence of a C1-hydroxyl group in deoxySLs prevents their degradation through the conventional catabolic pathway, leading to their accumulation and subsequent cellular toxicity.[1][3][4] This guide provides a comprehensive overview of the metabolism of this compound (1-deoxySO), the central molecule in this class, within mammalian cells. It details its synthesis, recently discovered degradation pathways, and its role in cellular signaling. This document also includes structured tables of quantitative data, detailed experimental protocols for the study of 1-deoxySO, and visualizations of key metabolic and signaling pathways to serve as a valuable resource for researchers in the field.
Introduction to 1-Deoxysphingolipids
Sphingolipid biosynthesis traditionally begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1] However, SPT can alternatively use L-alanine as a substrate, leading to the formation of 1-deoxysphinganine (doxSA), the precursor of all deoxySLs.[1][4][5] These atypical sphingolipids lack the C1-hydroxyl group that is crucial for their conversion into complex sphingolipids and for their canonical degradation.[1][3][4] Consequently, they were long considered to be "dead-end" metabolites that accumulate in cells, causing cytotoxicity.[1] Pathologically elevated levels of 1-deoxySLs are a hallmark of the inherited neuropathy HSAN1 and are also observed in patients with type 2 diabetes, where they may contribute to diabetic sensory polyneuropathy.[1]
Metabolism of this compound
Synthesis of this compound
The synthesis of 1-deoxySO begins with the promiscuous activity of the enzyme serine palmitoyltransferase (SPT). Under conditions of low serine availability or in the presence of certain SPT mutations (as seen in HSAN1), the enzyme utilizes L-alanine instead of L-serine, condensing it with palmitoyl-CoA to form 1-deoxysphinganine (doxSA).[1][3][4] DoxSA is then N-acylated to form 1-deoxydihydroceramides, which are subsequently desaturated to produce 1-deoxyceramides.[6] Unlike canonical sphingolipids where the double bond is introduced at the Δ4 position, the desaturation of 1-deoxydihydroceramides in mammalian cells predominantly occurs at the Δ14 position, resulting in a Z-configuration (14Z).[2][7] Finally, the action of ceramidases on 1-deoxyceramides releases this compound (1-deoxySO).[7]
Figure 1: De novo synthesis pathway of this compound.
Degradation of this compound
For a long time, 1-deoxySLs were considered non-degradable due to the absence of the C1-hydroxyl group, which prevents phosphorylation by sphingosine (B13886) kinases and subsequent cleavage by sphingosine-1-phosphate lyase.[1][7] However, recent studies have identified a novel metabolic pathway for their degradation. This pathway involves a series of hydroxylation and desaturation reactions mediated by cytochrome P450 (CYP) enzymes, particularly from the CYP4F subfamily.[1] This metabolic conversion is significantly slower compared to the degradation of canonical sphingolipids.[1] The identified downstream metabolites include hydroxylated and polyunsaturated forms of 1-deoxySLs, which are likely intermediates in a detoxification process aimed at increasing their water solubility for excretion.[1][4]
Figure 2: Degradation pathway of this compound.
Signaling and Cellular Effects of this compound
The accumulation of 1-deoxySLs has been linked to a variety of cytotoxic effects, including the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and disruption of the actin cytoskeleton.[5][8] More recently, 1-deoxysphingosines have been identified as signaling molecules that can modulate the activity of nuclear hormone receptors. Specifically, they have been shown to bind to and activate the COUP-TF nuclear receptors (NR2F1/2), which are critical for the development of the nervous system, heart, and lymphatic vessels.[9] This interaction suggests that 1-deoxySLs may have physiological functions at non-toxic concentrations.[9] Furthermore, 1-deoxySLs have been shown to trigger NLRP3 inflammasome activation and to cause the accumulation of autophagosomes and lysosomes.[5]
Figure 3: Signaling pathways and cellular effects of this compound.
Quantitative Data
The following tables summarize key quantitative data related to this compound metabolism and its effects.
Table 1: Cellular Concentrations and Cytotoxicity of 1-Deoxysphingolipids
| Parameter | Value | Cell Type/System | Reference |
| LD50 of 1-deoxysphinganine (doxSA) | 7 µM | Mouse Embryonic Fibroblasts (MEFs) | [5] |
| Intracellular this compound concentration | 50 nM (0.05 pmol/10^6 cells) | Telomerase-immortalized human microvascular endothelium (TIME) cells | [9] |
| This compound concentration in differentiating cardiomyocytes (day 7) | 680 nM (0.68 pmol/10^6 cells) | Human ESC-derived cardiomyocytes | [9] |
| Total plasma levels of deoxySLs in healthy individuals | 0.1 - 0.3 µM | Human plasma | [10] |
| Total plasma levels of deoxySLs in HSAN1 patients | Up to 1.2 µM | Human plasma | [10] |
Table 2: Enzyme Kinetics of Serine Palmitoyltransferase (SPT)
| Substrate | Km | Vmax/kcat | Conditions | Reference |
| L-Serine | 128 ± 51 mM | kcat = 0.200 ± 0.070 s-1 | 0.2 mM PLP, 2–20 mM L-serine, 0.01–2 mM palmitoyl-CoA | [11][12] |
| Palmitoyl-CoA | 1.6 ± 0.7 mM | kcat = 0.200 ± 0.070 s-1 | 0.2 mM PLP, 2–20 mM L-serine, 0.01–2 mM palmitoyl-CoA | [11][12] |
| L-Serine | 58.1 ± 5.5 mM | kcat = 0.112 ± 0.004 s-1 | 1 mM PLP, 2–200 mM L-serine, 0.01–5 mM palmitoyl-CoA | [11][12] |
| Palmitoyl-CoA | 0.72 ± 0.08 mM | kcat = 0.112 ± 0.004 s-1 | 1 mM PLP, 2–200 mM L-serine, 0.01–5 mM palmitoyl-CoA | [11][12] |
| L-Serine | 1.2 mM | Not specified | HEK293 cell microsomes | [13] |
Experimental Protocols
Cell Culture and Metabolic Labeling
This protocol is adapted from studies investigating 1-deoxySL metabolism.[1]
Figure 4: Experimental workflow for metabolic labeling of 1-deoxysphingolipids.
-
Cell Seeding and Culture: Seed mammalian cells (e.g., Mouse Embryonic Fibroblasts (MEFs) or HEK293 cells) in appropriate culture vessels and grow in standard culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C and 5% CO2 until they reach the desired confluency (e.g., 70%).[1][10]
-
Preparation of Labeled Precursors: Prepare a stock solution of the isotope-labeled 1-deoxySL precursor (e.g., deuterium-labeled 1-deoxysphinganine, d3-deoxySA) in ethanol.
-
Metabolic Labeling: Treat the cells with the labeled precursor at a final concentration typically in the low micromolar range (e.g., 1 µM).[1]
-
Incubation: Incubate the cells for a specified period (e.g., 2 to 48 hours) to allow for the uptake and metabolism of the labeled precursor.[1]
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them by scraping or trypsinization.
-
Lipid Extraction: Perform lipid extraction from the cell pellet using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).
-
Analysis: Analyze the extracted lipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled 1-deoxySLs and their metabolites.[1]
Quantification of 1-Deoxysphingolipids by LC-MS/MS
This protocol provides a general framework for the analysis of 1-deoxySLs.[1][14]
-
Chromatographic Separation: Separate the extracted lipids on a C8 or C18 reverse-phase HPLC column.[14]
-
Mass Spectrometry: Analyze the eluting lipids using a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7]
-
Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole mass spectrometer, use specific precursor-to-product ion transitions for each 1-deoxySL species. The collision energy should be optimized for each transition using authentic standards.[14]
-
Data Analysis: Quantify the endogenous 1-deoxySLs by comparing their peak areas to those of a standard curve generated with known amounts of synthetic 1-deoxySL standards. Internal standards (e.g., isotope-labeled) should be used to correct for variations in extraction efficiency and instrument response.
Dimethyl Disulfide (DMDS) Derivatization for Double Bond Localization
This method is used to determine the position of the double bond in this compound.[7]
-
Sample Preparation: To the dried lipid extract, add 100 µl of dimethyl disulfide and 20 µl of iodine in diethyl ether (60 mg/ml).[7]
-
Reaction: Agitate the mixture for 16 hours at 35°C.[7]
-
Quenching and Extraction: Quench the reaction with 100 µl of 5% aqueous sodium thiosulfate. Extract the derivatized lipids with 200 µl of hexane (B92381).[7]
-
Analysis: Dry the hexane extract under nitrogen and reconstitute in a suitable solvent for direct infusion or LC-MS analysis. The fragmentation pattern of the DMDS adduct in MS/MS reveals the location of the original double bond.[7]
Conclusion and Future Directions
The study of this compound metabolism has evolved significantly, moving from the concept of inert, toxic byproducts to the recognition of a complex and regulated metabolic network with signaling implications. The discovery of a CYP450-mediated degradation pathway opens up new avenues for therapeutic intervention in diseases characterized by elevated 1-deoxySL levels.[1] Furthermore, the identification of 1-deoxySLs as ligands for nuclear receptors suggests a more nuanced physiological role for these lipids.[9] Key areas for future research include the precise elucidation of the enzymatic steps in the degradation pathway, the determination of the kinetic parameters of SPT with alanine (B10760859) in mammalian systems, and a deeper understanding of the downstream consequences of COUP-TF activation by 1-deoxysphingosines. Answering these questions will be critical for the development of targeted therapies for HSAN1, diabetic neuropathy, and other associated metabolic disorders.
References
- 1. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 5. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of HSAN1- and T2DM-associated 1-deoxy-sphingolipids inhibits the migration of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Multifunctional Role of His159in the Catalytic Reaction of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]
The Subcellular Landscape of 1-Deoxysphingosine: A Technical Guide for Researchers
An in-depth exploration of the subcellular localization of 1-deoxysphingosine (1-doxSO) and its precursors, detailing its accumulation in various organelles and the profound implications for cellular function and pathology. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding, quantitative data, experimental methodologies, and key signaling pathways associated with this atypical sphingolipid.
Introduction
1-Deoxysphingolipids (deoxySLs), including this compound (1-doxSO), are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids. This structural difference prevents their conversion into complex sphingolipids and their degradation through the canonical pathway, leading to their accumulation within cells. Elevated levels of deoxySLs are associated with several pathological conditions, most notably hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetic neuropathy. Understanding the subcellular distribution of these lipids is crucial for elucidating the mechanisms of their cytotoxicity and for the development of targeted therapeutic strategies. This technical guide summarizes the current knowledge on the subcellular localization of 1-doxSO, provides quantitative data where available, details key experimental protocols for its study, and visualizes its impact on cellular signaling pathways.
Subcellular Distribution of this compound and its Precursors
The subcellular localization of 1-deoxysphinganine (doxSA), the metabolic precursor to all deoxySLs, has been a primary focus of research to understand the initial sites of action and toxicity. Studies utilizing fluorescently tagged analogs and subcellular fractionation have revealed a distinct distribution pattern across various organelles.
Quantitative and Qualitative Localization Data
While comprehensive quantitative data across all organelles remains an area of active investigation, a combination of quantitative and qualitative findings from various studies provides a clear picture of 1-doxSO and its precursor's subcellular hotspots.
| Organelle | Localization of 1-Deoxysphinganine (doxSA) / this compound (1-doxSO) | Cell Type(s) | Quantitative Data | Reference(s) |
| Mitochondria | Prominent and rapid accumulation of doxSA. | Mouse Embryonic Fibroblasts (MEFs) | Qualitative: Strong fluorescence signal observed within 5 minutes of treatment.[1] | [1] |
| Endoplasmic Reticulum (ER) | Accumulation of doxSA, leading to ER stress. | MEFs, Retinal Organoids | Qualitative: Observed localization, particularly at toxic concentrations.[1] | [1] |
| Golgi Apparatus | Perinuclear colocalization of doxSA. | MEFs | Qualitative: Colocalization with Golgi protein marker giantin.[1] | [1] |
| Nucleus | Accumulation of 1-doxSO. | Telomerase-Immortalized Human Microvascular Endothelium (TIME) cells | Quantitative: >50% of total cellular 1-doxSO (0.05 pmol/10⁶ cells).[2] | [2] |
| Cytosol | Presence of 1-doxSO. | TIME cells | Quantitative: <50% of total cellular 1-doxSO.[2] | [2] |
Key Experimental Protocols
The elucidation of 1-doxSO's subcellular localization relies on a combination of advanced microscopy and biochemical techniques. Below are detailed protocols for two key experimental approaches.
Fluorescence Microscopy of Alkyne-Tagged 1-Deoxysphinganine (alkyne-doxSA) using Click Chemistry
This method allows for the direct visualization of doxSA distribution within cells.
Materials:
-
Alkyne-1-deoxysphinganine (alkyne-doxSA)
-
Mammalian cell line of interest (e.g., MEFs)
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Click reaction buffer (e.g., 100 mM HEPES, pH 7.4)
-
Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Labeling:
-
Seed cells on glass coverslips in a multi-well plate and culture to the desired confluency.
-
Prepare a stock solution of alkyne-doxSA in a suitable solvent (e.g., ethanol).
-
Dilute the alkyne-doxSA stock in pre-warmed cell culture medium to the final desired concentration (e.g., 0.1 µM for non-toxic labeling or 1 µM for studying toxic effects).[1]
-
Incubate the cells with the alkyne-doxSA containing medium for the desired time (e.g., 5 minutes to 24 hours).[1]
-
-
Fixation and Permeabilization:
-
Aspirate the labeling medium and wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining with antibodies against intracellular epitopes. Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
-
Azide-fluorophore (e.g., 5 µM final concentration)
-
CuSO₄ (e.g., 1 mM final concentration)
-
THPTA (e.g., 5 mM final concentration)
-
Freshly prepared sodium ascorbate (e.g., 50 mM final concentration) in click reaction buffer.
-
-
Incubate the fixed cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Subcellular Fractionation and LC-MS/MS Analysis of 1-Deoxysphingolipids
This biochemical approach provides quantitative data on the abundance of 1-doxSO and its metabolites in different organelles.
Materials:
-
Cultured cells or tissue sample
-
Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, pH 7.4, with protease inhibitors)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Sucrose solutions for density gradient centrifugation
-
Lipid extraction solvents (e.g., methanol (B129727), chloroform (B151607), formic acid)
-
Internal standards (e.g., D3-deoxysphinganine)
-
LC-MS/MS system
Protocol:
-
Cell Homogenization:
-
Harvest and wash cells in ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer on ice until approximately 80-90% of cells are lysed, as monitored by microscopy.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.
-
(Optional) For further separation of ER and Golgi, the microsomal pellet can be subjected to a sucrose density gradient centrifugation.
-
-
Lipid Extraction from Fractions:
-
To each subcellular fraction, add a known amount of an appropriate internal standard (e.g., D3-deoxysphinganine).
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure. A common method involves adding a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).
-
Separate the lipids using a gradient of appropriate mobile phases (e.g., water/methanol/formic acid and acetonitrile/formic acid).
-
Detect and quantify 1-doxSO and its metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion masses.
-
Normalize the detected amount of each lipid to the amount of the internal standard and the protein content of the respective fraction.
-
Signaling Pathways and Logical Relationships
The subcellular accumulation of 1-doxSO and its precursors has significant consequences for cellular signaling, primarily through the induction of organelle-specific stress responses and interaction with nuclear receptors.
1-Deoxysphingolipid-Induced Unfolded Protein Response (UPR)
The accumulation of 1-deoxysphinganine and its N-acylated metabolites in the endoplasmic reticulum disrupts protein folding homeostasis, leading to ER stress and the activation of the Unfolded Protein Response (UPR).
Caption: 1-doxSLs induce ER stress, activating the three arms of the UPR.
This compound as a Ligand for COUP-TF Nuclear Receptors
Recent evidence suggests that 1-deoxysphingosines can act as signaling molecules by binding to and modulating the activity of the orphan nuclear receptors COUP-TF1 (NR2F1) and COUP-TF2 (NR2F2).
References
The Physiological Role of 1-Deoxysphingosine: A Technical Guide for Researchers
December 19, 2025
Abstract
1-Deoxysphingosine (1-doxSO) and its precursor, 1-deoxysphinganine (1-doxSA), collectively known as 1-deoxysphingolipids (1-deoxySLs), are atypical sphingolipids that have historically been studied for their cytotoxic effects in pathological conditions such as hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes. However, emerging evidence reveals that these molecules possess distinct biological functions in non-pathological states. This technical guide provides an in-depth overview of the current understanding of 1-doxSO's physiological roles, focusing on its synthesis, metabolism, and function as a signaling molecule. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.
Introduction: Beyond Toxicity
1-Deoxysphingolipids are synthesized by the enzyme serine palmitoyltransferase (SPT) when it utilizes L-alanine instead of its canonical substrate, L-serine.[1][2] A defining structural feature of 1-deoxySLs is the absence of a hydroxyl group at the C1 position, which prevents their conversion into complex sphingolipids and renders them resistant to canonical degradation pathways.[1][3] While their accumulation is linked to cellular stress and toxicity, recent studies have uncovered specific, regulated functions under normal physiological conditions. This guide focuses on these non-pathological roles, offering a resource for researchers in cellular biology, lipidomics, and drug development.
Biosynthesis and Metabolism of this compound
The synthesis of 1-doxSO begins with the condensation of palmitoyl-CoA and L-alanine by SPT, forming 1-deoxysphinganine (1-doxSA).[3] This reaction is a deviation from the canonical sphingolipid pathway where L-serine is used to produce sphinganine. 1-doxSA is the precursor to all 1-deoxySLs.[4] It can be subsequently N-acylated to form 1-deoxy-dihydroceramides.[3]
A key metabolic step is the introduction of a double bond into 1-doxSA to form 1-doxSO. Unlike canonical sphingolipids which typically have a (4E) double bond, native 1-doxSO possesses a double bond at the Δ14 position with a Z-configuration (14Z).[2][5] This structural distinction highlights that 1-deoxySLs are metabolized differently from their canonical counterparts.[2]
While initially considered "dead-end" metabolites due to their inability to be degraded via the canonical sphingolipid pathway, it has been discovered that 1-deoxySLs can be metabolized.[3] This degradation is mediated by a cytochrome P450-dependent pathway, specifically involving CYP4F enzymes.[3]
References
- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 2. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Persistence of a Metabolic Aberration: A Technical Guide to 1-Deoxysphingosine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of 1-deoxysphingolipids (1-deoxySLs), a class of atypical and neurotoxic sphingolipids, represents a fascinating yet concerning facet of lipid biology.[1][2] Formed through a conserved promiscuity of the enzyme serine palmitoyltransferase (SPT), these lipids are implicated in a growing spectrum of debilitating human diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and amyotrophic lateral sclerosis (ALS).[3][4][5][6][7] This technical guide provides an in-depth exploration of the evolutionary conservation of 1-deoxySL metabolism, detailing its synthesis, degradation, and pathophysiological signaling. We present a comprehensive summary of quantitative data, detailed experimental protocols for key research methodologies, and visual representations of the core pathways to serve as a critical resource for researchers and drug development professionals in this field.
Introduction: An Evolutionary Conserved Metabolic Error
The synthesis of canonical sphingolipids, essential components of eukaryotic cell membranes, is initiated by the enzyme serine palmitoyltransferase (SPT), which condenses L-serine with palmitoyl-CoA.[8] However, a conserved feature of SPT across mammalian species is its ability to utilize L-alanine as an alternative substrate, leading to the formation of 1-deoxysphinganine (1-deoxySA), the precursor to all 1-deoxySLs.[1][2] This inherent enzymatic promiscuity, while likely representing an evolutionary relic, has profound pathological consequences when 1-deoxySL levels become elevated.[1][3][6]
The defining structural feature of 1-deoxySLs is the absence of a hydroxyl group at the C1 position, which renders them resistant to canonical degradation pathways and leads to their accumulation in tissues.[3][4][5] This accumulation is the primary driver of their cytotoxicity, particularly in neurons, where they disrupt mitochondrial function, induce endoplasmic reticulum (ER) stress, and alter calcium homeostasis.[9][10][11][12][13]
This guide will delve into the conserved nature of the enzymes and pathways responsible for both the synthesis and a newly discovered degradation pathway of these toxic lipids, providing a framework for understanding their role in disease and for the development of novel therapeutic interventions.
The Conserved Pathway of 1-Deoxysphingolipid Synthesis
The de novo synthesis of 1-deoxySLs is initiated by the same enzyme responsible for canonical sphingolipid synthesis, serine palmitoyltransferase (SPT). SPT is a highly conserved multimeric enzyme complex located in the endoplasmic reticulum. In mammals, the core catalytic activity resides in a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3.[8][14] The activity of this complex is further modulated by the small subunits, ssSPTa and ssSPTb, and the regulatory ORMDL proteins.[15][16][17][18][19][20]
Mutations in the SPTLC1 and SPTLC2 genes are the primary cause of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1).[3][6][7][21] These mutations enhance the enzyme's affinity for L-alanine over L-serine, leading to a significant increase in the production of 1-deoxySLs.[6]
Diagram: 1-Deoxysphingolipid Synthesis Pathway
Caption: Synthesis of 1-deoxysphingolipids in the ER.
A Conserved Degradation Pathway: The Cytochrome P450 System
For a long time, 1-deoxySLs were considered metabolic "dead ends" due to their inability to be degraded by the canonical sphingolipid catabolic pathway.[4][5] However, recent research has unveiled a novel degradation pathway mediated by cytochrome P450 enzymes, specifically from the CYP4F subfamily.[3][4][5][22][23] This pathway involves the hydroxylation of the 1-deoxySL backbone, initiating its breakdown. The evolutionary conservation of the CYP4F family across vertebrates suggests that this detoxification mechanism is a fundamental process.[24][25][26][27][28]
Diagram: 1-Deoxysphingolipid Degradation Pathway
Caption: Degradation of this compound by CYP4F enzymes.
Quantitative Data on 1-Deoxysphingolipid Metabolism
The quantification of 1-deoxySLs is crucial for understanding their physiological and pathological roles. Below are tables summarizing key quantitative data from the literature.
Table 1: Plasma/Serum Concentrations of 1-Deoxysphingolipids
| Analyte | Species | Condition | Concentration (µM) | Reference |
| 1-Deoxysphinganine (deoxySA) | Human | Healthy | 0.1 - 0.3 | [9] |
| 1-Deoxysphinganine (deoxySA) | Human | HSAN1 | Up to 1.2 | [9] |
| 1-Deoxysphinganine (deoxySA) | Human | Type 2 Diabetes | Significantly elevated | [29][30][31] |
| This compound (deoxySO) | Human | Healthy | Minor component | [31] |
| This compound (deoxySO) | Human | Type 2 Diabetes | Significantly elevated | [29][30] |
| Total 1-DeoxySLs | Mouse | HSAN1 model | Elevated in plasma and nerve tissue | [6] |
Table 2: Enzyme Kinetic Parameters (Illustrative)
Note: Specific kinetic data for SPT with alanine and CYP4F enzymes with 1-deoxySLs are not consistently reported in a standardized format across the literature. The following represents an illustrative structure for such data.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | Organism/Source | Reference |
| Serine-Pyruvate Aminotransferase | L-Alanine | - | - | - | - | [32] |
| Alanine Racemase | L-Alanine | 33.11 | 2426 | - | Streptococcus iniae | [32] |
| D-Amino Acid Aminotransferase | D-Alanine | 0.72 | - | - | Bacillus sp. YM-1 | [33] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of 1-deoxySL metabolism. The following sections provide an overview of key experimental protocols.
Quantification of 1-Deoxysphingolipids by LC-MS/MS
Principle: This method allows for the sensitive and specific quantification of 1-deoxySLs in biological matrices.
Protocol Outline:
-
Lipid Extraction: Extract lipids from plasma, serum, or tissue homogenates using a solvent system such as methanol/chloroform.[9]
-
Internal Standards: Spike samples with known amounts of isotope-labeled internal standards (e.g., d3-1-deoxySA) for accurate quantification.
-
Chromatographic Separation: Separate the lipid species using reverse-phase liquid chromatography (RPLC).[34][35]
-
Mass Spectrometric Detection: Detect and quantify the analytes using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.[36] The transition from the precursor ion to a specific product ion is monitored for each analyte and internal standard.[7]
Cell Culture and Treatment with 1-Deoxysphingolipids
Principle: In vitro cell culture models are used to investigate the cellular and molecular effects of 1-deoxySLs.
Protocol Outline:
-
Cell Culture: Culture neuronal cell lines (e.g., SH-SY5Y) or primary neurons in appropriate media.
-
Treatment: Treat cells with varying concentrations of 1-deoxysphinganine (doxSA) or other 1-deoxySLs.
-
Toxicity Assays: Assess cell viability and cytotoxicity using assays such as MTT or LDH release.
-
Downstream Analysis: Harvest cells for downstream analyses, including western blotting, qPCR, or immunofluorescence, to investigate specific cellular pathways affected by 1-deoxySLs.
Assessment of Mitochondrial Dysfunction
Principle: Given that mitochondria are a key target of 1-deoxySL toxicity, assessing their function is critical.[9][11][12][13]
Protocol Outline:
-
Mitochondrial Isolation: Isolate mitochondria from treated cells or tissues by differential centrifugation.[9]
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Use fluorescent dyes such as TMRM or JC-1 to measure changes in ΔΨm by flow cytometry or fluorescence microscopy.[37]
-
Oxygen Consumption Rate (OCR) Measurement: Use extracellular flux analysis (e.g., Seahorse analyzer) to measure the OCR and determine parameters of mitochondrial respiration.[37]
-
Mitochondrial Morphology: Visualize mitochondrial morphology using fluorescent microscopy after staining with mitochondria-specific dyes (e.g., MitoTracker) to assess for fragmentation.[9][11][12][13]
Co-immunoprecipitation of the SPT-ORMDL Complex
Principle: This technique is used to study the protein-protein interactions within the SPT enzyme complex and how they are affected by disease-causing mutations.[17][18][19][20]
Protocol Outline:
-
Cell Lysis: Lyse cells expressing tagged versions of SPT subunits (e.g., FLAG-SPTLC1) in a mild detergent buffer to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the tag (e.g., anti-FLAG antibody) coupled to beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the different components of the SPT complex (e.g., SPTLC2, ORMDLs) to assess their interaction.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in 1-deoxySL metabolism and its study is essential for a clear understanding.
Diagram: Cellular Consequences of 1-DeoxySL Accumulation
Caption: Key cellular pathways affected by 1-deoxySLs.
Diagram: Experimental Workflow for 1-DeoxySL Research
Caption: A typical workflow for studying 1-deoxySLs.
Conclusion and Future Directions
The evolutionary conservation of this compound metabolism underscores its deep-rooted presence in mammalian biology. While the promiscuity of serine palmitoyltransferase may have been tolerated throughout evolution, its pathological consequences in the context of genetic mutations or metabolic dysregulation are now evident. The discovery of a dedicated degradation pathway involving cytochrome P450 enzymes offers a new avenue for therapeutic intervention.
Future research should focus on several key areas:
-
Elucidating the full spectrum of 1-deoxySL-interacting proteins to better understand their mechanisms of toxicity.
-
Investigating the regulation of the CYP4F-mediated degradation pathway and its potential for therapeutic modulation.
-
Developing more sensitive and specific biomarkers for the early detection and monitoring of diseases associated with elevated 1-deoxySLs.
-
Exploring the presence and role of 1-deoxySLs in a broader range of species to gain deeper insights into their evolutionary history and physiological significance.
This technical guide provides a solid foundation for researchers and clinicians working to unravel the complexities of 1-deoxysphingolipid metabolism and to develop effective treatments for the devastating diseases it can cause.
References
- 1. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 3. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.uni-luebeck.de [research.uni-luebeck.de]
- 5. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel HSAN1 Mutation in Serine Palmitoyltransferase Resides at a Putative Phosphorylation Site That Is Involved in Regulating Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
- 9. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction. - DZNEPUB [pub.dzne.de]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. pnas.org [pnas.org]
- 15. Identification of small subunits of mammalian serine palmitoyltransferase that confer distinct acyl-CoA substrate specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of small subunits of mammalian serine palmitoyltransferase that confer distinct acyl-CoA substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. The ORMDL/Orm–serine palmitoyltransferase (SPT) complex is directly regulated by ceramide: Reconstitution of SPT regulation in isolated membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SPTLC1 variants associated with ALS produce distinct sphingolipid signatures through impaired interaction with ORMDL proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. zora.uzh.ch [zora.uzh.ch]
- 23. researchgate.net [researchgate.net]
- 24. Phylogenetic and functional analyses of the cytochrome P450 family 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scilit.com [scilit.com]
- 28. Genome-Wide Comparative Analysis of the Cytochrome P450 Monooxygenase Family in 19 Aphid Species and Their Expression Analysis in 4 Cereal Crop Aphids | MDPI [mdpi.com]
- 29. Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Deoxysphingoid bases as plasma markers in Diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. researchgate.net [researchgate.net]
- 34. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Early Evidence for 1-Deoxysphingosine Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that have emerged as key players in the pathology of several neurological and metabolic disorders. Unlike canonical sphingolipids, which are essential components of cell membranes and signaling molecules, deoxySLs are inherently cytotoxic. Their formation arises from a shift in the substrate specificity of the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting step in de novo sphingolipid biosynthesis. Under certain pathological conditions, SPT utilizes L-alanine instead of its canonical substrate L-serine, leading to the production of 1-deoxysphinganine (doxSA), the precursor to other deoxySLs.[1][2] This guide provides an in-depth overview of the early evidence for 1-deoxysphingosine toxicity, focusing on the quantitative data, experimental methodologies, and the core signaling pathways involved.
Pathophysiological Significance
Elevated levels of 1-deoxysphingolipids are strongly associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1), an autosomal dominant disorder characterized by progressive loss of pain and temperature sensation.[1][2][3] Mutations in the SPTLC1 and SPTLC2 genes, which encode subunits of SPT, are the genetic basis for HSAN1.[3] Furthermore, increased plasma concentrations of deoxySLs have been identified in patients with type 2 diabetes and diabetic neuropathy, suggesting a broader role for these lipids in peripheral nerve damage.[4][5] The clinical similarities between HSAN1 and diabetic neuropathy underscore the potential common pathogenic mechanism involving 1-deoxysphingolipid-induced neurotoxicity.[4][5]
Quantitative Data on 1-Deoxysphingolipid Levels and Toxicity
The following tables summarize the quantitative data from early studies on 1-deoxysphingolipid levels in pathological conditions and the concentrations at which their toxic effects have been observed in vitro.
Table 1: Plasma Levels of 1-Deoxysphingolipids in Human Pathologies
| Pathological Condition | 1-Deoxysphinganine (doxSA) Concentration | This compound (doxSO) Concentration | Reference |
| Healthy Individuals | 0.1 - 0.3 µM (total deoxySLs) | 0.1 - 0.3 µM (total deoxySLs) | [6] |
| HSAN1 Patients | Up to 1.2 µM (total deoxySLs) | Up to 1.2 µM (total deoxySLs) | [6] |
| HSAN1 (SPTLC2 p.N177D mutation) | Significantly elevated | Significantly elevated | [7] |
| Type 2 Diabetes with Neuropathy | Significantly elevated | Significantly elevated | [5] |
Table 2: In Vitro Neurotoxic Concentrations of 1-Deoxysphinganine (doxSA)
| Cell Type | Concentration | Observed Effect | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 1 µM | Mitochondrial fragmentation | [4] |
| Mouse Embryonic Fibroblasts (MEFs) | 7 µM | LD50 dose | [8] |
| Primary Dorsal Root Ganglion (DRG) neurons | Dose-dependent | Reduction in neurite number and length | [9] |
| Primary Cortical Neurons | Dose-dependent | Cytotoxicity | [9] |
| Aged Cultured Neurons | Not specified | Rapid cytoskeleton disruption | [10] |
Core Mechanisms of this compound Toxicity
The toxicity of 1-deoxysphingolipids is multifaceted, involving the disruption of several key cellular processes. The primary mechanisms identified in early research are detailed below.
Mitochondrial Dysfunction
A significant body of evidence points to mitochondria as a primary target of deoxySL toxicity. Exogenously applied 1-deoxysphinganine localizes to mitochondria, leading to fragmentation of the mitochondrial network and subsequent dysfunction.[4][11] This mitotoxicity is not observed with the canonical sphingolipid, sphinganine, highlighting the specific deleterious effect of the 1-deoxy structure.[11] The disruption of mitochondrial integrity and function is a plausible explanation for the particular vulnerability of energy-demanding peripheral nerves to elevated deoxySL levels.[4]
Endoplasmic Reticulum (ER) Stress
The accumulation of 1-deoxydihydroceramides, a downstream metabolite of doxSA, has been shown to induce ER stress. This is evidenced by the increased expression of unfolded protein response (UPR) markers in cells exposed to 1-deoxysphinganine. The ER is the primary site of sphingolipid synthesis, and the buildup of these atypical lipids likely disrupts its normal function, leading to a state of stress that can trigger apoptosis if unresolved.
Dysregulation of Calcium Homeostasis
Early studies have demonstrated that 1-deoxysphingoid bases cause acute abnormalities in calcium (Ca2+) handling by the endoplasmic reticulum and mitochondria. This includes the dysregulation of store-operated Ca2+ channels in the cell membrane. These changes in intracellular Ca2+ are accompanied by an early loss of mitochondrial membrane potential, suggesting a close interplay between calcium dysregulation and mitochondrial dysfunction in the neurotoxic cascade.
Cytoskeletal Disruption
Treatment of cultured neurons with 1-deoxysphinganine leads to a rapid disruption of the neuronal cytoskeleton.[10][12] This manifests as neurite retraction and a disturbed neurofilament structure, which directly impacts neuronal morphology and connectivity.[2][12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in this compound toxicity and a general workflow for its investigation.
Detailed Experimental Protocols
Cell Culture and Treatment with 1-Deoxysphinganine
-
Cell Lines: Primary dorsal root ganglion (DRG) neurons, primary cortical neurons, or neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. For primary neurons, media is often supplemented with neurotrophic factors.
-
Preparation of 1-Deoxysphinganine (doxSA): DoxSA is typically dissolved in an organic solvent such as ethanol (B145695) to create a stock solution.[6] The final concentration of the solvent in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Treatment: The doxSA stock solution is diluted in culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM). The medium of the cultured cells is replaced with the doxSA-containing medium. Control cells are treated with vehicle (solvent) alone or with the non-toxic canonical sphingoid base, sphinganine.
-
Incubation: Cells are incubated with doxSA for various time points (e.g., 24, 48, 72 hours) depending on the specific assay.
Assessment of Neurite Outgrowth
-
Method: This assay is typically performed on primary neurons or differentiated neuroblastoma cells. After treatment with doxSA, cells are fixed and immunostained for neuronal markers (e.g., β-III tubulin).
-
Imaging: Images of the stained neurons are captured using a fluorescence microscope.
-
Analysis: The length of the longest neurite and the total number of neurites per neuron are quantified using image analysis software. A dose-dependent reduction in neurite length and number is indicative of neurotoxicity.[9]
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
After doxSA treatment, MTT solution is added to each well and incubated for 1-4 hours.
-
A solubilization solution is then added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm. A decrease in absorbance indicates reduced cell viability.[1]
-
-
Resazurin (B115843) Assay: This is another metabolic assay where viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Resazurin solution is added to the cells after doxSA treatment and incubated for 1-4 hours.
-
Fluorescence is measured on a microplate reader. A decrease in fluorescence correlates with lower cell viability.[1]
-
Measurement of Mitochondrial Membrane Potential
-
Method: The loss of mitochondrial membrane potential is an early indicator of apoptosis. Fluorescent dyes such as JC-1 or TMRE are used to assess mitochondrial health.
-
Procedure:
-
After treatment with doxSA, cells are incubated with the fluorescent dye.
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low potential, JC-1 remains as monomers and fluoresces green.
-
The change in fluorescence is quantified using a fluorescence microscope, flow cytometer, or a microplate reader. A shift from red to green fluorescence indicates mitochondrial dysfunction.
-
Intracellular Calcium Imaging
-
Method: This technique allows for the real-time visualization of changes in intracellular calcium concentrations using fluorescent calcium indicators like Fura-2 or Fluo-4.[13]
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
A baseline fluorescence measurement is taken.
-
1-deoxysphingoid bases are acutely applied to the cells.
-
Changes in fluorescence intensity, which correspond to changes in intracellular calcium levels, are recorded over time using a fluorescence microscope equipped with a sensitive camera.[13]
-
Quantification of 1-Deoxysphingolipids by LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids.
-
Sample Preparation (Plasma):
-
Plasma samples are mixed with an internal standard (e.g., isotope-labeled sphingolipids).
-
Proteins are precipitated by adding an organic solvent like methanol.
-
The sample is centrifuged, and the supernatant containing the lipids is collected.
-
The supernatant is dried down and reconstituted in a solvent suitable for LC-MS/MS analysis.[14]
-
-
LC-MS/MS Analysis:
-
The lipid extract is injected into a liquid chromatograph to separate the different sphingolipid species, typically using a C18 reversed-phase column.[14][15]
-
The separated lipids are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which allows for the highly specific detection and quantification of the target 1-deoxysphingolipids based on their unique precursor and product ion masses.[16]
-
Conclusion
The early evidence strongly indicates that this compound and its derivatives are potent neurotoxic molecules. Their accumulation, driven by altered SPT activity, initiates a cascade of cellular events including mitochondrial dysfunction, ER stress, and calcium dysregulation, ultimately leading to neuronal damage and the clinical manifestations observed in conditions like HSAN1 and diabetic neuropathy. The experimental protocols outlined in this guide provide a framework for the continued investigation of deoxySL toxicity and the development of potential therapeutic interventions aimed at mitigating their harmful effects. Further research into the precise molecular interactions of these lipids and the development of specific inhibitors of their synthesis hold promise for treating these debilitating neuropathies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hereditary Sensory Neuropathy Type 1 Is Caused by the Accumulation of Two Neurotoxic Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide synthase inhibition by fumonisin B1 causes accumulation of 1-deoxysphinganine: a novel category of bioactive 1-deoxysphingoid bases and 1-deoxydihydroceramides biosynthesized by mammalian cell lines and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unraveling the Enigma of Native 1-Deoxysphingosine: A Technical Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-deoxysphingolipids (1-deoxySLs) represent a class of atypical sphingolipids that are increasingly implicated in a range of pathologies, including the rare inherited neuropathy HSAN1 and type 2 diabetes.[1][2] Unlike canonical sphingolipids, which are synthesized from the condensation of serine and palmitoyl-CoA, 1-deoxySLs are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine or L-glycine as a substrate.[3] This seemingly subtle shift in the biosynthetic pathway results in the absence of the C1 hydroxyl group, a defining structural feature that has profound implications for their metabolism and biological function.[3][4] The inability to be degraded through canonical catabolic pathways leads to their accumulation and associated cytotoxicity.[3]
For years, it was presumed that native this compound (1-deoxySO), the backbone of 1-deoxySLs, possessed a (4E) double bond, analogous to its canonical counterpart, sphingosine. However, recent rigorous structural elucidation studies have overturned this assumption, revealing a surprising and crucial difference. This technical guide provides an in-depth overview of the experimental methodologies employed to definitively determine the structure of native this compound, presenting key data and outlining the signaling pathways in which this molecule is involved.
The Structural Puzzle: Distinguishing Native this compound from its Synthetic Isomer
Initial investigations comparing native 1-deoxySO, isolated from HEK293 cells supplemented with an isotope-labeled precursor, to a commercially available synthetic SPH m18:1(4E)(3OH) standard, revealed that while both compounds shared the same mass-to-charge ratio (m/z), they exhibited different retention times in reversed-phase liquid chromatography (RPLC) and distinct in-source fragmentation patterns upon atmospheric pressure chemical ionization (APCI).[1][2] This strongly suggested that the two molecules were, in fact, structural isomers.
Experimental Corroboration: A Multi-faceted Approach
To pinpoint the exact location and configuration of the double bond in native 1-deoxySO, a combination of sophisticated mass spectrometry techniques and chemical derivatization was employed.
Table 1: Chromatographic and Mass Spectrometric Differentiation of this compound Isomers
| Parameter | Native this compound | Synthetic SPH m18:1(4E)(3OH) | Reference |
| m/z ([M+H]+) | 284.3 | 284.3 | [2] |
| RPLC Retention Time | Significantly different | Different from native | [1][5] |
| APCI In-source Fragmentation | Distinct pattern | Distinct pattern | [1][2] |
Dimethyl Disulfide (DMDS) Derivatization and MS/MS Analysis
The decisive evidence for the double bond's position came from derivatization with dimethyl disulfide (DMDS), a technique that adds a CH3S group to each carbon of the double bond, followed by collision-induced dissociation (CID) mass spectrometry (MS/MS). The fragmentation of the DMDS adduct of native 1-deoxySO yielded diagnostic product ions that unequivocally pointed to the double bond being located at the Δ14 position.[1][5]
Table 2: Key MS/MS Fragmentation Data of DMDS-derivatized Native 1-Deoxysophingosine
| Precursor Ion ([M+H]+) m/z | Diagnostic Product Ion A m/z | Diagnostic Product Ion B m/z | Double Bond Position | Reference |
| 378.2857 | 274 | 103 | Δ14 | [5] |
The calculated m/z for the [M+H]+ ion of the DMDS adduct (C20H44NOS2+) is 378.2859.[5]
Ozone-Induced Dissociation (OzID) Mass Spectrometry
Further confirmation of the Δ14 double bond was achieved using differential-mobility spectrometry combined with ozone-induced dissociation (OzID) MS.[1] This technique selectively cleaves the carbon-carbon double bond upon reaction with ozone, and the resulting fragment ions reveal the original position of unsaturation.
Stereochemical Assignment
The final piece of the puzzle, the stereochemistry of the double bond, was determined by comparing the chromatographic behavior of native 1-deoxySO with chemically synthesized (14Z) and (14E) stereoisomers. This comparison assigned the native compound as having a Z-configuration for the double bond.[1][2] Thus, the definitive structure of native this compound was established as SPH m18:1(14Z).[1][2]
Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable model system.[1]
-
Culture Conditions: Grow cells in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Isotope Labeling: Supplement the culture medium with a stable isotope-labeled precursor, such as D3-1-deoxysphinganine, to allow for the tracking and differentiation of the native, newly synthesized this compound from endogenous pools.[1]
Lipid Extraction
-
Harvesting: After incubation with the labeled precursor, harvest the cells.
-
Extraction: Perform a total lipid extraction using a modified Bligh and Dyer method with a mixture of chloroform, methanol, and water.
-
Hydrolysis: Subject the lipid extract to alkaline hydrolysis to release the sphingoid bases from more complex sphingolipids.
Reversed-Phase Liquid Chromatography (RPLC)
-
Column: Utilize a C18 reversed-phase column.
-
Mobile Phases: Employ a gradient of mobile phases, for instance, from a mixture of water/methanol with ammonium (B1175870) acetate (B1210297) to pure methanol.[5] A typical gradient might run from 50% B to 100% B over 25 minutes, followed by a hold and re-equilibration.[5]
-
Flow Rate: A flow rate of 0.3 ml/min is commonly used.[5]
Dimethyl Disulfide (DMDS) Derivatization
-
Reagents: Use dimethyl disulfide and iodine in a suitable solvent like diethyl ether.
-
Reaction: Incubate the dried lipid extract with the DMDS/iodine solution at an elevated temperature (e.g., 40-60°C) for several hours.
-
Quenching: Stop the reaction by adding a solution of sodium thiosulfate.
-
Extraction: Extract the derivatized lipids with a non-polar solvent like hexane.
Mass Spectrometry
-
Ionization: Employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[2][5]
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) to obtain accurate mass measurements of the precursor and fragment ions, which is crucial for confirming elemental compositions.[5]
-
MS/MS Analysis (CID): Select the [M+H]+ ion of the DMDS adduct as the precursor ion and subject it to collision-induced dissociation to generate the diagnostic fragment ions.[5]
-
Differential-Mobility Spectrometry with Ozone-Induced Dissociation (OzID): Utilize a specialized instrument setup where ions are separated based on their mobility in a gas-phase electric field and then introduced into a collision cell containing ozone to induce double bond cleavage.[1][5]
Visualizing the Pathways
Biosynthesis of this compound
Caption: Biosynthesis of native this compound via the condensation of Palmitoyl-CoA and L-Alanine.
Experimental Workflow for Structural Elucidation
References
- 1. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 4. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territories of Sphingolipid Metabolism: An In-depth Technical Guide to Non-Canonical Pathways
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of sphingolipid metabolism is undergoing a significant expansion. Beyond the well-trodden canonical pathways, a growing body of research is illuminating a complex network of non-canonical routes, revealing a previously underappreciated diversity of sphingolipid structures and functions. These atypical pathways, often involving alternative substrates and enzymatic promiscuity, are not merely metabolic curiosities; they are increasingly implicated in a range of human diseases, from rare genetic disorders to common metabolic conditions like diabetes, as well as cancer and neurodegeneration. This technical guide provides an in-depth exploration of these non-canonical sphingolipid metabolism pathways, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting and rapidly evolving field.
The Genesis of Atypical Sphingolipids: Serine Palmitoyltransferase Promiscuity
The canonical de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). Non-canonical pathways diverge at this very first step, primarily through the ability of SPT to utilize alternative substrates.
Alternative Amino Acid Substrates: The 1-Deoxysphingolipid Pathway
A major non-canonical pathway involves the use of L-alanine or L-glycine instead of L-serine by SPT. This substrate promiscuity leads to the formation of 1-deoxysphingoid bases, which lack the C1 hydroxyl group characteristic of canonical sphingoid bases.[1][2] This seemingly minor structural alteration has profound metabolic consequences. The absence of the C1-OH group prevents these molecules from being phosphorylated by sphingosine (B13886) kinases and subsequently degraded by sphingosine-1-phosphate lyase, the canonical catabolic route.[3] As a result, 1-deoxysphingolipids accumulate in cells, leading to "dead-end" metabolites with cytotoxic properties.[4]
Mutations in the SPT subunits, particularly SPTLC1 and SPTLC2, can increase the enzyme's affinity for alanine (B10760859) and glycine, leading to the overproduction of 1-deoxysphingolipids and causing the rare genetic disorder, hereditary sensory and autonomic neuropathy type 1 (HSAN1).[5][6] Furthermore, elevated levels of 1-deoxysphingolipids have been observed in type 2 diabetes and metabolic syndrome, suggesting a broader role for this non-canonical pathway in metabolic diseases.[5][7][8][9][10]
dot digraph "1-Deoxysphingolipid Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes PalmitoylCoA [label="Palmitoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Alanine [label="L-Alanine / L-Glycine", fillcolor="#F1F3F4", fontcolor="#202124"]; SPT [label="Serine Palmitoyltransferase\n(SPT)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deoxyketosphinganine [label="1-Deoxy-3-ketosphinganine", fillcolor="#FBBC05", fontcolor="#202124"]; KSR [label="3-Ketosphinganine\nReductase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deoxysphinganine [label="1-Deoxysphinganine\n(doxSA)", fillcolor="#FBBC05", fontcolor="#202124"]; CerS [label="Ceramide Synthase\n(CerS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deoxyceramide [label="1-Deoxydihydroceramide", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Cellular Accumulation\n& Cytotoxicity", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; FattyAcylCoA [label="Fatty Acyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PalmitoylCoA -> SPT; Alanine -> SPT; SPT -> Deoxyketosphinganine [label="Condensation"]; Deoxyketosphinganine -> KSR; KSR -> Deoxysphinganine [label="Reduction"]; Deoxysphinganine -> CerS; FattyAcylCoA -> CerS; CerS -> Deoxyceramide [label="N-acylation"]; Deoxyceramide -> Cytotoxicity [style=dashed]; } Caption: The 1-deoxysphingolipid synthesis pathway initiated by SPT.
Alternative Acyl-CoA Substrates: Generating Sphingolipid Diversity
The diversity of sphingolipids is also dictated by the length of the fatty acyl-CoA chain incorporated by SPT. While palmitoyl-CoA (C16:0) is the canonical substrate, the composition of the SPT complex influences its specificity for other acyl-CoAs. The SPT complex is a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3, and is regulated by small subunits, ssSPTa and ssSPTb.[11][12]
-
SPTLC1/SPTLC2/ssSPTa: This complex shows a high preference for palmitoyl-CoA (C16:0), leading to the synthesis of the canonical C18 sphingoid backbone.
-
SPTLC1/SPTLC2/ssSPTb: The inclusion of ssSPTb broadens the substrate specificity to include stearoyl-CoA (C18:0), resulting in the formation of C20 sphingoid bases.[11]
-
SPTLC1/SPTLC3: This combination can utilize myristoyl-CoA (C14:0), leading to the production of sphingolipids with a C16 sphingoid base.[13]
This variation in sphingoid base chain length gives rise to a family of atypical sphingosine-1-phosphate (S1P) molecules, such as d16:1 S1P and d20:1 S1P, which have distinct biological activities compared to the canonical d18:1 S1P.[14]
Expanding the Ceramide Repertoire: Non-Canonical Acyl Chain Incorporation
Following the formation of the sphingoid base, the N-acylation step, catalyzed by a family of six ceramide synthases (CerS1-6), is another critical point for generating diversity. While CerS enzymes exhibit specificity for the length of the fatty acyl-CoA substrate, they can also utilize atypical sphingoid bases as substrates.
Acylation of 1-Deoxysphingoid Bases
Ceramide synthases can N-acylate 1-deoxysphinganine to form 1-deoxydihydroceramides.[15] The substrate specificity of different CerS isoforms for 1-deoxysphinganine is an area of active investigation, but it is clear that this step is crucial for the formation of the ultimate cytotoxic species.
The Role of Fatty Acid Elongases (ELOVLs)
The availability of very-long-chain fatty acids (VLCFAs) for incorporation into ceramides (B1148491) is dependent on the activity of a family of seven fatty acid elongases (ELOVLs). Each ELOVL has a distinct substrate specificity for fatty acyl-CoAs of different chain lengths and saturation.[16][17][18] For instance, ELOVL1 is crucial for the synthesis of C24 sphingolipids, which are important components of myelin.[17] The interplay between CerS and ELOVL activities finely tunes the acyl chain composition of the cellular ceramide pool, and dysregulation of this process can have significant pathological consequences.
dot digraph "Acyl-Chain Diversity" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes LCFA [label="Long-Chain Fatty Acyl-CoAs\n(e.g., C16:0, C18:0)", fillcolor="#F1F3F4", fontcolor="#202124"]; ELOVLs [label="Fatty Acid Elongases\n(ELOVL1-7)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; VLCFA [label="Very-Long-Chain Fatty Acyl-CoAs\n(>C20)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sphinganine (B43673) [label="Sphinganine\n(Canonical)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deoxysphinganine [label="1-Deoxysphinganine\n(Non-canonical)", fillcolor="#FBBC05", fontcolor="#202124"]; CerS [label="Ceramide Synthases\n(CerS1-6)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CanonicalCer [label="Canonical Dihydroceramides", fillcolor="#F1F3F4", fontcolor="#202124"]; NonCanonicalCer [label="Non-canonical Dihydroceramides", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges LCFA -> ELOVLs; ELOVLs -> VLCFA; VLCFA -> CerS; Sphinganine -> CerS; Deoxysphinganine -> CerS; CerS -> CanonicalCer; CerS -> NonCanonicalCer; } Caption: Generation of acyl-chain diversity in ceramides.
Atypical Sphingosine-1-Phosphate Signaling
The phosphorylation of sphingosine to S1P is a critical step in generating a potent signaling molecule. As mentioned, variations in the sphingoid backbone lead to the formation of atypical S1P species. While present at lower concentrations than d18:1 S1P, these atypical S1Ps can activate S1P receptors, often with different potencies and downstream effects.[14]
For example, d16:1 S1P has been shown to mediate the induction of connective tissue growth factor (CTGF) via the S1P2 receptor in renal cell carcinoma.[14] The differential engagement of S1P receptors by atypical S1P species adds another layer of complexity to sphingolipid signaling and presents new opportunities for therapeutic intervention.[13][14]
dot digraph "Atypical_S1P_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes Atypical_S1P [label="Atypical S1P\n(d16:1, d20:1)", fillcolor="#FBBC05", fontcolor="#202124"]; S1PRs [label="S1P Receptors\n(S1PR1-5)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Differential Downstream Signaling\n(e.g., G-protein coupling, second messengers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Altered Cellular Responses\n(e.g., proliferation, migration, fibrosis)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", style=filled];
// Edges Atypical_S1P -> S1PRs [label="Binds with varying affinity"]; S1PRs -> Downstream; Downstream -> Cellular_Response; } Caption: Signaling by atypical sphingosine-1-phosphate species.
Quantitative Data Summary
The following tables summarize key quantitative data related to non-canonical sphingolipid metabolism.
Table 1: Plasma Concentrations of 1-Deoxysphingolipids
| Analyte | Healthy Controls (µM) | HSAN1 Patients (µM) | Type 2 Diabetes Patients (µM) | Reference(s) |
| 1-Deoxysphinganine (doxSA) | 0.06 ± 0.03 | Up to 1.2 (total deoxySLs) | 0.11 ± 0.06 | [5][19] |
| 1-Deoxysphingosine | 0.12 ± 0.05 | - | 0.24 ± 0.16 | [5] |
Table 2: Substrate Specificity of Ceramide Synthase 2 (CerS2)
| Acyl-CoA Substrate | Relative Activity (%) | Reference(s) |
| C16:0-CoA | No activity | [15] |
| C18:0-CoA | Very low activity | [15] |
| C20:0-CoA | Active | [15] |
| C22:0-CoA | Active | [15] |
| C24:0-CoA | Active | [15] |
| C26:0-CoA | Active | [15] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying non-canonical sphingolipid metabolism.
Lipid Extraction for Mass Spectrometry Analysis
A robust lipid extraction is critical for the accurate quantification of sphingolipids. A common method is a modified Bligh-Dyer extraction.
Protocol:
-
Homogenization: Homogenize tissue samples (1-10 mg) in phosphate-buffered saline (PBS). For cultured cells (approx. 10^6), pellet and resuspend in PBS. For plasma (10-100 µL), use directly.
-
Addition of Internal Standards: Add a cocktail of stable isotope-labeled sphingolipid internal standards to the homogenate to correct for extraction efficiency and instrument variability.[11]
-
Solvent Extraction: Add a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) to the sample to create a single-phase extraction system.
-
Incubation: Incubate the mixture at 48°C overnight to ensure complete extraction.
-
Phase Separation: Add chloroform and water to induce phase separation.
-
Collection: Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
dot digraph "Lipid_Extraction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes Sample [label="Biological Sample\n(Tissue, Cells, Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenize [label="Homogenization & \nAddition of Internal Standards", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Single-Phase\nSolvent Extraction\n(Chloroform/Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="Phase Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Organic Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry & Reconstitute", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> Homogenize; Homogenize -> Extract; Extract -> Separate; Separate -> Collect; Collect -> Dry; Dry -> Analyze; } Caption: General workflow for sphingolipid extraction.
LC-MS/MS Analysis of Sphingolipids
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual sphingolipid species.
Methodology:
-
Chromatography: Use a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column to separate the different sphingolipid classes and molecular species. A gradient elution with solvents such as methanol, water, and acetonitrile, often with additives like formic acid and ammonium (B1175870) formate, is typically employed.[17][20]
-
Mass Spectrometry: Employ a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) operating in multiple reaction monitoring (MRM) or a similar targeted mode.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode for the detection of most sphingolipids.
-
Quantification: Quantify the endogenous sphingolipids by comparing their peak areas to those of the corresponding stable isotope-labeled internal standards.
Serine Palmitoyltransferase (SPT) Activity Assay
This assay measures the in vitro activity of SPT by monitoring the formation of its product.
Protocol:
-
Enzyme Source: Prepare microsomes or total cell lysates from cells or tissues expressing SPT.
-
Reaction Mixture: Prepare a reaction buffer containing HEPES, pyridoxal (B1214274) 5'-phosphate (PLP, a cofactor for SPT), and the substrates: L-serine (or L-alanine/L-glycine for non-canonical activity) and palmitoyl-CoA.[21][22]
-
Initiation and Incubation: Initiate the reaction by adding the enzyme source to the reaction mixture and incubate at 37°C.
-
Termination: Stop the reaction, for example, by adding an alkaline solution.
-
Detection:
-
Radioactive Method: Use radiolabeled L-[³H]serine and quantify the radiolabeled product after extraction and separation by thin-layer chromatography (TLC).[21]
-
LC-MS/MS Method: Use non-labeled substrates and quantify the product, 3-ketosphinganine (or its deoxy-analog), by LC-MS/MS. This method offers higher sensitivity and specificity.[22]
-
Ceramide Synthase (CerS) Activity Assay
This assay measures the N-acylation of a sphingoid base by CerS.
Protocol:
-
Enzyme Source: Use cell or tissue homogenates or microsomes.
-
Substrates:
-
Reaction and Incubation: Mix the enzyme source with the substrates in a suitable buffer and incubate at 37°C.
-
Extraction and Detection: Extract the lipids and separate the fluorescent product from the substrate using solid-phase extraction or TLC, followed by fluorescence detection. For the LC-MS/MS method, quantify the ceramide product directly.
Fatty Acid Elongase (ELOVL) Activity Assay
This assay measures the elongation of a fatty acyl-CoA substrate.
Protocol:
-
Enzyme Source: Prepare microsomes from cells or tissues expressing the ELOVL of interest.
-
Reaction Mixture: Prepare a reaction buffer containing the fatty acyl-CoA substrate (e.g., C24:0-CoA for ELOVL1), radiolabeled [¹⁴C]malonyl-CoA, and NADPH.
-
Reaction and Incubation: Initiate the reaction with the enzyme source and incubate at 37°C.
-
Extraction and Analysis: Extract the fatty acyl-CoAs and analyze the incorporation of the radiolabel into the elongated product by methods such as reverse-phase high-performance thin-layer chromatography (HPTLC).
Conclusion and Future Directions
The study of non-canonical sphingolipid metabolism is a burgeoning field with significant implications for human health and disease. The pathways detailed in this guide highlight the remarkable plasticity of sphingolipid metabolism and the critical role of atypical sphingolipids in cellular (patho)physiology. As analytical technologies continue to improve, we can expect to uncover even greater complexity within the sphingolipidome. For researchers and drug development professionals, a deep understanding of these non-canonical pathways is essential for identifying novel biomarkers and developing targeted therapeutic strategies for a wide range of diseases. Future research will likely focus on further elucidating the specific functions of these atypical sphingolipids, the regulation of the enzymes that produce them, and their precise roles in disease pathogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.fn-test.com [static.fn-test.com]
- 5. Elevation of plasma 1-deoxy-sphingolipids in type 2 diabetes mellitus: a susceptibility to neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus | PLOS One [journals.plos.org]
- 9. Deoxysphingolipids, novel biomarkers for type 2 diabetes, are cytotoxic for insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. S1P Signaling Pathways in Pathogenesis of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide synthase inhibition by fumonisin B1 causes accumulation of 1-deoxysphinganine: a novel category of bioactive 1-deoxysphingoid bases and 1-deoxydihydroceramides biosynthesized by mammalian cell lines and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Deciphering sphingolipid biosynthesis dynamics in Arabidopsis thaliana cell cultures: Quantitative analysis amid data variability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Note: A Detailed Protocol for the Chemical Synthesis of 1-Deoxysphinganine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids like sphinganine (B43673) and sphingosine.[1][2] In canonical biosynthesis, the enzyme serine palmitoyltransferase (SPT) condenses L-serine and palmitoyl-CoA.[3] However, under certain pathological conditions, such as in the inherited neuropathy HSAN1 or in type 2 diabetes, SPT can utilize L-alanine instead of L-serine, leading to the formation of 1-deoxysphinganine (m18:0).[1][2][3][4][5] Because they lack the C1-OH group, deoxySLs cannot be degraded by the canonical catabolic pathway and are not substrates for phosphorylation to form signaling molecules like sphingosine-1-phosphate.[2][5][6] Their accumulation is cytotoxic, particularly to neurons and pancreatic β-cells, inducing mitochondrial dysfunction and endoplasmic reticulum stress.[1][4][6]
The availability of pure 1-deoxysphinganine through chemical synthesis is essential for studying its pathological mechanisms and for developing potential therapeutic interventions. This document provides a detailed protocol for the chemical synthesis of 1-deoxysphinganine, based on a stereoselective approach involving a Grignard reaction.
Biological Context: Biosynthesis and Metabolism of 1-Deoxysphingolipids
The diagram below illustrates the biosynthetic pathway of both canonical and atypical 1-deoxysphingolipids. While canonical sphingolipids are further metabolized into complex lipids or degraded, 1-deoxysphingolipids accumulate as "dead-end" metabolites.[3][6] Recent studies have shown that they can be hydroxylated by cytochrome P450 enzymes (CYP4F subfamily), representing a potential detoxification pathway.[6][7]
Caption: Biosynthesis of canonical and atypical 1-deoxysphingolipids.
Chemical Synthesis Protocol for 1-Deoxysphinganine
This protocol outlines a multi-step synthesis to produce 1-deoxysphinganine. The key steps involve the formation of a Grignard reagent from 1-bromopentadecane, its subsequent addition to a protected amino aldehyde, stereoselective reduction of the resulting ketone, and final deprotection.
Synthetic Workflow Overview
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 3. Sphingolipids – USZ [usz.ch]
- 4. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Application Note: Quantification of 1-Deoxysphingosine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids.[1] Their synthesis is initiated by the enzyme serine palmitoyltransferase (SPT) when it utilizes L-alanine instead of L-serine as a substrate.[2] The resulting 1-deoxysphinganine can be further metabolized to 1-deoxysphingosine (1-doxoSph).[3] Due to their inability to be catabolized by conventional sphingolipid degradation pathways, deoxySLs can accumulate in cells and have been implicated in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[2][4] The quantification of 1-doxoSph in biological matrices is crucial for understanding its physiological roles and its involvement in disease pathogenesis. This application note presents a detailed protocol for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of this compound
Recent studies have identified 1-deoxysphingosines as signaling molecules that can directly interact with and modulate the activity of nuclear receptors. Specifically, 1-deoxysphingosines have been shown to bind to the ligand-binding domains of Nuclear Receptor Subfamily 2 Group F Member 1 (NR2F1, also known as COUP-TFI) and Member 2 (NR2F2, also known as COUP-TFII).[5][6] This interaction can modulate the transcriptional activity of these receptors, which are critical for the development of the nervous system, heart, and blood vessels.[5][6] The binding of this compound to NR2F1/2 can influence the expression of downstream target genes involved in cellular differentiation and development.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Sensitive ELISA for 1-Deoxysphingosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxysphingosine (1-doxoSph) is an atypical sphingolipid that has emerged as a critical biomarker and bioactive mediator in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes. Unlike canonical sphingolipids, 1-doxoSph lacks the C1 hydroxyl group, rendering it resistant to typical catabolism and leading to its accumulation. Accurate and sensitive quantification of 1-doxoSph is crucial for understanding its pathophysiology and for the development of targeted therapeutics. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for 1-doxoSph measurement, an enzyme-linked immunosorbent assay (ELISA) would offer a high-throughput, cost-effective, and accessible alternative for researchers. This document provides detailed application notes and a theoretical protocol for the development of a sensitive competitive ELISA for 1-doxoSph.
Introduction to this compound
1-Deoxysphingolipids (deoxySLs) are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine as a substrate. This leads to the synthesis of 1-deoxysphinganine, which is then desaturated to form this compound.[1] Pathologically elevated levels of deoxySLs are associated with cellular toxicity, particularly in neurons.[2] In healthy individuals, plasma concentrations of total deoxySLs are typically in the low nanomolar range, whereas in patients with HSAN1 or type 2 diabetes, these levels can be significantly elevated.[2][3]
Signaling Pathway of this compound
Recent studies have elucidated a key signaling role for 1-deoxysphingosines as modulators of the nuclear receptors NR2F1 (COUP-TFI) and NR2F2 (COUP-TFII).[4][5][6] These orphan nuclear receptors are critical for the development of the nervous system, heart, and lymphatic vessels. 1-Deoxysphingosines bind to the ligand-binding domains of NR2F1/2, modulating their transcriptional activity.[4][7] This interaction suggests that 1-doxoSph can act as a physiological regulator of gene transcription, influencing cellular differentiation and development.[4]
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound and related metabolites in human plasma, as determined by LC-MS/MS. These values provide a benchmark for the required sensitivity and dynamic range of a newly developed ELISA.
Table 1: Plasma Concentrations of 1-Deoxysphingolipids in Healthy Individuals and Patients with Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)
| Analyte | Healthy Controls (µM) | HSAN1 Patients (µM) | Reference |
| Total DeoxySLs | 0.1 - 0.3 | up to 1.2 | [2][3] |
Table 2: Plasma Concentrations of 1-Deoxysphingolipids in Non-Diabetic Individuals and Those with Incident Type 2 Diabetes (T2DM)
| Analyte | Non-Incident T2DM (nmol/L) | Incident T2DM (nmol/L) | p-value | Reference |
| 1-Deoxysphinganine | 100.8 ± 44.5 | 148.9 ± 79.4 | <0.001 | [8] |
| This compound | 13.9 ± 8.0 | 19.3 ± 13.8 | <0.001 | [8] |
Data are presented as mean ± standard deviation.
Experimental Protocols
The development of a sensitive ELISA for 1-doxoSph, a small molecule (hapten), necessitates a competitive immunoassay format. This involves the synthesis of a 1-doxoSph-protein conjugate for antibody production and a 1-doxoSph-enzyme conjugate (or a coated plate with a 1-doxoSph analog) for the competitive binding step.
Protocol 1: Preparation of this compound-Carrier Protein Conjugate for Immunization
This protocol describes the conjugation of 1-doxoSph to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to render it immunogenic. The primary amine group of 1-doxoSph is a suitable target for conjugation.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
Glutaraldehyde (B144438) solution (25% in water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 5 mg of KLH in 2 ml of PBS.
-
Dissolve 1 mg of 1-doxoSph in 200 µl of a suitable organic solvent (e.g., DMSO), then add it dropwise to the KLH solution while stirring.
-
Slowly add 100 µl of 1% glutaraldehyde solution to the mixture.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Stop the reaction by adding 100 µl of 1 M glycine.
-
Dialyze the conjugate extensively against PBS at 4°C for 48 hours, with several buffer changes, to remove unreacted reagents.
-
Determine the protein concentration and conjugation efficiency using appropriate methods (e.g., BCA protein assay and MALDI-TOF mass spectrometry).
-
Store the 1-doxoSph-KLH conjugate at -20°C for use in immunization.
Protocol 2: Development of a Competitive ELISA for this compound
This protocol outlines the steps for a competitive ELISA to quantify 1-doxoSph in biological samples. The principle relies on the competition between 1-doxoSph in the sample and a fixed amount of enzyme-labeled 1-doxoSph for binding to a limited amount of anti-1-doxoSph antibody coated on a microplate. The signal is inversely proportional to the amount of 1-doxoSph in the sample.
Materials:
-
Anti-1-doxoSph polyclonal or monoclonal antibody (produced using the conjugate from Protocol 1)
-
This compound standard solutions
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
96-well microplates
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Standard Diluent (e.g., PBS with 0.1% BSA)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the anti-1-doxoSph antibody in Coating Buffer and add 100 µl to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µl of Wash Buffer per well.
-
Blocking: Add 200 µl of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Add 50 µl of 1-doxoSph standard solutions or prepared biological samples to the appropriate wells.
-
Add 50 µl of the 1-doxoSph-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Substrate Incubation: Add 100 µl of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µl of Stop Solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the 1-doxoSph standards. The concentration of 1-doxoSph in the samples can then be interpolated from this curve.
Optimization and Validation
To ensure the development of a sensitive and robust ELISA, several parameters should be systematically optimized:
-
Antibody and Conjugate Concentrations: Titrate both the coating antibody and the enzyme conjugate to find the optimal concentrations that provide a wide dynamic range and low background signal.
-
Incubation Times and Temperatures: Optimize the incubation times and temperatures for each step to maximize signal-to-noise ratio.
-
Blocking Buffers and Diluents: Test different blocking agents and sample diluents to minimize matrix effects from biological samples.
-
Assay Validation: The final assay should be validated for its sensitivity (limit of detection), specificity (cross-reactivity with related sphingolipids), precision (intra- and inter-assay variability), and accuracy (spike and recovery experiments).
Conclusion
The development of a sensitive and specific ELISA for this compound would provide a valuable tool for both basic research and clinical applications. By following the outlined protocols for immunogen preparation and competitive ELISA development, researchers can establish a high-throughput method for quantifying this important biomarker. This will facilitate a deeper understanding of its role in disease and aid in the discovery and development of novel therapeutic interventions.
References
- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 2. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development [u-labex.com]
- 7. researchgate.net [researchgate.net]
- 8. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus | PLOS One [journals.plos.org]
Application Notes and Protocols: Tracing 1-Deoxysphingosine Metabolism with Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (1-deoxySLs) represent a class of atypical sphingolipids implicated in a range of neurological and metabolic disorders, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] Unlike canonical sphingolipids synthesized from serine, 1-deoxySLs are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine.[2][3] The defining structural feature of 1-deoxySLs is the absence of a hydroxyl group at the C1 position, which renders them resistant to canonical degradation pathways and leads to their accumulation.[1][2] Consequently, they are often considered "dead-end" metabolites.[1]
However, recent research has unveiled a previously unknown metabolic pathway capable of degrading these cytotoxic lipids.[1] This discovery has opened new avenues for understanding the metabolic fate of 1-deoxysphingosine (1-deoxySO) and for developing therapeutic strategies to mitigate its pathological effects. Stable isotope labeling, coupled with mass spectrometry, is a powerful technique to trace the intricate metabolic pathways of 1-deoxySO. These application notes provide detailed protocols and data presentation guidelines for utilizing stable isotope labeling to investigate 1-deoxySO metabolism.
Metabolic Pathway of this compound
The metabolism of this compound is distinct from that of canonical sphingolipids. While initially thought to be metabolically inert, it is now understood that 1-deoxySO can be processed by cytochrome P450 (CYP) enzymes, particularly the CYP4F subfamily, into various downstream metabolites.[1] The metabolic cascade begins with the formation of 1-deoxysphinganine (1-deoxySA) from the condensation of palmitoyl-CoA and alanine (B10760859) by SPT. 1-deoxySA is then N-acylated to form 1-deoxy-dihydroceramides.[1] A key distinguishing step is the introduction of a Δ14,15 cis double bond into 1-deoxy-dihydroceramides, in contrast to the Δ4,5 trans double bond in canonical ceramides.[1][4][5] Subsequent degradation of 1-deoxyceramide yields this compound.[4] This is then followed by hydroxylation events mediated by CYP4F enzymes.[1]
Figure 1: Metabolic pathway of this compound.
Experimental Workflow for Stable Isotope Tracing
The general workflow for tracing 1-deoxySO metabolism involves cell culture, introduction of a stable isotope-labeled precursor, a chase period to allow for metabolic conversion, lipid extraction, and finally, analysis by liquid chromatography-mass spectrometry (LC-MS).
Figure 2: General experimental workflow for tracing 1-deoxySO metabolism.
Quantitative Data Summary
The following tables summarize the quantitative findings from stable isotope labeling experiments, providing a clear comparison of metabolite levels over time.
Table 1: Time-Dependent Decrease of d3-deoxySA and Formation of Downstream Metabolites
| Time (hours) | d3-deoxySA (relative abundance) | d3-deoxySO (relative abundance) | d3-labeled Downstream Metabolites (relative abundance) |
| 0 | 1.00 | 0.00 | 0.00 |
| 24 | ~0.75 | Increased | Increased |
| 48 | ~0.50 | Further Increased | Further Increased |
| Data is conceptualized based on findings in Alecu et al., JLR, 2017, where a time-dependent decrease of d3-deoxySA was observed over 48 hours, not fully compensated by an equivalent increase in d3-deoxySO, indicating conversion to other metabolites.[1] |
Table 2: Comparison of Degradation Rates: d3-deoxySLs vs. d7-Canonical Sphingolipids
| Time (hours) | d3-deoxySLs (remaining %) | d7-Sphingoid Bases (remaining %) |
| 0 | 100 | 100 |
| 48 | > 50 | < 10 |
| This table illustrates the significantly slower metabolic conversion of 1-deoxySLs compared to canonical sphingolipids, as demonstrated by pulse-chase experiments.[1] |
Detailed Experimental Protocols
Protocol 1: Pulse-Chase Labeling with d3-deoxysphinganine (B11942403) (d3-deoxySA)
This protocol is designed to trace the metabolic fate of 1-deoxySA into its downstream products.
Materials:
-
HEK293 cells or Mouse Embryonic Fibroblasts (MEFs)
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
d3-deoxysphinganine (d3-deoxySA)
-
Unsupplemented growth medium
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standards (e.g., D7-sphingosine, D7-sphinganine)
-
Methanolic HCl (1 N HCl and 10 M water in methanol)
-
KOH (10 M)
Procedure:
-
Cell Seeding: Seed HEK293 or MEF cells in appropriate culture dishes and grow to ~80% confluency.
-
Pulse Labeling: Remove the growth medium and add fresh medium containing 1 µM d3-deoxySA. Incubate for 2 hours.
-
Chase Period: After the 2-hour pulse, remove the labeling medium, wash the cells twice with PBS, and add fresh, unsupplemented growth medium.
-
Time Points: Harvest cells at various time points during the chase period (e.g., 0, 24, 48 hours).
-
Cell Harvesting: Aspirate the medium, wash cells with PBS, and collect the cell pellet.
-
Lipid Extraction: a. Resuspend the cell pellet in 100 µl of PBS. b. Add 500 µl of methanol containing internal standards. c. Agitate for 1 hour at 37°C. d. Centrifuge to pellet proteins and transfer the supernatant to a new tube.
-
Acid/Base Hydrolysis: a. Add 75 µl of methanolic HCl to the lipid extract. b. Incubate for 16 hours at 65°C to hydrolyze N-acyl chains. c. Neutralize by adding 100 µl of 10 M KOH.
-
LC-MS Analysis: Analyze the samples by reverse-phase liquid chromatography coupled to tandem mass spectrometry (RPLC-MS/MS) to quantify d3-labeled deoxysphingoid bases.
Protocol 2: Isotopic Tracing with 13C-labeled Alanine
This protocol is used to trace the de novo synthesis of 1-deoxySLs from alanine.
Materials:
-
HCT116 cells (or other suitable cell line)
-
Growth medium
-
[2,3–13C2]alanine
-
DMSO (vehicle control)
-
UK5099 (optional, inhibitor of mitochondrial pyruvate (B1213749) carrier)
-
Methanol, water, chloroform (B151607) (for extraction)
Procedure:
-
Cell Culture: Culture HCT116 cells in standard growth medium.
-
Isotope Labeling: Supplement the growth medium with 1 mM [2,3–13C2]alanine for 24 hours. A vehicle control (DMSO) should be run in parallel.
-
Metabolite Extraction: a. Aspirate the medium and quickly wash the cells with cold saline. b. Add a cold extraction solvent (e.g., 80:20 methanol:water or a biphasic methanol:water:chloroform extraction). c. Scrape the cells and collect the extract. d. Centrifuge to pellet cell debris and collect the supernatant.
-
LC-MS Analysis: Analyze the extracts by LC-MS to detect and quantify 13C-labeled 1-deoxysphingolipids and their downstream metabolites.
-
Data Correction: Correct the labeling data for natural isotope abundance using appropriate software (e.g., Maven).[6][7]
Conclusion
The use of stable isotope labeling is indispensable for elucidating the metabolic pathways of this compound. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the synthesis, conversion, and degradation of these pathologically relevant lipids. A deeper understanding of 1-deoxySO metabolism will be crucial for the development of novel therapeutic interventions for diseases associated with its accumulation.
References
- 1. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 3. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell-Based Assays Measuring 1-Deoxysphingosine-Induced Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (doxSLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids. This structural difference prevents their degradation through the canonical pathway, leading to their accumulation and subsequent cellular toxicity.[1][2] Elevated levels of doxSLs, including 1-deoxysphingosine (1-doxSO), are associated with several pathologies, most notably hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[2][3] The cytotoxic effects of 1-doxSO are attributed to the induction of mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and ultimately, apoptosis and other forms of cell death.[1][4] Therefore, the accurate measurement of 1-doxSO-induced cytotoxicity is crucial for understanding its pathological roles and for the development of potential therapeutic interventions.
This document provides detailed application notes and protocols for three common cell-based assays used to quantify the cytotoxic effects of this compound: the MTT assay, the LDH assay, and the Caspase-3 activity assay.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of 1-deoxysphinganine (doxSA), the metabolic precursor to 1-doxSO. It is important to note that the cytotoxicity of 1-doxSO is expected to be in a similar range, though specific IC50 and LD50 values for 1-doxSO are not widely reported in the literature.
| Compound | Cell Line | Assay Duration | Cytotoxicity Metric | Value |
| 1-Deoxysphinganine (doxSA) | Mouse Embryonic Fibroblasts (MEFs) | Not Specified | LD50 | 7 µM[1][3] |
Note: LD50 (Lethal Dose, 50%) refers to the concentration of a substance that is lethal to 50% of the cells in a given population. The cytotoxic effects of 1-deoxysphingolipids are dose-dependent.[4][5]
Signaling Pathways in this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through the activation of several interconnected signaling pathways, primarily involving the endoplasmic reticulum and mitochondria.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxysphingolipids, novel biomarkers for type 2 diabetes, are cytotoxic for insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in 1-Deoxysphingosine Pathobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (1-deoxySLs) are a class of atypical sphingolipids that are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.[1][2] The accumulation of these neurotoxic lipids is implicated in the pathogenesis of several diseases, most notably Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1).[1] Animal models are indispensable tools for elucidating the mechanisms of 1-deoxySL-induced pathology and for the preclinical evaluation of potential therapeutic interventions. This document provides detailed application notes and protocols for the use of various animal models in studying 1-deoxysphingosine (1-doxSL) pathobiology.
Animal Models of this compound Pathobiology
Several mouse models have been developed to recapitulate the key features of diseases associated with elevated 1-deoxySLs. These models primarily involve genetic modifications of the SPT subunits, SPTLC1 and SPTLC2.
Table 1: Genetically Engineered Mouse Models for Studying this compound Pathobiology
| Model | Genetic Modification | Key Phenotypes | Relevant Disease | Citations |
| SPTLC1C133W Transgenic | Overexpression of the human SPTLC1 C133W mutation | Age-dependent sensory and motor deficits, myelin thinning, loss of visceral innervation, decreased SPT activity. | HSAN1 | [3] |
| Sptlc1C133W Knock-in | CRISPR/Cas9-mediated knock-in of the C133W mutation in the mouse Sptlc1 gene | Increased 1-deoxysphingolipids in circulation and tissues, mild behavioral defects. Does not show a strong neuropathy phenotype. Homozygous lethal. | HSAN1 | [4][5][6][7] |
| Sptlc2 Knockout (Conditional) | Conditional knockout of the Sptlc2 gene | Embryonic lethality in homozygous knockout. Heterozygous mice show abnormal liver and circulating sphingolipid levels. Inducible knockout leads to gastrointestinal and hematopoietic defects. | Sphingolipid metabolism disorders | [8][9][10] |
| SPTLC1C133W Transgenic (different line) | Ubiquitous overexpression of mutant SPTLC1 | Elevated 1-deoxySL levels and neuropathy. | HSAN1 | [5] |
Experimental Protocols
Quantification of 1-Deoxysphingolipids in Tissues and Plasma
This protocol describes the extraction and measurement of 1-deoxysphingolipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Mouse tissues (e.g., brain, spinal cord, sciatic nerve, liver) or plasma
-
20 mM Tris Buffer, pH 7.8
-
Internal standards (e.g., C16 and C24:1 deoxydihydroceramide and deoxyceramide standards)
-
Organic solvents (e.g., isopropanol, hexane)
-
Liquid handling supplies
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Dissect and flash-freeze tissues in liquid nitrogen.
-
Homogenize tissues in 20 mM Tris Buffer pH 7.8.
-
Centrifuge the homogenate to remove debris.
-
Normalize lipid levels to protein concentration in the supernatant. For plasma, use a fixed volume.[11]
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction using a suitable organic solvent system (e.g., as described by Merrill et al.).
-
Add internal standards to the samples before extraction for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Inject the sample into the LC-MS/MS system.
-
Use a reverse-phase HPLC column to separate the different sphingolipid species.[12]
-
Employ multiple reaction monitoring (MRM) in the mass spectrometer to detect and quantify specific 1-deoxysphingolipid species.[11]
-
Behavioral Assessment of Sensory Neuropathy
These protocols are used to assess the sensory deficits, a key feature of HSAN1, in mouse models.
a) Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to a non-painful mechanical stimulus.[13][14]
Materials:
-
von Frey filaments of varying forces
-
Elevated mesh platform
-
Plexiglass chambers
Procedure:
-
Habituate the mice to the testing environment for at least 30 minutes.[14]
-
Place each mouse in a separate Plexiglass chamber on the mesh platform.
-
Apply von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is a brisk withdrawal or licking of the paw.
-
Determine the 50% withdrawal threshold using the up-down method.[15]
b) Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency to withdraw from a thermal stimulus.[13][15]
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass platform
-
Plexiglass chambers
Procedure:
-
Habituate the mice to the testing environment.[15]
-
Place each mouse in a Plexiglass chamber on the glass platform.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Measure the time it takes for the mouse to withdraw its paw.
-
Perform multiple trials with sufficient time between them to avoid tissue damage.
c) Cold Allodynia (Acetone Test)
This test assesses sensitivity to a cold stimulus.[14][16]
Materials:
-
Syringe or dropper
-
Elevated mesh platform
-
Plexiglass chambers
Procedure:
-
Habituate the mice to the testing environment.
-
Place each mouse in a separate Plexiglass chamber on the mesh platform.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Observe and score the nocifensive behaviors (e.g., withdrawal, flicking, licking) for a set period.[16]
Electrophysiological Assessment of Nerve Function
Nerve conduction studies are used to evaluate the functional integrity of peripheral nerves.[17][18][19][20]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Stimulating and recording electrodes
-
Electrophysiology recording system
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.[20]
-
Place stimulating electrodes along the sciatic or tail nerve at defined distances.[18][20]
-
Place recording electrodes on the appropriate muscle (for motor nerve conduction) or along the nerve (for sensory nerve conduction).
-
Deliver a supramaximal electrical stimulus and record the compound muscle action potential (CMAP) or sensory nerve action potential (SNAP).
-
Measure the latency and amplitude of the recorded potentials.
-
Calculate the nerve conduction velocity (NCV) by dividing the distance between the stimulating electrodes by the difference in latencies.
Histopathological Analysis of a_Dorsal Root Ganglia_ (DRG) and Peripheral Nerves
Histopathology allows for the visualization of neuronal and axonal degeneration.
Materials:
-
Fixative (e.g., 4% paraformaldehyde)
-
Embedding medium (e.g., paraffin (B1166041) or OCT)
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin, Toluidine Blue)
-
Microscope
Procedure:
-
Perfuse the mouse with saline followed by a fixative.
-
Dissect the DRG and segments of peripheral nerves (e.g., sciatic nerve).
-
Post-fix the tissues in the same fixative.
-
Process the tissues for embedding in paraffin or OCT.
-
Section the tissues using a microtome.
-
Stain the sections with appropriate dyes to visualize cell bodies and myelinated axons.
-
Examine the sections under a microscope to assess for signs of neuronal loss, axonal degeneration, and demyelination.
Signaling Pathways and Pathomechanisms
The accumulation of 1-deoxysphingolipids triggers a cascade of cellular events leading to neurotoxicity. The precise mechanisms are still under investigation, but several key pathways have been implicated.
Diagram 1: Simplified Biosynthesis of Canonical and Atypical Sphingolipids
Caption: Biosynthesis of canonical vs. atypical sphingolipids.
Diagram 2: Proposed Pathomechanisms of 1-Deoxysphingolipid-Induced Neurotoxicity
Caption: Key cellular pathways affected by 1-deoxysphingolipids.
Elevated levels of 1-deoxySLs have been shown to induce mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[1][21] They can also lead to the disruption of the neuronal cytoskeleton.[22] Furthermore, 1-deoxySLs can alter N-methyl-D-aspartate receptor (NMDAR) signaling.[22] More recent evidence suggests that 1-deoxysphingolipids cause the accumulation of autophagosomes and lysosomes and can trigger the activation of the NLRP3 inflammasome.[21][23] These cellular insults collectively contribute to the neurotoxicity and axonal degeneration observed in diseases like HSAN1.
Diagram 3: Experimental Workflow for Preclinical Studies
Caption: General workflow for preclinical studies in 1-doxSL models.
Conclusion
The animal models described herein are valuable tools for investigating the pathobiology of 1-deoxysphingolipids. The selection of a particular model will depend on the specific research question. For instance, the Sptlc1C133W knock-in model is genetically precise but exhibits a mild phenotype, making it suitable for studying the early biochemical changes.[4][5] In contrast, transgenic models that overexpress the mutant protein may display a more robust neuropathy, which can be advantageous for testing the efficacy of therapeutic interventions.[3] By employing a combination of the detailed protocols for behavioral, electrophysiological, biochemical, and histopathological analyses, researchers can gain a comprehensive understanding of the mechanisms of 1-deoxySL-mediated neurotoxicity and accelerate the development of novel therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Neurotoxic 1-deoxysphingolipids and paclitaxel-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Precision mouse models of Yars/dominant intermediate Charcot-Marie-Tooth disease type C and Sptlc1/hereditary sensory and autonomic neuropathy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precision mouse models of Yars/dominant intermediate Charcot‐Marie‐Tooth disease type C and Sptlc1/hereditary sensory and autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 032194 - Sptlc1[C133W] Strain Details [jax.org]
- 8. Analysis of Development of Lesions in Mice with Serine Palmitoyltransferase (SPT) Deficiency [jstage.jst.go.jp]
- 9. Sptlc2 MGI Mouse Gene Detail - MGI:108074 - serine palmitoyltransferase, long chain base subunit 2 [informatics.jax.org]
- 10. informatics.jax.org [informatics.jax.org]
- 11. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. No Evidence of Sensory Neuropathy in a Traditional Mouse Model of Idiopathic Parkinson’s Disease [mdpi.com]
- 16. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiological Assessments in Peripheral Nerves and Spinal Cord in Rodent Models of Chemotherapy-Induced Painful Peripheral Neuropathy | Springer Nature Experiments [experiments.springernature.com]
- 18. Electrophysiological features of the mouse tail nerves and their changes in chemotherapy induced peripheral neuropathy (CIPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophysiological Assessments in Peripheral Nerves and Spinal Cord in Rodent Models of Chemotherapy-Induced Painful Peripheral Neuropathy [boa.unimib.it]
- 20. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
Application Notes and Protocols for High-Throughput Screening Utilizing 1-Deoxysphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (deoxySLs), including 1-deoxysphingosine (1-doxSL), are atypical and neurotoxic sphingolipids. Their accumulation is implicated in the pathogenesis of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2][3][4] In these conditions, mutations in the serine palmitoyltransferase (SPT) enzyme lead to a substrate switch from L-serine to L-alanine, resulting in the formation of 1-doxSL.[2][5] The absence of a C1 hydroxyl group in 1-doxSL prevents its canonical degradation, leading to its accumulation and subsequent cellular toxicity. These application notes provide a framework for developing high-throughput screening (HTS) assays to identify compounds that can modulate the production or cytotoxicity of 1-doxSL, offering potential therapeutic avenues for diseases like HSAN1.
Signaling Pathway of this compound Formation
The canonical synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA by serine palmitoyltransferase (SPT). However, in certain pathological conditions, SPT can utilize L-alanine, leading to the production of 1-deoxysphinganine, which is then desaturated to form the neurotoxic this compound.
High-Throughput Screening Strategies
Two primary HTS strategies are proposed for the discovery of compounds that mitigate the pathological effects of 1-doxSL:
-
Target-Based Screening: Directly targeting the enzymatic activity of mutant SPT to inhibit the production of 1-doxSL.
-
Phenotypic Screening: Identifying compounds that protect cells from 1-doxSL-induced cytotoxicity.
Application Note 1: Target-Based HTS for Inhibitors of this compound Production
This assay is designed to identify inhibitors of the mutant form of serine palmitoyltransferase (SPT) that preferentially utilizes L-alanine, thereby reducing the production of 1-doxSL.
Experimental Workflow
Quantitative Data Summary
The following table represents sample data from a hypothetical screen of 10,000 compounds.
| Parameter | Value |
| Screening Format | 384-well plate |
| Total Compounds Screened | 10,000 |
| Hit Criteria | >50% inhibition of 1-doxSL production |
| Primary Hit Rate | 0.5% (50 compounds) |
| Z'-Factor | 0.65 |
| Confirmed Hits (IC50 < 10 µM) | 5 |
Table 1: Sample HTS Data for SPT Inhibitors
| Compound ID | Primary Screen Inhibition (%) | IC50 (µM) |
| Positive Control (Myriocin) | 98 | 0.05 |
| Negative Control (DMSO) | 0 | - |
| Hit-001 | 75 | 1.2 |
| Hit-002 | 68 | 3.5 |
| Hit-003 | 62 | 7.8 |
| Hit-004 | 55 | 9.1 |
| Hit-005 | 51 | 5.6 |
Detailed Experimental Protocol
1. Reagents and Materials:
-
Recombinant human SPT (mutant form, e.g., SPTLC1 C133W)
-
Palmitoyl-CoA
-
L-[14C]Alanine
-
Pyridoxal 5'-phosphate (PLP)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 5 mM DTT, 2.5 mM EDTA
-
Stop Solution: Chloroform/Methanol (2:1, v/v)
-
384-well microplates
-
Compound library
2. Assay Procedure:
-
Dispense 100 nL of test compounds (in DMSO) into 384-well plates.
-
Prepare an enzyme master mix containing recombinant mutant SPT and PLP in assay buffer.
-
Add 10 µL of the enzyme master mix to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Prepare a substrate master mix containing Palmitoyl-CoA and L-[14C]Alanine in assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate master mix to each well.
-
Incubate the reaction at 37°C for 60 minutes.
-
Terminate the reaction by adding 50 µL of the stop solution.
-
Separate the organic phase containing the radiolabeled 1-deoxysphinganine.
-
Quantify the product using a scintillation counter.
3. Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (e.g., Myriocin, a known SPT inhibitor) and negative (DMSO) controls.
-
Determine the Z'-factor to assess assay quality.
-
For confirmed hits, perform dose-response curves to determine the IC50 values.
Application Note 2: Phenotypic HTS for Modulators of this compound-Induced Cytotoxicity
This cell-based assay is designed to identify compounds that can protect cells from the toxic effects of exogenously added 1-doxSL. This approach can identify compounds acting on various pathways involved in cellular resilience to 1-doxSL.
Experimental Workflow
Quantitative Data Summary
The following table represents sample data from a hypothetical screen of 10,000 compounds.
| Parameter | Value |
| Cell Line | SH-SY5Y Neuroblastoma |
| Screening Format | 384-well plate |
| 1-doxSL Concentration | 10 µM (EC50 for toxicity) |
| Hit Criteria | >50% rescue of cell viability |
| Primary Hit Rate | 0.3% (30 compounds) |
| Z'-Factor | 0.72 |
| Confirmed Hits (EC50 < 10 µM) | 3 |
Table 2: Sample HTS Data for Cytotoxicity Modulators
| Compound ID | Primary Screen Viability Rescue (%) | EC50 (µM) |
| Positive Control (e.g., L-serine) | 85 | 50 |
| Negative Control (DMSO + 1-doxSL) | 0 | - |
| Hit-001 | 72 | 2.5 |
| Hit-002 | 65 | 6.8 |
| Hit-003 | 58 | 8.2 |
Detailed Experimental Protocol
1. Reagents and Materials:
-
SH-SY5Y neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (1-doxSL)
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
384-well clear-bottom white microplates
-
Compound library
2. Assay Procedure:
-
Seed SH-SY5Y cells into 384-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Add 100 nL of test compounds to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
Add 1-doxSL to a final concentration of 10 µM to all wells except for the vehicle control wells.
-
Incubate for 48 hours at 37°C.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percent rescue of cell viability for each compound relative to the positive (vehicle control) and negative (1-doxSL treated) controls.
-
Determine the Z'-factor for the assay.
-
For confirmed hits, perform dose-response curves to determine the EC50 values for cell viability rescue.
Conclusion
The provided application notes and protocols offer a robust starting point for the high-throughput screening of compounds aimed at mitigating the pathological effects of this compound. Both target-based and phenotypic screening approaches have the potential to identify novel therapeutic leads for HSAN1 and other diseases associated with elevated deoxySL levels. The successful implementation of these HTS campaigns could significantly accelerate the drug discovery process in this critical area of research.
References
- 1. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hereditary Sensory and Autonomic Neuropathy (HSAN1) | NeuropathyCommons [neuropathycommons.org]
- 3. Orphanet: Hereditary sensory and autonomic neuropathy type 1 [orpha.net]
- 4. Hereditary sensory neuropathy type I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hereditary sensory and autonomic neuropathy type 1 (HSANI) caused by a novel mutation in SPTLC2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Profiling of 1-Deoxysphingosine and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids like sphingosine.[1] This structural difference prevents their degradation through the canonical catabolic pathway, leading to their accumulation and implication in various pathologies.[2] DeoxySLs are synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.[1][3] Elevated levels of 1-deoxysphingosine (1-deoxySO) and its derivatives are associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and chemotherapy-induced peripheral neuropathy.[4][5][6] Their cytotoxic effects are linked to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and disruption of cellular processes such as autophagy.[2][4]
This document provides detailed application notes and protocols for the lipidomic profiling of this compound and its derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful and widely used analytical technique for sphingolipid analysis.[7][8]
Data Presentation: Quantitative Levels of 1-Deoxysphingolipids
The following tables summarize the reported concentrations of 1-deoxysphingolipids in various biological matrices, providing a reference for researchers studying their role in health and disease.
Table 1: 1-Deoxysphingolipid Levels in Human Plasma
| Analyte | Condition | Concentration (µM) | Reference |
| Total deoxySLs | Healthy Individuals | 0.1 - 0.3 | [9] |
| Total deoxySLs | HSAN1 Patients | Up to 1.2 | [9] |
| Total deoxySLs | Metabolic Syndrome & Type 2 Diabetes | Elevated compared to controls | [9] |
Table 2: 1-Deoxysphingolipid Levels in Cell Culture Models
| Analyte | Cell Type | Treatment/Condition | Concentration | Reference |
| 1-deoxysphingosines | Differentiating Cardiomyocytes (Day 7) | - | 0.68 pmoles/10⁶ cells (~680 nM) | [10] |
| 1-deoxysphinganine | Mouse Embryonic Fibroblasts | 1 µM doxSA for 24h | - | [4] |
| deoxyDHCer & deoxyCer | HCT116 cells | 0.5 - 1 mM alanine (B10760859) supplementation | ~50% increase in pools | [11] |
Signaling and Metabolic Pathways
1-Deoxysphingolipid Metabolism
The synthesis of 1-deoxysphingolipids deviates from the canonical sphingolipid pathway at the initial condensation step. Instead of serine, SPT utilizes alanine, leading to the formation of 1-deoxysphinganine, the precursor for other deoxySLs.[9] Unlike canonical sphingolipids, deoxySLs cannot be phosphorylated at the C1 position and are therefore not degraded by sphingosine-1-phosphate lyase.[2][5] Their catabolism is believed to involve cytochrome P450-dependent pathways.[12]
Figure 1. Biosynthesis of canonical and 1-deoxysphingolipids.
Implicated Signaling Pathways
Recent evidence suggests that 1-deoxysphingolipids may function as signaling molecules. They have been shown to bind to the nuclear receptors COUP-TF (NR2F1/2), modulating their transcriptional activity in processes like cardiac and lymphatic cell development.[10] Furthermore, the accumulation of deoxySLs can trigger cellular stress responses, including ER stress and the activation of the NLRP3 inflammasome.[4]
Figure 2. Signaling roles of 1-deoxysphingolipids.
Experimental Protocols
Protocol 1: Extraction of 1-Deoxysphingolipids from Plasma
This protocol is adapted from methods described for the extraction of sphingolipids from plasma, suitable for subsequent LC-MS/MS analysis.[13]
Materials:
-
Plasma samples
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (e.g., C17-1-deoxysphingosine or other odd-chain sphingolipid analogs)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw plasma samples on ice.
-
To 25 µL of plasma in a glass tube, add 75 µL of water.
-
Add an appropriate amount of internal standard mixture.
-
Add 850 µL of a methanol/chloroform solution (2:1, v/v).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture for 1 hour at 38°C with thermo-shaking (e.g., 1000 rpm) to enhance lipid extraction.[13]
-
Centrifuge the samples at 20,000 x g for 15 minutes to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant (the single-phase extract) to a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.
Protocol 2: Extraction of 1-Deoxysphingolipids from Cultured Cells
This protocol describes a common method for extracting lipids from cultured cells.[5][11]
Materials:
-
Cultured cells in a culture plate (e.g., 6-well plate)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), -20°C
-
Chloroform (LC-MS grade), -20°C
-
Water (LC-MS grade) with internal standards
-
Cell scraper
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with ice-cold PBS.
-
Add 0.25 mL of -20°C methanol to each well and scrape the cells.[11]
-
Transfer the cell suspension to a glass tube.
-
Add 0.25 mL of -20°C chloroform.[11]
-
Add 0.1 mL of water containing the deuterated internal standards.[11]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Transfer the organic phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid pellet in a known volume of a suitable solvent for LC-MS/MS analysis.
Protocol 3: UPLC-MS/MS Analysis of 1-Deoxysphingolipids
This section outlines a general UPLC-MS/MS method for the quantification of this compound and its derivatives. Specific parameters should be optimized for the instrument in use.[5][14][15]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Uptisphere 120 Å, 5 μm, 125 × 2 mm).[5]
-
Mobile Phase A: Methanol/water (1:1, v/v) with 2.6 mM ammonium (B1175870) acetate.[5]
-
Mobile Phase B: Methanol.[5]
-
Gradient: A linear gradient from mobile phase A to B is typically employed to separate the lipids.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI or APCI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Precursor and product ions for each analyte and internal standard must be determined by direct infusion of standards. The table below provides example transitions.
Table 3: Example MRM Transitions for 1-Deoxysphingolipids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 1-deoxysphinganine (d18:0) | 286.3 | 268.3 | Optimize | [14] (adapted) |
| This compound (d18:1) | 284.3 | 266.3 | Optimize | [5] (adapted) |
| C16-deoxy(dihydro)ceramide | 524.5 | 268.3 | Optimize | [14] (adapted) |
| C24:1-deoxy(dihydro)ceramide | 634.6 | 268.3 | Optimize | [14] (adapted) |
| C16-deoxyceramide | 522.5 | 266.3 | Optimize | [14] (adapted) |
| C24:1-deoxyceramide | 632.6 | 266.3 | Optimize | [14] (adapted) |
Note: The product ions often correspond to the loss of water from the precursor ion. These values should be empirically determined and optimized on the specific mass spectrometer being used.
Data Analysis:
-
Quantification is achieved by constructing a calibration curve using known concentrations of authentic standards.
-
The peak area ratio of the analyte to its corresponding internal standard is plotted against the concentration.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Analytical Workflow
The overall workflow for the lipidomic analysis of 1-deoxysphingolipids involves several key steps, from sample collection to data interpretation.
Figure 3. General workflow for 1-deoxysphingolipid analysis.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers and scientists interested in the quantitative analysis of this compound and its derivatives. The use of robust extraction techniques coupled with sensitive and specific UPLC-MS/MS methods is crucial for accurately determining the levels of these bioactive lipids in biological systems. Understanding the quantitative changes of deoxySLs will further elucidate their role in various diseases and may aid in the development of novel diagnostic and therapeutic strategies.
References
- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of 1-Deoxysphingolipids in docetaxel neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A UPLC-MS/MS method for simultaneous determination of 1-deoxynojirimycin and N-methyl-1-deoxynojirimycin in rat plasma and its application in pharmacokinetic and absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing the Enigmatic Lipid: Fluorescent Probing of Intracellular 1-Deoxysphingosine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Imaging 1-Deoxysphingosine
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids.[1][2] This structural difference prevents their degradation through conventional pathways, leading to their accumulation in certain pathological conditions.[1][2] The metabolic precursor to deoxySLs, this compound (1-doxoSph), is synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.[3] Elevated levels of 1-doxoSph and its derivatives are implicated in a range of disorders, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and non-alcoholic steatohepatitis.[3][4]
The cytotoxic effects of 1-doxoSph are linked to its ability to disrupt cellular processes, including inducing endoplasmic reticulum (ER) stress, triggering autophagy, and activating the NLRP3 inflammasome.[2][4][5] Understanding the subcellular localization and dynamics of 1-doxoSph is crucial for elucidating its precise roles in disease pathogenesis and for the development of targeted therapeutics.
Direct fluorescent probes for 1-doxoSph are not yet commercially available. However, researchers can visualize and track this enigmatic lipid using metabolic labeling with tagged analogs. This document provides detailed protocols and application notes for imaging intracellular 1-doxoSph using an alkyne-labeled analog, 1-deoxysphinganine (alkyne-doxSA), followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach a fluorescent reporter.
Principle of the Method
The strategy for imaging intracellular 1-doxoSph involves a two-step process:
-
Metabolic Labeling: Cells are incubated with an alkyne-containing analog of a 1-doxoSph precursor, such as alkyne-doxSA. This analog is taken up by the cells and incorporated into downstream deoxySLs through the endogenous metabolic machinery.
-
Fluorescent Detection: After a desired labeling period, the cells are fixed, and a fluorescent azide (B81097) probe is covalently attached to the alkyne-tagged lipid via a highly specific and efficient click chemistry reaction. The localization of the resulting fluorescently labeled 1-doxoSph can then be visualized using fluorescence microscopy.
Quantitative Data on Intracellular Deoxysphingolipid Levels
The following table summarizes representative quantitative data for deoxysphingolipid levels in various cell types and tissues, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These values can serve as a reference for expected concentrations and to contextualize imaging results.
| Cell/Tissue Type | Deoxysphingolipid Species | Concentration (pmol/mg protein or pmol/10^6 cells) | Condition | Reference |
| HT-22 (mouse hippocampal cells) | C16-deoxyDHCer | ~0.02 pmol/mg protein | Basal | [6] |
| Mouse Brain | C16-deoxyDHCer | ~0.04 pmol/mg protein | Basal | [6] |
| Mouse Spinal Cord | C16-deoxyDHCer | ~0.03 pmol/mg protein | Basal | [6] |
| HCT116 (human colon cancer cells) | DeoxySA | Increased with alanine (B10760859) supplementation | Alanine treatment | [7] |
| HCT116 (human colon cancer cells) | DeoxyDHCer | Increased with alanine supplementation | Alanine treatment | [7] |
| Mouse Embryonic Fibroblasts (MEFs) | DeoxySLs | Accumulate upon treatment with doxSA | DoxSA treatment | [4] |
Note: Deoxydihydroceramide (deoxyDHCer) is a downstream metabolite of 1-doxoSph. Its levels are often measured as an indicator of 1-doxoSph synthesis and accumulation.
Experimental Protocols
Protocol 1: Metabolic Labeling of Intracellular this compound with Alkyne-doxSA
Materials:
-
Mammalian cells of interest (e.g., MEFs, HT-22, HCT116)
-
Glass coverslips (sterile)
-
Complete cell culture medium
-
Alkyne-deoxysphinganine (alkyne-doxSA) (synthesis as described in relevant literature)[8]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Delipidated fetal bovine serum (FBS) (optional, for serum-starvation experiments)
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of labeling.
-
Prepare Alkyne-doxSA Stock Solution: Dissolve alkyne-doxSA in DMSO to prepare a 1-10 mM stock solution. Store at -20°C.
-
Metabolic Labeling: a. Prepare the labeling medium by diluting the alkyne-doxSA stock solution in complete cell culture medium to a final concentration of 1-10 µM. b. Remove the existing medium from the cells and replace it with the labeling medium. c. Incubate the cells for 2-24 hours at 37°C in a humidified incubator with 5% CO2. The optimal labeling time will depend on the cell type and experimental goals and may need to be determined empirically.
-
Washing: a. After the incubation period, remove the labeling medium. b. Wash the cells three times with warm PBS to remove any unincorporated alkyne-doxSA.
-
Proceed to Fixation and Click Chemistry (Protocol 2).
Protocol 2: Click Chemistry and Fluorescence Imaging
Materials:
-
Metabolically labeled cells on coverslips (from Protocol 1)
-
3.7% Formalin in PBS (or 4% paraformaldehyde in PBS)
-
Click reaction buffer (e.g., 100 mM HEPES/KOH, pH 7.4)[9]
-
Fluorescent azide reporter dye (e.g., Azide-fluor 488, Azide-fluor 546)
-
Copper(I) catalyst solution: 10 mM [acetonitrile]4CuBF4 in acetonitrile[10]
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: a. Fix the cells by incubating the coverslips in 3.7% formalin in PBS for at least 15 minutes at room temperature. For some protocols, longer fixation (up to 16 hours) may be used.[9] b. Wash the cells twice with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 100 µL reaction volume:
- 88 µL Click reaction buffer
- 10 µL Fluorescent azide reporter dye (from a 10X stock in DMSO)
- 2 µL Copper(I) catalyst solution b. Place the coverslips cell-side up in a humidified chamber. c. Add the click reaction cocktail to the coverslips, ensuring the cell monolayer is completely covered. d. Incubate for 30-60 minutes at room temperature or 43°C, protected from light.[9][10] The elevated temperature can increase reaction efficiency.[9]
-
Washing: a. Remove the click reaction cocktail. b. Wash the cells three times with PBS.
-
Nuclear Counterstaining: a. Incubate the cells with DAPI or Hoechst stain in PBS for 5-10 minutes at room temperature. b. Wash the cells twice with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope equipped with filter sets appropriate for the chosen fluorescent azide and nuclear stain.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving 1-doxoSph and the experimental workflow for its visualization.
Caption: Biosynthesis of this compound.
Caption: Experimental workflow for imaging 1-doxoSph.
Caption: Signaling pathways affected by 1-doxoSph.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Serine Palmitoyltransferase (SPT) Activity with Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine Palmitoyltransferase (SPT) is the pivotal enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids. This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme condenses L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine (3-KDS)[1][2]. Sphingolipids are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in various cellular processes, including proliferation, apoptosis, and differentiation[2].
While L-serine is the canonical amino acid substrate for SPT, the enzyme exhibits substrate promiscuity and can also utilize L-alanine, albeit with a lower efficiency[3][4]. The condensation of L-alanine and palmitoyl-CoA results in the formation of 1-deoxysphinganine (m18:0), the precursor to a class of atypical and neurotoxic sphingolipids known as 1-deoxysphingolipids (deoxySLs)[5]. Elevated levels of deoxySLs are associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1), a rare inherited peripheral neuropathy caused by mutations in SPT subunits that increase the enzyme's affinity for alanine[4][5]. Furthermore, increased deoxySL synthesis has been implicated in other conditions such as diabetes and non-alcoholic steatohepatitis.
The ability to accurately measure SPT activity with alanine (B10760859) is crucial for understanding the pathophysiology of HSAN1, for screening potential therapeutic inhibitors, and for investigating the broader roles of deoxySLs in cellular metabolism and disease. These application notes provide detailed protocols for in vitro SPT assays using L-alanine as a substrate, with options for both non-radioactive (HPLC and Mass Spectrometry) and radioactive detection methods.
Signaling and Reaction Pathway
The diagram below illustrates the canonical reaction of Serine Palmitoyltransferase with L-serine and its promiscuous activity with L-alanine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the chemical structure of native 1-deoxysphingosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spheroid and Organoid Models in 1-Deoxysphingosine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (1-deoxySLs) are atypical and neurotoxic sphingolipids that accumulate in hereditary sensory and autonomic neuropathy type 1 (HSAN1), a condition often linked to mutations in the SPTLC1 and SPTLC2 genes.[1][2] These lipids are also implicated in the pathology of other metabolic diseases, including type 2 diabetes.[3] The neurotoxicity of 1-deoxySLs is attributed to their ability to disrupt crucial cellular processes, including cytoskeletal integrity, calcium homeostasis, and mitochondrial function, ultimately leading to neuronal cell death.[4][5]
Traditional 2D cell culture models have provided foundational insights into the mechanisms of 1-deoxySL toxicity. However, these models lack the complex cell-cell and cell-matrix interactions characteristic of native tissues. Three-dimensional (3D) spheroid and organoid models have emerged as powerful tools that more accurately recapitulate the in vivo microenvironment, offering a more physiologically relevant platform for toxicological studies and drug screening.[6][7] This document provides detailed application notes and protocols for utilizing spheroid and organoid models in 1-deoxysphingosine research.
Application Notes
Spheroid and organoid models offer significant advantages for studying the pathophysiology of this compound-related diseases and for the preclinical evaluation of potential therapeutics.
-
Disease Modeling: Patient-derived induced pluripotent stem cells (iPSCs) carrying SPTLC1 or SPTLC2 mutations can be differentiated into neuronal spheroids or organoids. These models endogenously produce 1-deoxySLs, allowing for the study of disease progression and the underlying molecular mechanisms in a human-relevant context.[8][9]
-
Neurotoxicity Assessment: The dose-dependent neurotoxic effects of exogenous 1-deoxysphinganine (1-deoxySA) and other 1-deoxySLs can be quantified in neuronal spheroids and dorsal root ganglion (DRG) organoids.[1] Key endpoints for assessment include effects on neurite outgrowth, cell viability, mitochondrial function, and calcium signaling.
-
Drug Screening and Efficacy Testing: These 3D models provide a robust platform for high-throughput screening of compounds aimed at mitigating 1-deoxySL toxicity. Potential therapeutic strategies, such as L-serine supplementation to reduce the production of 1-deoxySLs, can be evaluated for their efficacy in a more complex biological system.
-
Investigating Cellular Mechanisms: Spheroid and organoid models are invaluable for dissecting the signaling pathways affected by this compound. The involvement of the N-methyl-D-aspartate (NMDA) receptor and the subsequent dysregulation of calcium signaling can be studied in a more integrated cellular system.[4]
Data Presentation
Table 1: Dose-Dependent Effects of 1-Deoxysphinganine (1-deoxySA) on Neuronal Cultures
| Concentration (µM) | Effect on Neurite Outgrowth (Primary DRG Cultures) | Cell Viability (Primary Cortical Neurons) | Reference |
| 1 | No significant effect | No significant effect | [1] |
| 2 | Reduction in neurite number and length | Cytotoxicity observed | [1] |
| 5 | Significant reduction in neurite outgrowth | Significant cell death | [1] |
| 10 | Severe neurite retraction | High cytotoxicity | [1] |
Note: This data is derived from 2D primary neuronal cultures and serves as a baseline for expected dose-dependent effects in 3D models. Actual effective concentrations in spheroids and organoids may vary due to differences in compound penetration and cellular organization.
Table 2: Accumulation of 1-DeoxySLs in Spheroid Models
| Cell Line and Condition | 1-Deoxydihydroceramide (deoxyDHCer) Levels | 1-Deoxyceramide (deoxyCer) Levels | Reference |
| HCT116 SPTLC1 WT | Baseline | Baseline | [8] |
| HCT116 SPTLC1 C133W (HSAN1 mutation) | Significantly increased | Significantly increased | [8] |
Note: This data from a cancer cell line spheroid model demonstrates the feasibility of using 3D cultures to study the endogenous production and accumulation of 1-deoxySLs due to pathogenic mutations.
Experimental Protocols
Protocol 1: Generation of Dorsal Root Ganglion (DRG) Neuronal Spheroids for Neurotoxicity Testing
This protocol is adapted from methods for primary DRG neuron culture.[2][8]
Materials:
-
Embryonic day 14-15 mouse or rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase A/Dispase II mix
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Nerve Growth Factor (NGF) and Glial cell-derived Neurotrophic Factor (GDNF)
-
Ultra-low attachment 96-well round-bottom plates
-
Laminin
Procedure:
-
DRG Dissection:
-
Euthanize pregnant mice/rats according to approved animal protocols.
-
Dissect the vertebral columns from embryos and place them in ice-cold HBSS.
-
Isolate the DRGs from the intervertebral foramina.[8]
-
-
Enzymatic Digestion:
-
Transfer the DRGs to a tube containing Collagenase A/Dispase II mix.
-
Incubate at 37°C with gentle shaking for 15-20 minutes.[8]
-
Stop the digestion by adding DMEM with 10% FBS.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
-
Cell Dissociation and Plating:
-
Gently triturate the DRGs to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer.
-
Resuspend the cells in Neurobasal medium containing NGF and GDNF to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Spheroid Formation:
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-48 hours.
-
-
Spheroid Maintenance and Treatment:
-
Carefully replace half of the medium every 2-3 days.
-
After 5-7 days of culture, treat the spheroids with varying concentrations of 1-deoxysphinganine.
-
Assess neurotoxicity endpoints (e.g., viability, neurite outgrowth from the spheroid, calcium imaging) after the desired treatment period (e.g., 24-72 hours).
-
Protocol 2: Assessment of this compound Neurotoxicity in 3D Neural Cultures
This protocol provides a general framework for assessing neurotoxicity in neuronal spheroids or organoids.
Materials:
-
Mature neuronal spheroids or organoids
-
1-Deoxysphinganine (1-deoxySA) stock solution
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Calcium imaging dyes (e.g., Fluo-4 AM)
-
Microplate reader or high-content imaging system
-
Antibodies for immunofluorescence (e.g., anti-β-III tubulin for neurons, anti-GFAP for astrocytes)
Procedure:
-
Compound Treatment:
-
Prepare serial dilutions of 1-deoxySA in the appropriate culture medium.
-
Add the desired concentrations of 1-deoxySA to the wells containing the spheroids/organoids. Include a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Wash the spheroids/organoids with warm PBS.
-
Incubate with Calcein-AM and Ethidium Homodimer-1 according to the manufacturer's instructions.
-
Image the spheroids/organoids using a fluorescence microscope or high-content imager.
-
Quantify the number of live (green) and dead (red) cells to determine the percentage of viable cells.
-
-
Neurite Outgrowth Analysis:
-
For spheroids, capture brightfield or fluorescence images (if stained for neuronal markers).
-
Measure the area of neurite outgrowth from the spheroid body using image analysis software (e.g., ImageJ).
-
Normalize the neurite outgrowth area to the spheroid core area.
-
-
Calcium Imaging:
-
Load the spheroids/organoids with a calcium indicator dye (e.g., Fluo-4 AM).
-
Record baseline calcium oscillations using a suitable imaging system.
-
Acutely apply 1-deoxySA and record any changes in the frequency, amplitude, and duration of calcium transients.
-
-
Immunofluorescence and Morphological Analysis:
-
Fix the spheroids/organoids with 4% paraformaldehyde.
-
Permeabilize with Triton X-100 and block with a suitable blocking buffer.
-
Incubate with primary antibodies against neuronal and glial markers.
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Image the stained spheroids/organoids using a confocal microscope to assess changes in cellular composition and morphology.
-
Mandatory Visualizations
Canonical vs. Aberrant Sphingolipid Synthesis in HSAN1.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single Cerebral Organoid Mass Spectrometry of Cell-Specific Protein and Glycosphingolipid Traits | Semantic Scholar [semanticscholar.org]
- 8. Protocol for Culturing Embryonic Chick Dorsal Root Ganglion Neurons: R&D Systems [rndsystems.com]
- 9. The Application of Brain Organoids in Assessing Neural Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Differential Mobility Spectrometry in the Separation of 1-Deoxysphingosine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (deoxySLs) represent a class of atypical sphingolipids implicated in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2][3] Unlike canonical sphingolipids, deoxySLs are synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.[4] The absence of a C1-hydroxyl group in their structure prevents their degradation through canonical pathways, leading to their accumulation and cellular toxicity.[4] The structural elucidation of deoxySL isomers, which differ in the position of a carbon-carbon double bond, is crucial for understanding their specific biological roles and for the development of targeted diagnostics and therapeutics. However, their structural similarity poses a significant analytical challenge.
Differential Mobility Spectrometry (DMS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), has emerged as a powerful gas-phase separation technique that, when coupled with mass spectrometry (MS), enables the effective separation of lipid isomers, including those of this compound (1-deoxySO).[5][6][7][8][9] This application note provides a detailed overview of the principles, protocols, and data for the DMS-based separation of 1-deoxySO isomers.
Principle of DMS for Isomer Separation
DMS separates ions in the gas phase based on the difference between their ion mobility in high and low electric fields. An asymmetric radio frequency (RF) waveform, consisting of a high-voltage separation voltage (SV) and a lower-voltage compensation voltage (CV), is applied to two parallel plates. As ions are carried by a gas flow between these plates, their trajectory is altered by the electric field. Ions with different mobilities will drift towards one of the plates. A specific DC compensation voltage (CV) can be applied to correct the trajectory of a target ion, allowing it to pass through the DMS cell and be detected by the mass spectrometer. Isomers with different gas-phase conformations will exhibit different mobilities in the high electric field and will therefore require different CVs for transmission, enabling their separation.[5][7][8]
The separation of 1-deoxySO isomers by DMS is influenced by intramolecular interactions between the charge site (the protonated amine) and the carbon-carbon double bond.[5][7] The geometry and energetics of this interaction differ between regioisomers, leading to distinct DMS behaviors.[5][7]
Experimental Protocols
Sample Preparation
A standardized protocol for the extraction of sphingoid bases from biological samples is crucial for reproducible DMS analysis.
Materials:
-
Phosphate-buffered saline (PBS)
-
Internal standards (e.g., D7-sphingosine, D7-sphinganine)
-
Methanolic HCl (1 N HCl and 10 M H2O in methanol)
-
Potassium hydroxide (B78521) (KOH, 10M)
-
Ammonium (B1175870) hydroxide (2N)
-
Alkaline water
Protocol for Sphingolipid Extraction and Hydrolysis:
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 500 µL of methanol containing internal standards.
-
Extract lipids for one hour at 37°C with constant agitation.
-
Centrifuge to pellet precipitated proteins and transfer the supernatant to a new tube.
-
Add 75 μL of methanolic HCl to the supernatant and incubate for 16 hours at 65°C to hydrolyze the lipids.
-
Neutralize the reaction by adding 100 μL of 10M KOH.
-
Add 625 µL of chloroform followed by 100 µL of 2N ammonium hydroxide and 0.5 mL of alkaline water to induce phase separation.
-
Vortex the sample and centrifuge at 16,000 g for 5 minutes.
-
Discard the upper aqueous phase and wash the lower organic phase three times with alkaline water.
-
Dry the organic phase under a stream of nitrogen and store it at -20°C until analysis.[1]
DMS-MS Analysis
The following parameters are based on previously successful separations of 1-deoxySO isomers.[1][5]
Instrumentation:
-
A triple quadrupole or Q-trap mass spectrometer equipped with a DMS interface (e.g., SCIEX QTRAP® 5500).[1]
DMS Parameters:
-
Separation Voltage (SV): +4200 V[5]
-
Compensation Voltage (CV) Ramp: A scan or ramp of the CV is performed to generate an ionogram, which plots ion intensity as a function of CV. For targeted analysis, a specific CV can be set.
-
DMS Resolving Gas: Nitrogen at a pressure of 10 psi.[5]
-
Chemical Modifiers: While not used in the primary reference for 1-deoxySO separation, the addition of chemical modifiers (e.g., isopropanol, acetonitrile) to the transport gas can sometimes enhance separation.[5]
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion: [M+H]⁺ for 1-deoxySO isomers is m/z 284.3.[5]
-
Collision Energy: Optimized for the specific instrument and precursor ion to generate characteristic product ions for identification.
-
Ozone-Induced Dissociation (OzID): For unambiguous double bond position determination, the DMS can be coupled with OzID, where mass-selected ions react with ozone in the mass spectrometer to yield fragments indicative of the double bond location.[1][9]
Data Presentation
The separation of six synthetic trans this compound regioisomers by DMS is summarized in the table below. The compensation voltage (CV) at which the maximum ion intensity is observed is a key parameter for distinguishing between isomers.
| This compound Isomer (Double Bond Position) | Compensation Voltage (CV) at SV = +4200 V |
| trans-n-4 | ~17.3 V[5] |
| trans-n-5 | ~17.5 V |
| trans-n-6 | ~18.0 V |
| trans-n-10 | ~19.5 V |
| trans-n-13 | ~20.0 V |
| trans-n-14 | ~20.5 V |
Note: The CV values are approximate and can vary slightly depending on the specific instrument tuning and conditions. The data clearly demonstrates that DMS can effectively separate 1-deoxySO isomers based on the position of the double bond.[5]
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the biosynthesis of 1-deoxysphingolipids and a proposed pathway for their cytotoxic effects.
Caption: Biosynthesis of this compound.
Caption: Proposed cytotoxic pathway of 1-deoxysphingolipids.
Experimental Workflow
The logical flow of a typical DMS-MS experiment for this compound isomer analysis is depicted below.
Caption: Experimental workflow for DMS-MS analysis.
Conclusion
Differential mobility spectrometry coupled with mass spectrometry provides a robust and sensitive analytical platform for the separation and identification of this compound isomers. This capability is essential for advancing our understanding of the distinct biological activities of these lipids and for the development of novel diagnostic and therapeutic strategies for diseases associated with their accumulation. The protocols and data presented herein offer a comprehensive guide for researchers and scientists entering this field.
References
- 1. researchgate.net [researchgate.net]
- 2. research.uni-luebeck.de [research.uni-luebeck.de]
- 3. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Differential-Mobility Spectrometry of this compound Isomers: New Insights into the Gas Phase Structures of Ionized Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking 1-Deoxysphingolipid Metabolism Using Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids implicated in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] Unlike canonical sphingolipids, deoxySLs lack the C1-hydroxyl group, which renders them resistant to canonical degradation pathways and leads to their accumulation.[3] Understanding the metabolism and cellular effects of these lipids is crucial for developing therapeutic strategies. Click chemistry, a powerful and versatile bioorthogonal ligation tool, offers a robust method for tracking the metabolic fate of 1-deoxysphingolipids in living cells and organisms.[4]
These application notes provide a comprehensive overview and detailed protocols for utilizing click chemistry to study 1-deoxysphingolipid metabolism. By employing alkyne-functionalized 1-deoxysphinganine (doxSA) analogs, researchers can metabolically label cells, and subsequently visualize and quantify the incorporation of these probes into downstream deoxySL species using fluorescence microscopy and mass spectrometry.
Signaling and Metabolic Pathways
1-Deoxysphingolipids are synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate L-serine.[2][3] The resulting 1-deoxysphinganine can be further metabolized into various downstream products, including 1-deoxyceramides and 1-deoxydihydroceramides.[2] Accumulation of these lipids has been shown to induce cellular stress, leading to mitochondrial dysfunction, autophagy, and activation of the NLRP3 inflammasome.[2] Unlike canonical sphingolipids, 1-deoxySLs are not degraded by sphingosine-1-phosphate lyase but are instead metabolized by cytochrome P450 enzymes.[1]
References
- 1. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Analysis of 1-Deoxysphingosine by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 1-deoxysphingosine (doxSA) and related 1-deoxysphingolipids (deoxySLs) by mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Question: What is a reliable method for extracting 1-deoxysphingolipids from cells or tissues?
Answer: A common and effective method involves a modified Bligh-Dyer extraction followed by acidic hydrolysis to release the free 1-deoxysphingoid bases.
Experimental Protocol: Lipid Extraction and Hydrolysis
-
Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer (e.g., phosphate-buffered saline).
-
Solvent Extraction: Add a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v) to the homogenate to perform a single-phase extraction.
-
Phase Separation: Induce phase separation by adding water or an acidic solution. The lipids will remain in the lower organic phase.
-
Collection: Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Acidic Hydrolysis: To analyze the sphingoid base backbone, hydrolyze the dried lipid extract. A typical method involves incubation with methanolic HCl (e.g., 1 N HCl in methanol) at 65°C for 16 hours.[1]
-
Neutralization and Re-extraction: Neutralize the reaction with a base (e.g., 10 M KOH) and perform a liquid-liquid extraction by adding chloroform and alkaline water.[1] The 1-deoxysphingoid bases will be in the final organic phase, which is then dried for LC-MS/MS analysis.
Question: I am seeing high variability between my samples. What could be the cause?
Answer: High variability often originates from the sample preparation stage. Inconsistent extraction efficiency, sample loss during transfers, and incomplete hydrolysis can all contribute.
-
Troubleshooting Tip: Ensure precise and consistent solvent volumes are used for each sample. Use high-quality borosilicate glass tubes with Teflon-lined caps, as sphingolipids can adhere to certain types of plastic and glass.[2] It is also crucial to vortex samples thoroughly at each extraction step to ensure proper mixing and phase separation. For quantitative studies, the use of an appropriate internal standard (e.g., a stable isotope-labeled version of your analyte) added at the very beginning of the extraction process is critical to correct for sample-to-sample variation.
Liquid Chromatography
Question: What type of column and mobile phases are suitable for separating this compound?
Answer: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of sphingolipids. A C18 or C8 column is a good choice.
Experimental Protocol: RPLC Method
-
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 150 mm, 3.5 µm particle size) is effective.
-
Mobile Phase A: Water/Methanol (1:1, v/v) with 2.6 mM ammonium (B1175870) acetate.[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B (e.g., 50%) and increases to 100% B over a period of about 25 minutes.[1]
Question: My peak shape for this compound is poor (broadening or tailing). How can I improve it?
Answer: Poor peak shape for basic analytes like sphingoid bases can be due to interactions with the silica (B1680970) support of the column or issues with the mobile phase.
-
Troubleshooting Tip:
-
Mobile Phase Additives: The addition of a small amount of a weak acid (e.g., 0.1% formic acid) or a salt (e.g., ammonium formate (B1220265) or acetate) to the mobile phases can improve peak shape by reducing ionic interactions with the column.[3][4]
-
Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and reduce retention times.[2][4]
-
Zwitterionic Nature: For phosphorylated sphingolipids, their zwitterionic nature can cause peak broadening. While this compound is not phosphorylated, related compounds are. Methodologies developed for those, such as specific mobile phase compositions, can sometimes be adapted.[3][4]
-
Mass Spectrometry
Question: What are the expected m/z values and fragmentation patterns for this compound (C18)?
Answer: For the common C18 this compound, the protonated molecule [M+H]⁺ is observed. Fragmentation in the mass spectrometer provides structural information.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| C18 this compound | 284.3 | 266.3 | Positive |
| C18 1-Deoxysphinganine | 286.3 | 268.3 | Positive |
| C17 Sphingosine (B13886) (Internal Std) | 286.3 | 238.3 | Positive |
Table based on data from multiple sources.[1][5]
Question: I am observing a low signal or no signal for my analyte. What should I check?
Answer: Low signal intensity can be due to a variety of factors, from sample concentration to instrument settings.[6]
-
Troubleshooting Tip:
-
Ion Source Optimization: Ensure the ion source parameters are optimized for your analyte. This includes the spray voltage, capillary temperature, and gas flows (sheath and auxiliary gas).[1][6][7] For example, typical ESI settings might include a spray voltage of 4.2 kV and a capillary temperature of 320°C.[1]
-
Sample Concentration: The sample may be too dilute. Try concentrating your sample and reinjecting. Conversely, a sample that is too concentrated can cause ion suppression.[6]
-
Ionization Technique: Electrospray ionization (ESI) is commonly used, but atmospheric pressure chemical ionization (APCI) can also be effective and may provide different fragmentation patterns that can be useful for structural confirmation.[1][8]
-
Instrument Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[6]
-
Question: How can I differentiate between isomers of this compound, such as those with different double bond positions?
Answer: This is a significant challenge as isomers have the same mass and often similar chromatographic retention times.[1][9]
-
Troubleshooting Tip:
-
Derivatization: Chemical derivatization can help pinpoint the location of double bonds. Dimethyl disulfide (DMDS) derivatization, followed by collision-induced dissociation (CID), produces fragments that are diagnostic of the double bond's position.[1][8][9]
-
Advanced MS Techniques: Techniques like differential mobility spectrometry (DMS) coupled with ozone-induced dissociation (OzID) can separate isomers in the gas phase and provide specific fragmentation patterns to identify the double bond location.[1][8][9] Native this compound in HEK293 cells was identified as having a Δ14 double bond, not the canonical Δ4 position, using these methods.[1][9]
-
Visual Guides
References
- 1. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased 1-Deoxysphingolipids and Skin Barrier Dysfunction in the Skin of X-ray or Ultraviolet B Irradiation and Atopic Dermatitis Lesion Could Be Prevented by Moisturizer with Physiological Lipid Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 1-Deoxysphingosine (1-doxoSph) Detection in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 1-deoxysphingosine (1-doxoSph) detection in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 1-doxoSph in plasma?
A1: The most sensitive and specific method for the quantification of 1-doxoSph in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity by monitoring specific precursor-product ion transitions, minimizing interference from the complex plasma matrix.[1]
Q2: Why is sample preparation so critical for sensitive 1-doxoSph detection?
A2: Plasma is a complex matrix containing high concentrations of proteins, lipids, and other small molecules that can interfere with 1-doxoSph detection.[3] Effective sample preparation is crucial to remove these interfering substances, reduce matrix effects, and concentrate the analyte, thereby increasing the sensitivity and reliability of the analysis.[3][4]
Q3: Should I measure free 1-doxoSph or total 1-doxoSph?
A3: This depends on your research question. In plasma, 1-doxoSph exists in both free and N-acylated forms (1-deoxyceramides).[5] To measure the total 1-doxoSph pool, which may reflect the total activity of serine palmitoyltransferase (SPT) with alternative substrates, an acid/base hydrolysis step is required to release the 1-doxoSph backbone from its N-acylated forms.[5][6] If you are interested in the circulating free base, hydrolysis should be omitted.
Q4: Can derivatization improve the sensitivity of 1-doxoSph detection?
A4: Yes, derivatization can enhance sensitivity. While not always necessary with modern LC-MS/MS systems, derivatization can improve the ionization efficiency and chromatographic behavior of 1-doxoSph. For instance, derivatization with reagents like phenylisothiocyanate (PITC) has been used to improve the detection of free sphingoid bases.[7] Another approach that has been successful for other lipids and could be explored is charge-reversal derivatization, which can significantly increase signal intensity in mass spectrometry.[8]
Q5: What are typical concentrations of 1-doxoSph in human plasma?
A5: Plasma levels of 1-deoxysphingolipids (including 1-doxoSph) are significantly elevated in certain pathological conditions such as type 2 diabetes mellitus and metabolic syndrome.[5][9][10] In individuals who later develop type 2 diabetes, baseline levels of 1-doxoSph have been shown to be significantly higher.[5][9][10] Specific concentrations can vary depending on the study population and the analytical method used.
Troubleshooting Guides
Low Signal or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review your extraction protocol. Ensure complete protein precipitation and efficient phase separation during liquid-liquid extraction. Consider testing different solvent systems. A butanolic extraction has been shown to be effective for polar sphingolipids.[2] |
| Matrix Effects | High concentrations of co-eluting phospholipids (B1166683) can suppress the ionization of 1-doxoSph. Improve sample cleanup by incorporating a phospholipid removal step or optimizing the chromatographic separation to resolve 1-doxoSph from major interfering species.[3][4] |
| Suboptimal MS/MS Parameters | Optimize the cone voltage and collision energy for the specific m/z transition of 1-doxoSph and its internal standard to maximize signal intensity.[1] |
| Analyte Degradation | Ensure proper sample handling and storage. Store plasma samples at -80°C. Avoid repeated freeze-thaw cycles.[11] Consider the stability of 1-doxoSph in your extraction solvent and during any heating steps (e.g., hydrolysis). |
| Poor Ionization | Adjust the mobile phase composition. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve the ionization efficiency of sphingoid bases in positive ion mode.[2] |
Poor Peak Shape or High Variability
| Potential Cause | Troubleshooting Step |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[12] |
| Column Contamination | Flush the column with a strong solvent mixture to remove any accumulated contaminants. If the problem persists, replace the column.[12] |
| Inconsistent Hydrolysis | If measuring total 1-doxoSph, ensure the hydrolysis conditions (time, temperature, acid/base concentration) are consistent across all samples and standards. Incomplete or variable hydrolysis will lead to high variability. |
| Variable Extraction Recovery | Use a stable isotope-labeled internal standard (e.g., d7-sphingosine) added at the very beginning of the sample preparation to account for any variability in extraction efficiency.[5] |
Quantitative Data Summary
| Method | Analyte | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Sphingosine-1-Phosphate | Human Plasma | - | 0.05 µM | [13] |
| HPLC-Fluorescence | Doxorubicin | Rat Plasma | 2 ng/mL | 5 ng/mL | [14] |
| LC-MS/MS | Domoic Acid | Mussel Tissue | 9 ng/g | 63 ng/g | [15] |
Experimental Protocols
Protocol 1: Total this compound Quantification in Plasma by LC-MS/MS
This protocol is adapted from methodologies described for the analysis of sphingoid bases in plasma, involving a hydrolysis step to measure the total pool of 1-doxoSph.[5][6]
1. Sample Preparation and Extraction: a. To 100 µL of plasma, add 500 µL of methanol (B129727) containing an appropriate internal standard (e.g., 200 pmol of d7-sphingosine). b. Vortex and incubate at 37°C for 1 hour with agitation to precipitate proteins. c. Centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube.
2. Acid and Base Hydrolysis: a. To the supernatant, add 75 µL of methanolic HCl (1 N HCl and 10 M H₂O in methanol). b. Incubate at 65°C for 16 hours to hydrolyze N-acyl linkages. c. Neutralize the HCl by adding 100 µL of 10 M KOH. This also hydrolyzes phospholipids.
3. Liquid-Liquid Extraction: a. Add 625 µL of chloroform, 100 µL of 2N ammonium hydroxide, and 0.5 mL of alkaline water (pH 10.3) to induce phase separation. b. Vortex thoroughly and centrifuge at 16,000 x g for 5 minutes. c. Carefully discard the upper aqueous phase. d. Wash the lower organic phase 2-3 times with alkaline water. e. Dry the final organic phase under a stream of nitrogen.
4. LC-MS/MS Analysis: a. Reconstitute the dried extract in an appropriate solvent (e.g., methanol or the initial mobile phase). b. Inject the sample onto a C18 reversed-phase column.[5] c. Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol containing a modifier like formic acid or ammonium formate to improve peak shape and ionization. d. Detect 1-doxoSph using a tandem mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).
Visualizations
References
- 1. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus | PLOS One [journals.plos.org]
- 10. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. agilent.com [agilent.com]
- 13. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast and Sensitive Method for Determination of Domoic Acid in Mussel Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Lipid Extraction for 1-Deoxysphingosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing lipid extraction methods for 1-deoxysphingosine (1-doxSH). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which is the most recommended method for extracting this compound?
A1: The optimal extraction method depends on the biological matrix and the specific research question. For a broad range of sphingolipids, including 1-doxSH, a single-phase extraction using a methanol (B129727)/chloroform (B151607) mixture (2:1, v/v) has been shown to be effective.[1] This method is often favored for its simplicity and high recovery rates for various sphingolipid classes. However, traditional liquid-liquid extraction methods like the Folch and Bligh & Dyer methods are also widely used and can yield good results, although they may be more labor-intensive.[2][3][4]
Q2: What are the key differences between the Folch, Bligh & Dyer, and single-phase extraction methods?
A2: The primary differences lie in the solvent-to-sample ratios, the number of phases formed during extraction, and the overall complexity.
-
Folch Method: This method uses a high solvent-to-sample ratio (typically 20:1) of chloroform:methanol (2:1, v/v) to create a single-phase system initially. The subsequent addition of water or a salt solution induces phase separation, with lipids partitioning into the lower chloroform phase.[3]
-
Bligh & Dyer Method: This is a modification of the Folch method that uses a lower solvent-to-sample ratio, making it more suitable for smaller sample volumes.[3] It also results in a biphasic system where lipids are recovered from the lower organic phase.
-
Single-Phase Extraction: This approach utilizes a solvent mixture (e.g., methanol/chloroform 2:1, v/v) that remains as a single phase throughout the extraction process after an initial centrifugation to pellet proteins.[1] This can simplify the workflow and potentially improve the recovery of a broader range of sphingolipids.[1]
Q3: Is Solid-Phase Extraction (SPE) a suitable method for this compound?
A3: Yes, Solid-Phase Extraction (SPE) can be a valuable tool for the extraction and fractionation of sphingolipids.[5][6] SPE offers advantages such as high selectivity, reduced solvent consumption, and the potential for automation. Aminopropyl-bonded silica (B1680970) cartridges are commonly used for separating different sphingolipid classes.[6] SPE can be particularly useful for cleaning up complex biological samples prior to LC-MS/MS analysis, which can help to reduce matrix effects and improve quantification accuracy.[7]
Q4: What internal standards are recommended for the quantification of this compound?
A4: For accurate quantification by LC-MS/MS, it is highly recommended to use a stable isotope-labeled internal standard. A suitable internal standard for this compound would be a deuterated form, such as d7-sphingosine or d7-sphinganine. These standards will co-elute with the analyte of interest and experience similar ionization and matrix effects, leading to more reliable quantification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of 1-doxSH | Incomplete cell lysis or tissue homogenization. | Ensure thorough disruption of the sample matrix. For tissues, use a mechanical homogenizer. For cells, consider sonication or freeze-thaw cycles. |
| Suboptimal solvent-to-sample ratio. | For liquid-liquid extractions, ensure the solvent volume is sufficient to fully submerge and interact with the sample. A 20:1 ratio is recommended for the Folch method. | |
| Inefficient phase separation. | After adding water or salt solution in biphasic extractions, vortex thoroughly and centrifuge at a sufficient speed and duration to achieve a clear separation between the aqueous and organic layers. | |
| Analyte loss during solvent evaporation. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid excessive heat, which can lead to degradation. | |
| Precipitation of 1-doxSH with proteins. | Ensure that the initial solvent mixture contains a sufficient proportion of methanol to effectively denature proteins and release lipids. | |
| Poor Peak Shape in LC-MS/MS | Column contamination. | Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, consider replacing the column.[7] |
| Inappropriate injection solvent. | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper focusing of the analyte on the column. | |
| Matrix effects. | Implement a sample cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering substances from the sample matrix.[7] | |
| Secondary interactions with the column. | This can cause peak tailing.[7] Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The addition of a small amount of an ion-pairing agent or modifying the mobile phase composition may help. | |
| High Variability in Quantification | Inconsistent sample handling. | Maintain consistent procedures for all samples, including extraction time, temperature, and vortexing speed. |
| Degradation of 1-doxSH. | Keep samples on ice whenever possible and process them promptly. Store extracts at -20°C or lower. The stability of sphingoid bases can be affected by pH and temperature.[8] | |
| Inaccurate internal standard addition. | Use a calibrated pipette to add a consistent amount of internal standard to all samples and standards. | |
| Carryover in the LC system. | Inject a blank solvent after each sample to check for carryover.[9] If observed, implement a more rigorous needle wash protocol or clean the injector port. |
Data Presentation: Comparison of Lipid Extraction Methods
The following table summarizes the recovery rates of various sphingolipid classes using different extraction methods. While specific data for this compound is limited, the data for related sphingoid bases can provide valuable insights for method selection.
| Extraction Method | Sphingosine (So) | Sphinganine (Sa) | Sphingosine-1-phosphate (S1P) | Ceramides (Cer) | Reference |
| Methanol (MeOH) Method | 96-101% | 96-101% | 96-101% | 96-101% | [2] |
| Folch Method | 69-96% | 69-96% | 69-96% | 69-96% | [2] |
| Bligh & Dyer (BD) Method | 35-72% | 35-72% | 35-72% | 35-72% | [2] |
| MTBE Method | 48-84% | 48-84% | 48-84% | 48-84% | [2] |
| Single-Phase (Alshehry) | >95% (for most phospholipids) | >95% (for most phospholipids) | >95% (for most phospholipids) | ~80% (for less polar lipids) | [10] |
Experimental Protocols
Protocol 1: Single-Phase Extraction for this compound from Cells
This protocol is adapted from a method used for the analysis of sphingolipids in plasma.[1]
-
Sample Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of PBS.
-
-
Internal Standard Addition:
-
Add an appropriate amount of a deuterated internal standard (e.g., d7-sphingosine) to the cell suspension.
-
-
Lipid Extraction:
-
Add 850 µL of a methanol/chloroform solution (2:1, v/v).
-
Extract the lipids by a combination of ice-sonication and thermo-shaking (e.g., 1 hour at 38°C).
-
-
Protein Precipitation:
-
Centrifuge the sample at high speed (e.g., 15 minutes at 20,000 x g) to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol with 0.1 mM BHT).
-
Protocol 2: Liquid-Liquid Extraction (Modified Folch) for this compound
This protocol is a general method that can be adapted for various biological samples.
-
Homogenization:
-
Homogenize the tissue sample or cell pellet in a mixture of chloroform:methanol (2:1, v/v) to a final volume 20 times the volume of the sample.
-
-
Agitation:
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution and vortex briefly.
-
Centrifuge at low speed (e.g., 2000 rpm) to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
-
Washing (Optional):
-
To remove non-lipid contaminants, the interface can be rinsed with a methanol/water (1:1) solution without disturbing the lower phase.
-
-
Solvent Evaporation:
-
Evaporate the chloroform under a vacuum or a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the lipid extract in a suitable solvent for downstream analysis.
-
Visualizations
References
- 1. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vliz.be [vliz.be]
- 4. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Importance of the Sphingoid Base Length for the Membrane Properties of Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
Technical Support Center: Overcoming Matrix Effects in 1-Deoxysphingosine Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of 1-deoxysphingosine (1-dox) by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you resolve common problems in your experiments.
Issue 1: Poor Signal Intensity and High Variability in 1-dox Quantification
Q: We are observing low signal intensity and inconsistent results for 1-dox in our plasma samples. What are the likely causes and how can we troubleshoot this?
A: Low and variable signal intensity for 1-dox is often a result of matrix effects, specifically ion suppression. Co-eluting compounds from the biological matrix, such as phospholipids (B1166683), can interfere with the ionization of 1-dox in the mass spectrometer's ion source, leading to a reduced signal.[1]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before LC-MS analysis.[1]
-
Protein Precipitation (PPT): While a simple method, it may not be sufficient to remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique generally provides a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for removing phospholipids and other interferences, which can significantly improve the quality of your data.[1]
-
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 1-dox is the gold standard for correcting matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression or enhancement.[2] By using the ratio of the analyte signal to the IS signal for quantification, variability caused by matrix effects can be normalized.
-
Chromatographic Separation: Enhance the separation of 1-dox from matrix components.
-
Adjust the gradient elution profile to better resolve 1-dox from interfering compounds.
-
Experiment with a different column chemistry that may offer better selectivity for sphingolipids.
-
-
Assess Matrix Effects: To determine the extent of ion suppression, you can perform a post-column infusion experiment.[3] This will help identify the regions in your chromatogram where ion suppression is most significant.
Issue 2: Non-Linear Calibration Curves and Poor Correlation Coefficients (r²)
Q: Our calibration curve for 1-dox is non-linear and the r² value is below our acceptance criteria. What could be causing this?
A: A non-linear calibration curve with a poor correlation coefficient can also be a consequence of uncorrected matrix effects. At different concentrations of the analyte, the degree of ion suppression may not be consistent, leading to a non-linear response.
Troubleshooting Steps:
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as close as possible to your study samples. This helps to ensure that the calibrants and the samples experience similar matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is crucial for correcting for matrix effects and will significantly improve the linearity of your calibration curve.[2]
-
Dilute the Sample: If the matrix effect is severe, diluting the sample with the initial mobile phase can reduce the concentration of interfering compounds, thereby minimizing ion suppression. However, ensure that the diluted concentration of 1-dox is still above the lower limit of quantification (LLOQ).
-
Review Injection Volume: Injecting a smaller volume of the sample extract can also reduce the amount of matrix components entering the MS system, which may lessen ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for this compound (1-dox) due to the presence of co-eluting molecules from the sample matrix (e.g., plasma, tissue homogenate).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[3]
Q2: What are the primary sources of matrix effects in 1-dox analysis?
A2: The primary sources of matrix effects in the analysis of 1-dox from biological samples are highly abundant lipids, particularly glycerophospholipids.[1] Salts, proteins, and other endogenous metabolites can also contribute to these effects.
Q3: How can I quantitatively assess the matrix effect for my 1-dox assay?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of 1-dox in a post-extraction spiked blank matrix sample to the peak area of 1-dox in a neat solution at the same concentration.[4] An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q4: Is a stable isotope-labeled internal standard for 1-dox always necessary?
A4: While not strictly mandatory in all cases, using a stable isotope-labeled internal standard (SIL-IS) for 1-dox is highly recommended and considered the best practice for accurate and precise quantification.[2] A SIL-IS co-elutes with 1-dox and experiences the same degree of matrix effects, allowing for reliable correction of signal variations.
Q5: Can I use a structurally similar but not isotopically labeled compound as an internal standard?
A5: While a structural analog can correct for some variability, such as extraction efficiency, it will not have the exact same ionization efficiency and retention time as 1-dox. Therefore, it cannot correct for matrix effects as effectively as a stable isotope-labeled internal standard.
Data Presentation
Table 1: Comparison of Extraction Methods for Sphingolipid Analysis
| Extraction Method | Analyte | Recovery (%) | Reference |
| Butanol Single Phase | Sphingosine (B13886) | ~95 | [5] |
| Sphinganine | ~98 | [5] | |
| Sphingosine-1-phosphate | ~90 | [5] | |
| MTBE Two Phases | Sphingosine | ~85 | [5] |
| Sphinganine | ~88 | [5] | |
| Sphingosine-1-phosphate | ~60 | [5] | |
| MTBE Single Phase | Sphingosine | ~80 | [5] |
| Sphinganine | ~82 | [5] | |
| Sphingosine-1-phosphate | ~75 | [5] |
Note: Data is generalized from a study on various sphingolipids and indicates the relative efficiency of different extraction methods.[5] Recoveries for this compound are expected to be similar to sphingosine and sphinganine.
Experimental Protocols
Protocol 1: Sample Preparation for 1-dox Quantification from Plasma
This protocol is a general guideline and may require optimization for specific applications.
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Internal Standard Spiking: To 100 µL of plasma, add the stable isotope-labeled internal standard for 1-dox.
-
Protein Precipitation: Add 400 µL of cold methanol. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Mandatory Visualizations
Caption: Experimental workflow for 1-dox quantification.
Caption: Troubleshooting decision tree for poor signal.
Caption: this compound biosynthesis and signaling.
References
- 1. longdom.org [longdom.org]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Atypical Sphingolipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of atypical sphingolipids. Researchers, scientists, and drug development professionals can find targeted solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider when analyzing atypical sphingolipids?
A1: Sample handling and storage are paramount for accurate analysis. Key factors include:
-
Enzymatic Degradation: Endogenous enzymes like sphingomyelinases and ceramidases can remain active after sample collection, altering sphingolipid concentrations. Rapid freezing and proper storage at -80°C are crucial.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt cell structures, releasing degradative enzymes and promoting oxidation. It is highly recommended to aliquot samples into single-use volumes before freezing.[1]
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Blood Collection for S1P Analysis: Sphingosine-1-phosphate (S1P) levels can be artificially elevated in serum due to its release from platelets during coagulation. For accurate S1P quantification, plasma is the preferred matrix.[2]
Q2: Why is it challenging to extract all atypical sphingolipid species with a single protocol?
A2: The vast structural diversity of sphingolipids, ranging from hydrophobic ceramides (B1148491) to more polar species like gangliosides, makes a universal extraction protocol difficult. The choice of solvent system significantly impacts the recovery of different sphingolipid classes. For instance, a butanolic extraction may be suitable for polar sphingolipids, while a monophasic mixture of chloroform (B151607) and methanol (B129727) is often used for a broader range of lipids.[3]
Q3: What are common sources of interference in the mass spectrometry analysis of atypical sphingolipids?
A3: Mass spectrometry, while powerful, is susceptible to several types of interference:
-
Isobaric Interference: Different sphingolipid species can have the same nominal mass. For example, Ceramide-1-Phosphate (Cer1P) and Hexosylceramide (HexCer) can be isobaric, necessitating chromatographic separation for accurate quantification.[4]
-
Isomeric Interference: Isomers, such as glucosylceramide and galactosylceramide, have identical masses and fragmentation patterns, making their distinction by mass spectrometry alone challenging without prior chromatographic separation.[4][5]
-
Isotopic Overlap: The natural isotopic abundance of elements like carbon can lead to overlapping signals, particularly between saturated and unsaturated species (e.g., the M+2 isotope of sphingosine (B13886) interfering with sphinganine).[4]
Q4: How can I improve the signal intensity of my atypical sphingolipid analytes in LC-MS/MS?
A4: Poor signal intensity can be a significant hurdle.[6] Consider the following to enhance your signal:
-
Optimize Ionization: Experiment with different ionization sources (e.g., ESI, APCI) and parameters to find the most efficient method for your specific analytes.[6]
-
Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a strong signal, while highly concentrated samples can lead to ion suppression.[6]
-
Mobile Phase Additives: The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve ionization efficiency.[7]
Troubleshooting Guides
Issue 1: Poor Recovery of Atypical Sphingolipids During Extraction
Symptoms:
-
Low signal-to-noise ratio for target analytes.
-
Inconsistent quantification results between replicate samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent System | Test different extraction solvents or solvent mixtures. For a broad range of sphingolipids, a monophasic extraction with a chloroform:methanol mixture is a good starting point. For more polar species, consider a butanolic extraction. | The polarity of the extraction solvent must match that of the target analytes to ensure efficient solubilization. |
| Incomplete Cell Lysis | Ensure thorough homogenization of tissue samples or cell pellets. Sonication or the use of a mechanical homogenizer can improve lysis efficiency. | Incomplete lysis will result in a significant portion of the lipids remaining trapped within the cellular matrix. |
| Phase Separation Issues | After adding all solvents and water, ensure distinct aqueous and organic phases are visible. If not, adjust the solvent ratios. | Proper phase separation is critical for isolating the lipid-containing organic phase from aqueous contaminants.[3] |
Issue 2: Inaccurate Quantification of 1-Deoxysphingolipids
Symptoms:
-
High variability in quantification.
-
Difficulty distinguishing 1-deoxysphingolipids from canonical sphingolipids.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Co-elution with Canonical Sphingolipids | Optimize the liquid chromatography gradient to achieve baseline separation of 1-deoxysphingolipids from their canonical counterparts.[4] | Due to their structural similarity, 1-deoxysphingolipids can co-elute with more abundant canonical sphingolipids, leading to ion suppression and inaccurate quantification. |
| Lack of Specific Internal Standards | Utilize stable isotope-labeled internal standards for each 1-deoxysphingolipid species being quantified. | The absence of appropriate internal standards can lead to inaccuracies arising from variations in extraction efficiency and matrix effects.[8] |
| In-source Fragmentation | Review and optimize mass spectrometer source conditions to minimize in-source fragmentation, which can complicate spectral interpretation. | 1-deoxysphingolipids can undergo fragmentation in the ion source, leading to a complex mixture of ions that can be misinterpreted. |
Experimental Protocols
Protocol 1: General Sphingolipid Extraction from Plasma
This protocol is a general method for the extraction of total lipids from plasma.[3]
-
Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of the internal standard mix.
-
Monophasic Mixture Formation: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.[3] Vortex thoroughly for 1 minute.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex for another 30 seconds.[3]
-
Centrifugation: Centrifuge the sample at 2,000 x g for 5 minutes to facilitate phase separation. You should observe a lower organic phase and an upper aqueous phase.[3]
-
Collection of Organic Phase: Carefully aspirate the lower organic phase containing the lipids and transfer it to a new clean glass tube.
-
Drying and Reconstitution: Dry the extracted lipids under a gentle stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 9:1, v/v).[3]
Protocol 2: LC-MS/MS Parameters for Sphingolipid Analysis
The following table provides a starting point for LC-MS/MS method development for atypical sphingolipid analysis. Optimization will be required for specific instruments and analytes.
| Parameter | Typical Setting | Reference |
| LC Column | C18 Reversed-Phase (for separation based on hydrophobicity) or HILIC (for separation of polar head groups) | [7][9] |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate | [9] |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 1 mM Ammonium Formate | [9] |
| Flow Rate | 0.2 - 0.5 mL/min | [9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [4] |
Visualizations
Caption: A generalized experimental workflow for the analysis of atypical sphingolipids.
Caption: A troubleshooting decision tree for poor signal intensity in LC-MS/MS analysis.
Caption: Simplified overview of canonical and atypical sphingolipid synthesis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 10. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Deoxysphingosine Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and analysis of 1-deoxysphingosine in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (doxSO) is an atypical sphingolipid that lacks the hydroxyl group at the C1 position.[1] This structural difference prevents its degradation by the canonical sphingolipid catabolic pathway.[2][3][4] Elevated levels of 1-deoxysphingolipids have been associated with several pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes, making them important biomarkers.[5][6][7][8]
Q2: How should I collect and handle biological samples for this compound analysis?
A2: Proper sample collection and handling are critical for accurate quantification. For blood samples, it is recommended to collect whole blood in EDTA-containing tubes.[9] Plasma should be separated from blood cells by centrifugation as soon as possible to minimize potential changes in analyte concentrations.[10] If immediate processing is not possible, samples should be kept on ice and processed within a few hours. For long-term storage, plasma and tissue samples should be stored at -80°C.[11]
Q3: What are the recommended storage conditions for ensuring the stability of this compound in plasma?
A3: While specific long-term stability data for this compound is limited, general guidelines for sphingolipids suggest that they are stable at low temperatures.[11][12] For optimal stability, plasma samples should be stored at -80°C. Multiple freeze-thaw cycles should be avoided if possible, as they can affect the concentrations of some lipids.[11][13][14] If repeated analysis from the same sample is necessary, it is advisable to aliquot the plasma into smaller volumes before freezing.
Q4: How stable is this compound in whole blood if I cannot process it immediately?
A4: While immediate processing is ideal, some lipids have been shown to be stable in whole blood for several days at room temperature.[9] However, prolonged contact of plasma with blood cells can lead to changes in the concentrations of various analytes.[10] If a delay in processing is unavoidable, storing the whole blood sample at 4°C is preferable to room temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable this compound levels | Improper sample storage leading to degradation. | Review sample collection and storage procedures. Ensure samples were promptly processed and stored at -80°C. For future collections, follow the recommended guidelines strictly. |
| Inefficient extraction. | Optimize the extraction protocol. Ensure the correct solvent-to-sample ratio and adequate vortexing and centrifugation steps are used. Consider trying an alternative extraction method.[10][15] | |
| Instrument sensitivity issues. | Check the performance of the LC-MS/MS system. Ensure proper calibration and maintenance. Use an appropriate internal standard for normalization. | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize all sample handling and processing steps. Ensure all samples are treated identically from collection to analysis. |
| Pipetting errors during extraction or sample preparation. | Use calibrated pipettes and ensure accurate and consistent pipetting. | |
| Presence of interfering substances in the sample matrix. | Optimize the chromatographic separation to resolve this compound from interfering peaks. Consider a sample clean-up step after extraction. | |
| Poor peak shape in LC-MS/MS analysis | Suboptimal chromatographic conditions. | Adjust the mobile phase composition, gradient, and column temperature. Ensure the column is not degraded. |
| Matrix effects from the biological sample. | Dilute the sample extract to minimize matrix effects. Use a matrix-matched calibration curve for quantification. | |
| Inconsistent results after repeated analysis of the same sample | Degradation due to multiple freeze-thaw cycles. | Aliquot samples into single-use vials before freezing to avoid repeated freeze-thaw cycles.[11][13][14] |
Stability of Sphingolipids in Biological Samples
The following table summarizes the known stability of sphingolipids under various conditions. It is important to note that while specific quantitative data for this compound is limited, the stability of other sphingolipids can provide guidance. For critical studies, it is recommended to perform your own stability tests.
| Analyte | Matrix | Storage Temperature | Duration | Stability Notes |
| Ceramides | Whole Blood/Serum | Room Temperature (+22°C) | Up to 8 hours | Levels remained stable.[12] |
| General Lipids (including some sphingolipids) | Whole Blood | Room Temperature (21°C) | Up to 7 days | Changes of less than 4-7% were observed for several lipids.[9] |
| Various Analytes (including lipids) | Plasma | -80°C | Long-term | Generally considered stable.[11] |
| Various Analytes (including lipids) | Plasma | Multiple Freeze-Thaw Cycles | Up to 10 cycles | Little change was observed for many analytes.[16] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Collection: Collect whole blood into vacuum tubes containing EDTA as an anticoagulant.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Temporary Storage: If immediate centrifugation is not possible, place the tubes on ice.
-
Centrifugation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully transfer the supernatant (plasma) into clean polypropylene (B1209903) tubes.
-
Storage: Store the plasma aliquots at -80°C until analysis.
Protocol 2: Extraction of this compound from Plasma
This protocol is based on a common single-phase extraction method for sphingolipids.[10][15]
-
Thawing: Thaw the frozen plasma samples on ice.
-
Sample Preparation: In a glass tube, add 100 µL of plasma.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to each sample for normalization.
-
Extraction Solvent: Add 1 mL of a methanol:dichloromethane (1:1, v/v) solution.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the samples at 48°C for 1 hour in a heating block.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).
Protocol 3: LC-MS/MS Analysis of this compound
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A typical mobile phase consists of a gradient of water with formic acid and acetonitrile (B52724) with formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound and the internal standard should be optimized on your instrument.[17]
Visualizations
Caption: Biosynthesis pathway of this compound.
Caption: Workflow for preparing biological samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability of plasma analytes after delayed separation of whole blood: implications for epidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. seejph.com [seejph.com]
- 16. researchgate.net [researchgate.net]
- 17. Assay: Stability in human plasma (CHEMBL4611275) - ChEMBL [ebi.ac.uk]
Technical Support Center: Isomer Interference in 1-Deoxysphingosine Measurement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isomer interference in the measurement of 1-deoxysphingosine (1-deoxySO).
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that can interfere with its measurement?
A1: The most significant isomer interference in this compound (1-deoxySO) measurement comes from its structural isomers, which have the same mass-to-charge ratio (m/z) but differ in the position of the carbon-carbon double bond.[1][2] The canonical sphingolipids are expected to have a (4E) double bond. However, studies have shown that native 1-deoxySO in biological systems predominantly exists with the double bond at the Δ14 position, specifically as the (14Z) stereoisomer.[1][2] Therefore, a common interferent is the synthetic SPH m18:1(4E)(3OH) standard, which is often used for calibration.[1][2]
Q2: Why can't conventional LC-MS/MS methods differentiate between this compound isomers?
A2: Conventional liquid chromatography-mass spectrometry (LC-MS/MS) methods often fail to differentiate regioisomeric lipids like 1-deoxySO isomers because these molecules can have identical mass-to-charge ratios and may produce very similar fragmentation patterns upon collision-induced dissociation (CID).[3][4][5][6] Furthermore, their structural similarity can lead to co-elution or very close elution times in standard reversed-phase liquid chromatography (RPLC), making their individual quantification inaccurate.[1][2]
Q3: What are the advanced analytical techniques available to resolve this compound isomers?
A3: Several advanced analytical techniques can be employed to separate and accurately identify 1-deoxySO isomers:
-
Differential-Mobility Spectrometry (DMS) combined with Ozone-Induced Dissociation (OzID): DMS separates ions in the gas phase based on their different mobility in high and low electric fields. This technique, when coupled with OzID, allows for the precise localization of the double bond by inducing fragmentation at the site of unsaturation.[1][7]
-
Dimethyl Disulfide (DMDS) Derivatization followed by MS² Analysis: Chemical derivatization with DMDS adds a dimethyl disulfide group across the double bond. Subsequent tandem mass spectrometry (MS²) of the derivatized molecule produces diagnostic fragment ions that reveal the original position of the double bond.[1]
-
Optimized Liquid Chromatography: While challenging, chromatographic separation can be achieved using specific columns and mobile phase compositions that enhance the resolution of structural isomers.[1][8]
Q4: What is the significance of accurately measuring the correct this compound isomer?
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible this compound quantification.
-
Possible Cause: Co-elution of 1-deoxySO isomers leading to inaccurate peak integration.
-
Troubleshooting Steps:
-
Verify Isomer Separation: Confirm if your current LC method is capable of separating the native (Δ14) 1-deoxySO from other potential isomers like the synthetic (Δ4) standard. This can be done by running pure standards of each isomer if available.
-
Optimize Chromatography: If co-elution is suspected, modify your LC method. Consider using a different stationary phase (e.g., a biphenyl (B1667301) column instead of a standard C18) or adjusting the mobile phase composition and gradient to improve resolution.[8]
-
Employ Advanced Techniques: If chromatographic optimization is insufficient, consider using DMS-OzID or DMDS derivatization for unambiguous identification and quantification.[1][7]
-
Issue 2: Broader than expected peaks for this compound.
-
Possible Cause: Poor chromatographic conditions or interaction of the analyte with the analytical column. Sphingolipids, being zwitterionic at certain pH values, can exhibit poor peak shape.[12][13]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Adjust the pH of your mobile phase. Using a highly acidic mobile phase can improve peak shape for sphingoid bases.[12]
-
Column Choice: Consider using a metal-free column to minimize interactions between the analyte and metal ions in the column hardware.[12]
-
Sample Preparation: Ensure your sample extraction and preparation are robust to remove interfering matrix components.[14]
-
Issue 3: Difficulty in confirming the identity of the detected this compound peak.
-
Possible Cause: Lack of a proper reference standard for the native isomer and reliance on potentially incorrect isomer standards.
-
Troubleshooting Steps:
-
Use of Isomer-Specific Methods: Employ DMS-OzID or DMDS derivatization to definitively determine the double bond position of the 1-deoxySO detected in your samples.[1]
-
Comparison with Characterized Samples: If possible, analyze samples where the 1-deoxySO isomer has been previously characterized to confirm retention time and fragmentation patterns.
-
Synthesize Custom Standards: For absolute confirmation, the synthesis of the specific (14Z)-1-deoxysphingosine isomer can provide a true reference standard.[2]
-
Experimental Protocols
Protocol 1: Isomer Identification using DMDS Derivatization and MS² Analysis
This protocol is adapted from methodologies described for identifying the double bond position in this compound.[1]
-
Sample Preparation:
-
Extract lipids from your biological sample using a suitable method (e.g., Folch extraction).
-
Hydrolyze the lipid extract to release the free sphingoid bases.
-
-
DMDS Derivatization:
-
Resuspend the dried lipid extract in a solution of dimethyl disulfide (DMDS) and iodine in diethyl ether.
-
Incubate the reaction mixture at 40-60°C for several hours.
-
Quench the reaction by adding a solution of sodium thiosulfate.
-
Extract the derivatized lipids with hexane.
-
-
Mass Spectrometry Analysis:
-
Analyze the DMDS adducts by high-resolution accurate mass spectrometry using direct infusion and electrospray ionization (ESI).
-
Select the [M+H]⁺ ion of the DMDS adduct of 1-deoxySO (m/z 378.3) for collision-induced dissociation (CID).
-
Analyze the resulting MS² spectrum for diagnostic fragment ions that indicate the position of the original double bond. For a Δ14 double bond, characteristic product ions will be observed at m/z 274 and m/z 103.[1]
-
Protocol 2: Optimized LC-MS/MS for Isomer Separation
This protocol provides a starting point for developing an LC-MS/MS method for separating 1-deoxySO isomers based on published methods.[1]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Uptisphere 120 Å, 5 µm, 125 × 2 mm).[1]
-
Mobile Phase A: Ultra-pure water/methanol (1/1 v/v) with 2.6 mM ammonium (B1175870) acetate.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient: 50% B to 100% B over 25 minutes, hold at 100% B for 5 minutes, followed by a 5-minute re-equilibration.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
-
Mass Spectrometry:
Quantitative Data Summary
| Analyte | Isomer | Precursor Ion (m/z) | DMDS Adduct (m/z) | Diagnostic Fragment Ions (m/z) from DMDS Adduct |
| This compound | Native (Δ14) | 284.3 [M+H]⁺ | 378.3 [M+H]⁺ | 274, 103[1] |
| This compound | Synthetic (Δ4) | 284.3 [M+H]⁺ | 378.3 [M+H]⁺ | 243[1] |
Visualizations
Caption: Biosynthesis of canonical and 1-deoxysphingolipids.
Caption: Workflow for this compound isomer analysis.
Caption: Troubleshooting logic for inaccurate 1-deoxySO measurement.
References
- 1. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Differential-Mobility Spectrometry of this compound Isomers: New Insights into the Gas Phase Structures of Ionized Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Quality control materials for 1-Deoxysphingosine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-deoxysphingosine.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between native and synthetic this compound standards?
A1: A crucial difference lies in the position and configuration of the double bond. Native this compound (1-deoxySO) predominantly has a cis double bond at the 14th position (m18:1(14Z)).[1][2] In contrast, commercially available synthetic standards were initially based on the canonical sphingolipid synthesis pathway and possess a trans double bond at the 4th position (m18:1(4E)).[1] It is critical to use the correct isomer for accurate identification and quantification, as they exhibit different retention times in reverse-phase liquid chromatography.[3]
Q2: What are appropriate quality control materials and internal standards for this compound analysis?
A2: A selection of commercially available standards and internal standards are available for robust and accurate quantification of this compound. Using stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in sample preparation.[4]
Q3: Where can I obtain certified reference materials for this compound?
A3: High-purity this compound standards, including both the native (14Z) and the (4E) isomers, are available from several commercial suppliers. These can be used as standards for the quantification of sphingolipids from various biological samples, such as human plasma, by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).[5]
Quality Control and Reference Materials
The following tables summarize commercially available this compound standards and related internal standards.
Table 1: this compound Standards
| Compound Name | Isomer | Supplier | Catalog Number (Example) | Purity |
| This compound | m18:1(14Z) | Cayman Chemical | - | ≥95% |
| This compound | m18:1(4E) | Avanti Polar Lipids | 860470P | >99% (TLC) |
Table 2: Internal Standards for Sphingolipid Analysis
| Compound Name | Supplier | Catalog Number (Example) |
| D7-Sphingosine | Avanti Polar Lipids | - |
| D7-Sphinganine | Avanti Polar Lipids | - |
| D3-1-Deoxysphinganine | Avanti Polar Lipids | - |
| C17-Sphingosine-1-phosphate (C17-S1P) | Avanti Polar Lipids | - |
Troubleshooting Guides
LC-MS/MS Analysis
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause 1: Column Overload. Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample.[6]
-
-
Possible Cause 2: Inappropriate Sample Solvent. If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks.
-
Solution: Ensure the sample solvent is as weak as or weaker than the initial mobile phase.[7]
-
-
Possible Cause 3: Column Contamination or Degradation. Accumulation of matrix components on the column frit or stationary phase can lead to peak splitting and tailing.
-
Possible Cause 4: Secondary Interactions. Analyte interactions with active sites on the stationary phase, such as residual silanol (B1196071) groups, can cause peak tailing.
-
Solution: Consider using a column with a more inert stationary phase or end-capped silica.[6]
-
Issue: Low Signal Intensity or Signal Suppression
-
Possible Cause 1: Ion Suppression from Matrix Effects. Co-eluting compounds from the biological matrix, particularly phospholipids (B1166683), can interfere with the ionization of this compound, leading to a decreased signal.[9]
-
Solution 1: Optimize Sample Preparation. Implement a sample clean-up step to remove interfering substances. Solid-phase extraction (SPE) is an effective method for removing phospholipids and other matrix components.[4][9]
-
Solution 2: Optimize Chromatography. Adjust the mobile phase gradient to achieve better separation of this compound from interfering matrix components.[9]
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard. A stable isotope-labeled internal standard that co-elutes with the analyte will experience the same degree of ion suppression, allowing for accurate quantification.[4]
-
-
Possible Cause 2: Suboptimal MS Source Conditions. Incorrect ion source settings can lead to inefficient ionization.
-
Solution: Optimize MS settings, including ion source temperatures, gas flows, and capillary voltage, for your specific analyte and instrument.[8]
-
-
Possible Cause 3: Sample Degradation. Analyte degradation can occur in biological matrices due to enzymatic activity.
-
Solution: Stabilize analytes by choosing an appropriate anticoagulant, adjusting the pH, or using enzyme inhibitors during sample collection and preparation.[10]
-
Issue: Retention Time Shifts
-
Possible Cause 1: Inconsistent Mobile Phase Preparation. Variations in mobile phase composition, pH, or buffer concentration can lead to shifts in retention time.
-
Solution: Ensure mobile phases are prepared fresh and consistently. If a specific pH is required, calibrate the pH meter regularly.[7]
-
-
Possible Cause 2: Column Temperature Fluctuations. Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.[7]
-
-
Possible Cause 3: Column Equilibration. Insufficient column equilibration between injections can cause retention time variability.
-
Solution: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.
-
Experimental Protocols
Protocol 1: Lipid Extraction and Hydrolysis from Cultured Cells
This protocol is adapted from methods described for the analysis of sphingoid bases in HEK293 cells.[3]
-
Cell Harvesting: Harvest cultured cells and dissolve the cell pellet in 100 µl of PBS.
-
Lipid Extraction:
-
Add 500 µl of methanol (B129727) containing appropriate internal standards (e.g., D7-sphingosine and D7-sphinganine).
-
Agitate the samples for 1 hour at 37°C.
-
Centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Hydrolysis:
-
Add 75 µl of methanolic HCl (1 N HCl in methanol with 10 M water).
-
Incubate for 16 hours at 65°C to hydrolyze complex sphingolipids to free sphingoid bases.
-
-
Neutralization and Phase Separation:
-
Neutralize the HCl by adding 100 µl of 10 M KOH.
-
Add 625 µl of chloroform, followed by 100 µl of 2 N ammonium (B1175870) hydroxide (B78521) and 0.5 ml of alkaline water to induce phase separation.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the sample.
-
Collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., mobile phase).
-
Protocol 2: Protein Precipitation for Plasma/Serum Samples
This is a general protocol for the extraction of analytes from serum or plasma samples.[11]
-
Sample Preparation: Bring all serum/plasma samples and solutions to room temperature.
-
Precipitation:
-
Mix 20 µL of the serum/plasma sample with 200 µL of methanol containing the internal standard.
-
Vortex the mixture for 1 minute.
-
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualized Workflows and Pathways
1-Deoxysphingolipid Metabolic Pathway
Caption: 1-Deoxysphingolipid metabolic pathway.
General Experimental Workflow for this compound Analysis
Caption: General workflow for this compound analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. benchchem.com [benchchem.com]
- 10. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Clinical Measurement of 1-Deoxysphingosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the clinical measurement of 1-Deoxysphingosine (doxSLs).
Frequently Asked Questions (FAQs)
Q1: What are 1-deoxysphingolipids (doxSLs) and why are they clinically relevant?
A1: 1-deoxysphingolipids are atypical sphingolipids formed when the enzyme serine palmitoyltransferase (SPT) uses alanine (B10760859) or glycine (B1666218) as a substrate instead of its canonical substrate, serine.[1][2] Unlike canonical sphingolipids, doxSLs lack the C1-hydroxyl group, which prevents their degradation through canonical pathways.[1] Elevated levels of doxSLs are associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes, where they may contribute to β-cell failure and diabetic sensory neuropathy.[2][3][4]
Q2: What are the primary challenges in the analytical measurement of this compound?
A2: The primary challenges include:
-
Isomeric Interference: Native this compound (1-deoxySO) may be a structural isomer of the commonly used commercial standard (SPH m18:1(4E)(3OH)), differing in the position and/or configuration of the carbon-carbon double bond. This can lead to different retention times in reverse-phase liquid chromatography (RPLC).[2][3]
-
Matrix Effects: Biological samples like plasma are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy and precision of quantification.[5][6]
-
Low Endogenous Concentrations: this compound is often present at low concentrations, requiring highly sensitive analytical methods for accurate measurement.[7]
-
Analyte Stability: Like other lipids, 1-deoxysphingolipids can be susceptible to degradation if samples are not handled and stored properly.[8]
Q3: Which sample types are suitable for the measurement of this compound?
A3: this compound can be measured in various biological matrices, including plasma, serum, whole blood, and cell extracts.[1][2][6][9] Whole blood may offer advantages over plasma or serum as it can contain higher concentrations of some sphingolipids and may show lower individual variations.[6][10]
Q4: What is the general workflow for measuring this compound?
A4: A typical workflow involves:
-
Sample Collection and Storage: Proper collection and storage at low temperatures (e.g., -80°C) are crucial.
-
Lipid Extraction: Separation of lipids from other cellular components using methods like liquid-liquid extraction or protein precipitation.
-
LC-MS/MS Analysis: Chromatographic separation of the analyte of interest from other lipids followed by detection and quantification using tandem mass spectrometry.
-
Data Analysis: Calculation of concentrations based on calibration curves and internal standards.
Below is a diagram illustrating a typical experimental workflow.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Injection Solvent Stronger Than Mobile Phase | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[11] |
| Column Contamination or Void | 1. Flush the column with a strong solvent. 2. If the problem persists, consider replacing the column frit or the entire column. 3. A column void can occur with mobile phase pH > 7 due to silica (B1680970) dissolution.[11] |
| Secondary Interactions with Column | Some peaks may tail due to secondary interactions with the stationary phase. Consider a different column chemistry or mobile phase additives to minimize these interactions.[11] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[11] |
| Zwitterionic Nature of Analyte | For related compounds like sphingosine-1-phosphate (S1P), peak broadening can occur due to its zwitterionic nature. Adjusting mobile phase pH can help improve peak shape.[7] |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). For basic analytes, an acidic mobile phase is often used to promote protonation in positive ion mode.[5] |
| Suboptimal Extraction Recovery | Evaluate different extraction methods (e.g., protein precipitation vs. liquid-liquid extraction) to maximize analyte recovery. Test different solvent systems. The single-phase butanol extraction method has shown good recovery for a range of sphingolipids.[10] |
| Matrix Effects (Ion Suppression) | 1. Dilute the sample extract to reduce the concentration of interfering matrix components. 2. Improve sample clean-up using solid-phase extraction (SPE).[5] 3. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
| Analyte Degradation | Ensure samples are processed quickly and kept on ice. Use appropriate anticoagulants or enzyme inhibitors if degradation is suspected.[5] |
Issue 3: High Background Noise or Interferences
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or LC System | 1. Use high-purity (LC-MS grade) solvents and additives. 2. Freshly prepare mobile phases and replace them regularly (every 24-48 hours) to prevent microbial growth.[11] 3. Flush the LC system thoroughly. |
| Matrix Interferences | Enhance sample preparation with a more selective extraction technique like SPE to remove interfering compounds.[5] |
| Carryover | Optimize the injector wash procedure with a strong solvent to clean the needle and sample loop between injections. |
Issue 4: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction protocol for all samples, standards, and quality controls. Automation can improve reproducibility. |
| Improper Internal Standard Use | Use a stable isotope-labeled internal standard (e.g., d7-sphingosine) to account for variations in extraction efficiency and matrix effects.[2] Ensure the internal standard is added at the very beginning of the sample preparation process. |
| Instrument Variability | Regularly perform system suitability tests and monitor key instrument parameters. Ensure the LC-MS/MS system is properly calibrated and maintained. |
| Freeze-Thaw Cycles | While one freeze-thaw cycle may not significantly affect sphingolipid concentrations, it is best to minimize cycles.[10] Aliquot samples after collection if multiple analyses are anticipated. |
Method Validation Parameters & Experimental Protocols
Table 1: Key Method Validation Parameters
Method validation ensures that an analytical method is accurate, precise, and fit for its intended purpose.[8][12][13]
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[14] | Correlation coefficient (r²) > 0.99 |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-assay) and intermediate precision (inter-assay).[8][15] | Coefficient of Variation (%CV) ≤ 15-20% |
| Accuracy | The closeness of the mean test result to the true value. Often assessed by analyzing samples with known concentrations or through recovery studies.[15] | Within ±15-20% of the nominal value |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15] | Signal-to-noise ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15] | %CV ≤ 20% and accuracy within ±20% |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8] | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Matrix Effect | The direct or indirect alteration of the analytical signal due to the presence of co-eluting compounds in the sample matrix.[15] | Assessed by comparing the response of an analyte in post-extraction spiked matrix to the response in a neat solution. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration remains within ±15% of the initial concentration. |
Experimental Protocols
Protocol 1: Lipid Extraction from Cells
This protocol is adapted from methods used for sphingolipid analysis in cell culture.[1]
-
Cell Harvesting: Wash cell monolayers with a saline solution.
-
Quenching & Lysis: Add 0.25 mL of -20°C methanol (B129727) to quench metabolic activity. Add 0.1 mL of cold water, then collect the cells into a tube containing 0.25 mL of -20°C chloroform.
-
Extraction: Vortex the mixture for 10 minutes at 4°C.
-
Phase Separation: Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Collection: Collect the lower organic phase.
-
Re-extraction: Re-extract the remaining upper phase with 2 µL of formic acid and another 0.25 mL of -20°C chloroform.
-
Combine & Dry: Combine the organic phases and dry under a stream of air or nitrogen.
-
Reconstitution: Resuspend the dried lipid extract in an appropriate buffer (e.g., 80 µL of 0.2% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in methanol), sonicate for 10 minutes, and centrifuge (20,000 x g for 10 min at 4°C) to pellet any debris before injection.[1]
Protocol 2: Protein Precipitation for Plasma Samples
This is a simplified method for extracting lipids from plasma.[14]
-
Sample Aliquoting: Take a small volume of plasma (e.g., 10 µL).
-
Dilution: Dilute the plasma with a buffer (e.g., 55 µL of Tris-buffered saline).
-
Precipitation: Add 200 µL of ice-cold methanol containing the internal standard (e.g., 30 nM d7-S1P).
-
Incubation: Keep the samples in an ice bath for 20 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at 1300 rpm for 2 minutes.
-
Supernatant Transfer: Transfer 150 µL of the supernatant to an LC-MS vial for analysis.
Table 2: Example LC-MS/MS Parameters for Sphingolipid Analysis
These are example parameters and should be optimized for the specific instrument and application.
| Parameter | Setting |
| LC Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 100% B over 10 min, hold for 5 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 1-Deoxysphinganine: m/z 286.3 > 268.2 this compound: m/z 284.3 > 266.3 |
| Internal Standard (d7-S1P derived) | m/z 387.3 > 271.3 |
Note: The specific m/z transitions should be optimized by direct infusion of standards. The transitions for related compounds like sphingosine-1-phosphate (S1P) are m/z 300.4 > 282.4.[7]
Signaling Pathway
The formation of 1-deoxysphingolipids occurs as a side reaction in the de novo sphingolipid synthesis pathway. The key enzyme, serine palmitoyltransferase (SPT), promiscuously uses L-alanine instead of L-serine, initiating the synthesis of these atypical lipids.
References
- 1. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Eight Steps to Method Validation in a Clinical Diagnostic Laboratory | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 13. Validation and verification of measurement methods in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aafs.org [aafs.org]
Technical Support Center: Enhancing Chromatografic Separation of Sphingolipid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the chromatographic separation of sphingolipid isomers. Find answers to frequently asked questions and detailed troubleshooting guides to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of sphingolipid isomers so challenging?
The chromatographic separation of sphingolipid isomers is difficult due to their structural similarities. Isomers possess the same mass and elemental composition, making them indistinguishable by mass spectrometry (MS) alone.[1][2][3] Their separation relies on subtle differences in their physicochemical properties, such as polarity, shape, and the position of double bonds or hydroxyl groups, which requires highly selective chromatographic methods.[3][4] For instance, glycosphingolipid isomers like glucosylceramide (GlcCer) and galactosylceramide (GalCer) have identical precursor and product ion m/z values and must be chromatographically resolved for accurate quantification.[1]
Q2: What are the most common chromatographic techniques for separating sphingolipid isomers?
The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS). The primary modes of separation include:
-
Reversed-Phase (RP) Liquid Chromatography: Separates sphingolipids based on the length and saturation of their N-acyl chains.[1] It is effective for distinguishing between species with different fatty acid moieties.[5]
-
Normal-Phase (NP) Liquid Chromatography: Separates compounds based on the polarity of their headgroups.[1] This is particularly useful for resolving different classes of sphingolipids (e.g., ceramides (B1148491), monohexosylceramides, sphingomyelins) from each other.[1][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to normal-phase chromatography that also separates based on polarity. It is suitable for analyzing polar sphingolipids.[7][8]
Q3: I'm observing poor peak shape (tailing or fronting) for my sphingolipid peaks. What are the likely causes and solutions?
Poor peak shape is a common issue in lipid chromatography. Here are the primary causes and their solutions:[7]
-
Column Contamination: Accumulation of matrix components on the column can lead to peak tailing.
-
Solution: Implement a thorough column wash with a strong solvent after each run. If the issue persists, consider replacing the column.[7]
-
-
Secondary Interactions: The analyte may interact with the stationary phase in unintended ways, causing peak tailing.
-
Solution: Modify the mobile phase by adding small amounts of additives like formic acid or ammonium (B1175870) hydroxide (B78521) to minimize these interactions.[7]
-
-
Injection Solvent Mismatch: If the injection solvent is stronger than the initial mobile phase, it can cause peak fronting or splitting.
-
Solution: Reconstitute the dried lipid extract in a solvent that closely matches the initial mobile phase composition.[7]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.[7]
-
Q4: How can I mitigate ion suppression in my LC-MS analysis of sphingolipids?
Ion suppression can significantly impact the sensitivity and accuracy of your analysis. Here are some strategies to address it:
-
Improve Sample Preparation: The most effective way to reduce ion suppression is by removing interfering matrix components before analysis.[7][8] This can be achieved through robust lipid extraction and sample cleanup procedures.
-
Enhance Chromatographic Separation: Optimize your chromatography to separate the analytes from co-eluting matrix components. This can involve adjusting the gradient or trying a different column chemistry (e.g., switching from RP to HILIC).[7][8]
-
Optimize MS Parameters: Fine-tune the ionization source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for each analyte.[8][9]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your sphingolipid separation experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution of Isomers | Inappropriate stationary phase. | Select a column with different selectivity. For example, a phenyl column can offer alternative selectivity for aromatic and moderately polar analytes.[10] For GlcCer and GalCer isomers, a silica-based normal phase column is often effective.[9] |
| Suboptimal mobile phase composition. | Modify the mobile phase. Adding modifiers like formic acid, acetic acid, or ammonium formate (B1220265) can improve selectivity.[7][11] Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) as they can provide different selectivities.[12] | |
| Gradient profile is too steep. | Use a shallower gradient to increase the separation time between closely eluting peaks.[7][13] | |
| Low Sensitivity/Poor Signal | Ion suppression from the matrix. | Enhance sample cleanup procedures to remove interfering components.[8] Modify the LC gradient to better separate analytes from the matrix.[8] |
| Suboptimal MS parameters. | Optimize source conditions (spray voltage, temperature, gas flows) and compound-specific parameters (declustering potential, collision energy).[8][9] Note that collision energy often needs to be increased for sphingolipids with longer N-acyl chains.[9] | |
| Sample degradation. | Ensure proper storage of samples and stock solutions, typically at -20°C in methanol.[8] Prepare fresh mobile phases daily.[7] | |
| Inconsistent Retention Times | Inadequate column equilibration. | Increase the column equilibration time between injections to ensure it returns to the initial mobile phase conditions.[7] |
| Mobile phase instability. | Prepare fresh mobile phase daily.[7] Some additives can be unstable over time. | |
| Column degradation. | Monitor column performance over time by tracking peak shape and retention times of standards. Replace the column if performance significantly degrades.[7] | |
| Co-elution of Different Lipid Classes | Lack of appropriate separation mode. | Use a combination of separation techniques. For instance, normal phase or HILIC can separate lipids by class, while reversed-phase can separate species within a class based on acyl chain length.[1] |
| Insufficient chromatographic resolution. | Employ longer columns, smaller particle sizes (UPLC), or optimize the gradient and mobile phase composition for better separation. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Modified Bligh & Dyer Method)
This is a widely used method for extracting a broad range of lipids from biological samples.[7][8][14]
-
To 100 µL of plasma, add 10 µL of the internal standard mixture.
-
Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) solution and vortex thoroughly.[8]
-
Add 125 µL of chloroform and vortex.[8]
-
Add 125 µL of water and vortex to induce phase separation.[8]
-
Centrifuge the sample at 1,000 x g for 5 minutes.[8]
-
Carefully collect the lower organic phase, which contains the lipids, into a new tube.[7][8]
-
Dry the organic phase under a gentle stream of nitrogen.[7][8]
-
Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., 9:1 methanol:chloroform or a solvent matching the initial mobile phase).[7][8]
Protocol 2: LC-MS/MS Analysis using HILIC for Sphingolipid Isomers
This protocol provides a general framework for HILIC-based separation.[8]
-
Column: HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[8]
-
Mobile Phase A: Acetonitrile with 0.2% formic acid.[8]
-
Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium formate.[8]
-
Flow Rate: 800 µL/min.[8]
-
Gradient:
-
0-1 min: 100% A
-
1-3.5 min: Linear gradient to 50% B
-
3.5-3.51 min: Linear gradient to 100% B
-
3.51-4.5 min: Re-equilibrate at 100% A.[8]
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS Detection: Use Electrospray Ionization (ESI) in positive ion mode.[8] Optimize compound-specific parameters (declustering potential, collision energy) for each target analyte.
Protocol 3: Normal-Phase LC for GlcCer and GalCer Isomer Separation
This isocratic method is specifically for resolving glucosylceramide and galactosylceramide.[9]
-
Column: Silica-based normal phase column (e.g., Supelco LC-Si 250 x 2.1 mm).[9]
-
Mobile Phase: Acetonitrile/Methanol/Acetic Acid (97/2/1, v/v/v) with 5 mM ammonium acetate.[9]
-
Flow Rate: 1.5 mL/min.[9]
-
Elution: Isocratic elution for 8 minutes.[9]
-
Expected Result: The isomeric GlcCer and GalCer should elute approximately 0.5–1 minute apart with near-baseline separation.[9]
Data Presentation
Table 1: Typical Starting Conditions for Sphingolipid Chromatography
| Parameter | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) | Normal-Phase (NP) |
| Stationary Phase | C18, C8 | Silica, Amide | Silica |
| Mobile Phase A | Methanol/Water/Formic Acid with Ammonium Formate | Acetonitrile with Formic Acid | Acetonitrile/Methanol/Acetic Acid with Ammonium Acetate |
| Mobile Phase B | Methanol/THF/Formic Acid with Ammonium Formate | Water with Formic Acid and Ammonium Formate | Methanol/Water with Ammonium Acetate |
| Typical Analytes | Separation based on acyl chain length (e.g., C16 vs. C18 ceramides) | Polar sphingolipids (e.g., sphingosine-1-phosphate) | Separation by headgroup polarity (e.g., Cer, GlcCer, SM) |
Note: These are starting conditions and should be optimized for your specific application and instrument.[7][9]
Visualizations
Sphingolipid Metabolism and Analysis Workflow
The following diagram illustrates the central role of ceramide in sphingolipid metabolism and the general workflow for its analysis.
Caption: Sphingolipid metabolism overview and the analytical workflow for their separation and detection.
Troubleshooting Logic for Poor Peak Resolution
This diagram outlines a logical approach to troubleshooting poor peak resolution in your chromatography.
References
- 1. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. pure.dongguk.edu [pure.dongguk.edu]
- 13. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 14. benchchem.com [benchchem.com]
Preventing degradation of 1-Deoxysphingosine during sample preparation
Welcome to the technical support center for the analysis of 1-deoxysphingosine (1-doxSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 1-doxSL during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (1-doxSL) is an atypical sphingolipid that lacks the C1-hydroxyl group found in canonical sphingolipids like sphingosine.[1] This structural difference prevents its degradation by the typical sphingolipid catabolic pathway.[2][3][4][5][6] Elevated levels of 1-doxSL have been associated with several pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes, making its accurate quantification crucial for research and clinical studies.[6][7]
Q2: What are the main challenges in preventing 1-doxSL degradation during sample preparation?
A2: The primary challenges include potential degradation during extraction, especially under harsh acidic or alkaline conditions, oxidation of its double bond, and losses due to improper storage and handling. While metabolically more stable than canonical sphingolipids, its chemical stability during analytical procedures needs careful consideration.
Q3: How should I store my samples to ensure 1-doxSL stability?
A3: For long-term storage, samples containing 1-doxSL should be kept at -20°C or lower. Commercial standards of this compound in ethanol (B145695) are stable for at least two years when stored at -20°C.[8] For biological samples, it is recommended to process them as quickly as possible or to flash-freeze them in liquid nitrogen and store them at -80°C until extraction. Limit the number of freeze-thaw cycles to minimize potential degradation of all lipids in the sample.
Q4: Can I use acid hydrolysis to release 1-doxSL from its N-acylated forms (deoxyceramides)?
A4: Yes, acid hydrolysis is a common method to release the sphingoid base. However, it must be performed with caution. While mild acid hydrolysis (e.g., 0.5N HCl at room temperature) can lead to de-N-acylation, harsher conditions (e.g., 1N HCl at 65°C for 16 hours) are also used.[2][9] There is a potential for degradation under strong acidic conditions, so it is crucial to neutralize the sample promptly after hydrolysis and to validate the recovery of 1-doxSL with your specific protocol.
Q5: Should I be concerned about the oxidation of 1-doxSL?
A5: this compound contains a double bond, which is susceptible to oxidation. To minimize this risk, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when samples are dried down or stored. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents is also a common practice in lipidomics to prevent oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no 1-doxSL signal in LC-MS/MS | Inefficient Extraction: The lipid extraction protocol may not be suitable for 1-doxSL. | Use a validated lipid extraction method, such as a modified Folch or Bligh-Dyer extraction. Ensure correct solvent ratios and thorough mixing. Consider a single-phase extraction with a methanol/chloroform (B151607) mixture followed by alkaline methanolysis to reduce phospholipid interference.[10] |
| Degradation during Hydrolysis: Harsh acid hydrolysis conditions may have degraded the analyte. | Optimize hydrolysis conditions (time, temperature, acid concentration). Neutralize the sample immediately after hydrolysis. Consider using milder conditions and longer incubation times.[2] | |
| Improper Storage: Samples were stored at inappropriate temperatures or subjected to multiple freeze-thaw cycles. | Store samples at -80°C for long-term storage. Minimize freeze-thaw cycles. Aliquot samples upon collection if multiple analyses are planned. | |
| Oxidation: The double bond of 1-doxSL may have been oxidized. | Add an antioxidant like BHT to the extraction solvents (e.g., 0.01% w/v). Work under an inert atmosphere (nitrogen or argon) when possible. Store samples protected from light. | |
| Poor peak shape in chromatography | Analyte Properties: The amino group of 1-doxSL can interact with the column, leading to tailing. | Use a suitable column, such as a C18 or a HILIC column. Optimize the mobile phase, for instance, by adding a small amount of formic acid (e.g., 0.1-0.2%) and ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[11] |
| High variability between replicate samples | Inconsistent Sample Handling: Variations in extraction time, temperature, or mixing can lead to inconsistent recovery. | Standardize all steps of the sample preparation protocol. Use an internal standard (e.g., a stable isotope-labeled 1-doxSL) added at the beginning of the extraction to correct for variability. |
| Emulsion Formation during Extraction: Formation of an emulsion layer can lead to incomplete phase separation and variable recovery of lipids. | Use gentle mixing instead of vigorous shaking. Centrifugation can help to break emulsions. Adding a salt solution (brine) can also aid in phase separation. |
Data Presentation: Stability of this compound
The following table summarizes the known stability of this compound under different storage conditions.
| Storage Condition | Solvent/Matrix | Duration | Stability | Reference |
| -20°C | Ethanol | ≥ 2 years | Stable | [8] |
| -20°C | Dried under Nitrogen | Long-term | Recommended practice | [9] |
| Room Temperature | Various | Short-term | Stability not well-documented, not recommended for extended periods. | General knowledge |
| 4°C | Various | Short-term | Stability not well-documented, not recommended for extended periods. | General knowledge |
| Multiple Freeze-Thaw Cycles | Biological Samples | N/A | May lead to degradation of lipids in general. The specific effect on 1-doxSL is not well-documented, but it is best to minimize. | General knowledge |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples (e.g., Plasma, Cells)
This protocol is adapted from validated methods for sphingolipid analysis and includes steps for hydrolysis of N-acyl forms.[9][10]
Materials:
-
Biological sample (e.g., 100 µL plasma, cell pellet)
-
Internal Standard (e.g., D7-labeled this compound)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
1N Methanolic HCl
-
1M KOH
-
2N Ammonium Hydroxide
-
Butylated Hydroxytoluene (BHT)
-
Phosphate Buffered Saline (PBS)
-
Nitrogen gas supply
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
To 100 µL of plasma or a cell pellet resuspended in 100 µL of PBS, add the internal standard.
-
-
Lipid Extraction (Modified Folch):
-
Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.
-
Vortex thoroughly for 2 minutes.
-
Add 0.5 mL of PBS, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
-
Drying:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
-
Acid Hydrolysis (to release 1-doxSL from deoxyceramides):
-
To the dried lipid extract, add 1 mL of 1N methanolic HCl.
-
Incubate at 65°C for 16 hours in a tightly sealed tube.
-
-
Neutralization and Re-extraction:
-
Cool the sample to room temperature.
-
Neutralize the acid by adding 100 µL of 1M KOH.
-
Add 1 mL of chloroform and 0.5 mL of 2N ammonium hydroxide.
-
Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.
-
Collect the lower organic phase.
-
-
Final Preparation:
-
Evaporate the organic phase to dryness under nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a general guideline; parameters should be optimized for your specific instrument.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
This compound (d18:1): Precursor ion [M+H]+ m/z 284.3, product ion m/z 266.3.
-
Internal Standard (e.g., d7-1-deoxysphingosine): Precursor ion [M+H]+ m/z 291.3, product ion m/z 273.3.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the synthesis and metabolism of this compound, highlighting its deviation from the canonical sphingolipid pathway.
Caption: Metabolic pathway of this compound synthesis and its subsequent metabolism.
Experimental Workflow for this compound Analysis
This diagram outlines the key steps in the sample preparation and analysis workflow for 1-doxSL.
Caption: Experimental workflow for the extraction and analysis of this compound.
Troubleshooting Logic for Low 1-doxSL Signal
This diagram provides a logical workflow for troubleshooting low or absent 1-doxSL signals in your analysis.
Caption: A logical troubleshooting workflow for low this compound signal.
References
- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 2. plaza.umin.ac.jp [plaza.umin.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Artifact Formation During 1-Deoxysphingosine Derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the derivatization of 1-deoxysphingosine (doxSa) for analytical purposes. Proper derivatization is crucial for accurate quantification and structural elucidation of this atypical sphingolipid. Artifact formation during this critical step can lead to erroneous results and misinterpretation of data.
Troubleshooting Guides
This section is designed to help you identify and resolve common problems encountered during this compound derivatization.
Issue 1: Low or No Derivative Product Detected
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Reaction Time: Ensure the reaction has proceeded for the recommended duration. Some derivatization reactions, particularly with PITC, may require longer incubation times for complete conversion. |
| Temperature: Verify that the reaction is being conducted at the optimal temperature. PITC derivatization, for example, is often performed at elevated temperatures (e.g., 80°C) to drive the reaction to completion.[1] | |
| Reagent Concentration: An insufficient amount of the derivatizing agent can lead to incomplete derivatization. Ensure the molar excess of the reagent is adequate. However, a large excess of some reagents, like OPA, can sometimes lead to derivative degradation.[2] | |
| pH of Reaction Mixture: The pH of the reaction buffer is critical for many derivatization reactions. For OPA derivatization, an alkaline pH (typically 9-10) is required for the reaction to proceed efficiently.[2][3] For PITC derivatization, a mildly alkaline environment is also necessary.[4] | |
| Degradation of this compound | Sample Handling: this compound, like other lipids, can be susceptible to degradation under harsh acidic or basic conditions. Ensure that sample extraction and preparation steps are performed under appropriate conditions to maintain the integrity of the analyte. |
| Degradation of the Derivative | Instability of Derivatives: OPA derivatives, in particular, are known to be unstable.[2][3][5][6] It is crucial to analyze the samples immediately after derivatization or to use an automated online derivatization system. If immediate analysis is not possible, store the derivatized samples at low temperatures (e.g., 4°C) for a short period, although this may not completely prevent degradation.[5] |
| Stopping the Reaction: For OPA derivatization, acidification of the reaction mixture can help to stabilize the derivative by stopping further reaction and degradation.[3] | |
| Issues with Analytical Detection | Incorrect Detection Wavelength: For fluorescent derivatives (e.g., OPA), ensure that the excitation and emission wavelengths on your detector are set correctly for the specific derivative. |
| Mass Spectrometer Settings: For LC-MS analysis, optimize the ionization source parameters and select the correct precursor and product ions for the derivatized this compound in your multiple reaction monitoring (MRM) method. |
Issue 2: Presence of Multiple or Unexpected Peaks in the Chromatogram
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Formation of Side Products | PITC Derivatization: Phenylisothiocyanate (PITC) can react with primary amines to form phenylthiocarbamyl (PTC) derivatives. In molecules with additional reactive groups, such as amino sugars, the formation of secondary products through intramolecular cyclization has been observed.[7] While this compound lacks a sugar moiety, the presence of the hydroxyl group could potentially lead to side reactions under certain conditions. Ensure the reaction conditions (e.g., anhydrous environment) are optimal to favor the desired reaction. |
| OPA Derivatization: The reaction of o-phthalaldehyde (B127526) (OPA) with primary amines in the presence of a thiol can sometimes lead to the formation of less stable or multiple derivative products, especially for certain amino acids.[2] The choice of thiol and careful control of reaction time are important. | |
| DMDS Derivatization: When using dimethyl disulfide (DMDS) to determine the position of a double bond in polyunsaturated lipids, the formation of multiple adducts (poly- and/or cyclized DMDS adducts) can occur, leading to complex mass spectra.[8] While this compound is typically monounsaturated, reaction conditions should be optimized to favor the formation of the mono-adduct. | |
| Incomplete Derivatization | An incomplete reaction will result in the presence of both the derivatized and underivatized this compound, leading to two separate peaks in the chromatogram. Refer to the troubleshooting steps for "Low or No Derivative Product Detected" to optimize the reaction conditions. |
| Isomeric Forms | Diastereomers: Derivatization of a chiral molecule like this compound with a chiral reagent can lead to the formation of diastereomers, which may be separated by chromatography, resulting in two peaks. If using a chiral derivatizing agent, this is an expected outcome. |
| Geometric Isomers: For DMDS derivatization, it has been shown that cis double bonds are prone to isomerization to trans isomers, which could potentially lead to the formation of diastereomeric adducts that might be chromatographically resolved.[8] | |
| Contaminants | Reagent Impurities: Ensure the purity of the derivatization reagents and solvents. Old or improperly stored reagents can contain impurities that may react to form interfering peaks. |
| Sample Matrix Effects: Biological samples are complex matrices. Co-eluting compounds from the sample can interfere with the analysis. Proper sample clean-up, such as solid-phase extraction (SPE), can help to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reagents for this compound analysis?
A1: The most common derivatization strategies for this compound and other sphingoid bases target the primary amine group for improved chromatographic retention and detection sensitivity, or the double bond for structural elucidation. Commonly used reagents include:
-
o-Phthalaldehyde (OPA): Reacts with the primary amine in the presence of a thiol to form a highly fluorescent isoindole derivative, suitable for HPLC with fluorescence detection.[2][3]
-
Phenylisothiocyanate (PITC): Reacts with the primary amine to form a UV-active phenylthiocarbamyl (PTC) derivative, which is stable and suitable for LC-MS analysis.[1][9]
-
Dimethyl Disulfide (DMDS): Used to determine the position of the double bond in the aliphatic chain of this compound through mass spectrometry analysis of the resulting adduct.
Q2: My OPA derivatives seem to be degrading quickly. How can I improve their stability?
A2: The instability of OPA derivatives is a well-known issue.[2][3][5][6] To mitigate this:
-
Automate the Derivatization: Use an autosampler with an automated derivatization program to ensure reproducible reaction times and immediate injection.
-
Control Reaction Time: Precisely control the incubation time. A reaction time of 1-3 minutes is often sufficient.[6]
-
Stop the Reaction: Add a small amount of acid (e.g., acetic acid) to lower the pH and stop the reaction, which can improve the stability of the derivative.[3]
-
Low Temperature: Keep the derivatized samples in a cooled autosampler (e.g., 4°C) to slow down degradation if immediate injection is not possible.[5]
Q3: I am seeing multiple peaks after DMDS derivatization of my this compound sample. What could be the cause?
A3: While this compound is monounsaturated, the appearance of multiple peaks after DMDS derivatization could be due to:
-
Formation of Diastereomers: The addition of the two methylthio groups across the double bond creates two new chiral centers. This can result in the formation of diastereomers which may be separated by your chromatographic system.
-
Incomplete Reaction: If the reaction is not complete, you will see a peak for the unreacted this compound in addition to the peak(s) for the derivatized product.
-
Side Reactions: Although less common for monounsaturated lipids, side reactions can occur. Optimizing the reaction time and temperature can help to minimize these.
Q4: Can I use PITC derivatization for fluorescence detection?
A4: No, PITC derivatives (PTC-derivatives) are not fluorescent. They possess a strong chromophore that makes them suitable for UV detection. For fluorescence detection of this compound, OPA is a more appropriate choice.
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for this compound
| Derivatization Reagent | Target Functional Group | Detection Method | Advantages | Potential for Artifacts/Disadvantages |
| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | High sensitivity. | Derivatives are unstable; requires precise timing or automation; excess reagent can cause degradation.[2][3][5][6] |
| Phenylisothiocyanate (PITC) | Primary Amine | UV, Mass Spectrometry | Derivatives are stable; suitable for automated analysis without on-line derivatization.[10] | Less sensitive than OPA; potential for side product formation with molecules containing other reactive groups.[7] |
| Dimethyl Disulfide (DMDS) | Carbon-Carbon Double Bond | Mass Spectrometry | Allows for the determination of the double bond position. | Can form multiple adducts with polyunsaturated lipids; potential for cis/trans isomerization.[8] |
Experimental Protocols
Protocol 1: PITC Derivatization of this compound for LC-MS Analysis
This protocol is adapted from methods used for sphingoid bases.[1]
-
Sample Preparation: Evaporate the lipid extract containing this compound to dryness under a stream of nitrogen.
-
Derivatization Solution: Prepare a solution of 100 mM PITC in a 1:1 (v/v) mixture of methanol (B129727) and pyridine.
-
Reaction: Add 25 µL of the derivatization solution to the dried lipid extract.
-
Incubation: Cap the vial tightly and heat at 80°C for 1 hour.[1]
-
Acidification: Prior to LC-MS analysis, add 5 µL of pure formic acid to the reaction mixture.[1]
-
Analysis: Inject an appropriate volume onto the LC-MS system.
Protocol 2: OPA Derivatization of this compound for HPLC-Fluorescence Analysis
This protocol is a general method for primary amines and should be optimized for this compound.
-
OPA Reagent Preparation: Prepare the OPA reagent by dissolving o-phthalaldehyde in a borate (B1201080) buffer (pH ~9.5) containing a thiol, such as 2-mercaptoethanol. The reagent should be freshly prepared and protected from light.
-
Sample Preparation: Reconstitute the dried lipid extract containing this compound in a suitable solvent.
-
Derivatization: In a reaction vial, mix the this compound sample with the OPA reagent. The reaction is typically very fast and occurs at room temperature.
-
Incubation: Allow the reaction to proceed for a short, precisely controlled time (e.g., 1-2 minutes).
-
Analysis: Immediately inject the derivatized sample into the HPLC system equipped with a fluorescence detector.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for this compound derivatization and analysis.
Caption: Logical relationships in artifact formation during derivatization.
References
- 1. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 10. cerealsgrains.org [cerealsgrains.org]
Interpreting complex fragmentation patterns of 1-Deoxysphingosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-deoxysphingosine (1-doxSph). Our aim is to help you interpret complex fragmentation patterns and overcome common challenges encountered during mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: Why does my synthetic this compound standard show a different retention time and in-source fragmentation pattern compared to the native this compound in my biological sample?
A1: This is a common observation and is due to structural differences between the commercially available synthetic standards and the endogenously produced this compound.[1][2][3] Native this compound has been identified as having a double bond at the (Δ14) position with a Z-configuration (SPH m18:1(14Z)).[1][2] In contrast, the common synthetic standard is typically the (4E) isomer. These structural isomers exhibit different chromatographic behavior and in-source fragmentation, even though they have the same mass-to-charge ratio (m/z).[1][2][3]
Q2: I am observing unexpected metabolites of this compound in my samples. What could be their origin?
A2: 1-deoxysphingolipids are not metabolic "dead-end" products as once thought.[4] They are known to be metabolized by cytochrome P450 enzymes, particularly from the CYP4F subfamily.[4] This can lead to the formation of various mono- or poly-hydroxylated metabolites.[4] Therefore, the unexpected peaks could be these downstream metabolic products.
Q3: What are the most common adducts I should look for when analyzing this compound by ESI-MS?
A3: In positive ion mode electrospray ionization (ESI), you will predominantly observe the protonated molecule [M+H]⁺.[1] However, it is also common to see other adducts, especially with alkali metals. The most common adducts to consider are:
-
[M+Na]⁺ (Sodium adduct)
-
[M+K]⁺ (Potassium adduct)
-
[M+NH₄]⁺ (Ammonium adduct)
The formation of these adducts can be influenced by the purity of your solvents, glassware, and the sample matrix itself.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent or Poor Fragmentation of this compound
Symptoms:
-
Low intensity of fragment ions.
-
Poorly reproducible fragmentation pattern.
-
Absence of key diagnostic ions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Collision Energy | Optimize the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energy. For this compound, a good starting point for in-source CID is around 30 eV.[1] Perform a ramping experiment to find the optimal energy for your specific instrument. |
| Incorrect Precursor Ion Selection | Ensure you are selecting the correct m/z for the precursor ion. Remember to account for the possibility of different adducts ([M+H]⁺, [M+Na]⁺, etc.). |
| Matrix Effects | The sample matrix can suppress ionization and fragmentation. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[6][7] |
| Instrument Contamination | Contaminants in the mass spectrometer can interfere with your analysis. Clean the ion source and transfer optics according to the manufacturer's recommendations. |
Issue 2: Difficulty in Determining the Double Bond Position
Symptoms:
-
Ambiguous MS/MS spectra that do not clearly indicate the location of the double bond.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Standard CID/HCD Fragmentation | Standard collision-induced dissociation often does not yield fragments that are diagnostic for the double bond position in sphingolipids. |
| Solution: Derivatization | Use dimethyl disulfide (DMDS) derivatization to introduce a tag at the double bond.[1][2][3] The fragmentation of the DMDS adduct will produce specific ions that reveal the original position of the double bond. For a Δ14 double bond, you would expect to see diagnostic product ions at m/z 274 and m/z 103.[1] |
| Solution: Advanced MS Techniques | If available, utilize techniques like ozone-induced dissociation (OzID) combined with differential-mobility spectrometry.[1][2][3] OzID specifically cleaves at the carbon-carbon double bond, providing unambiguous identification of its location.[1] |
Quantitative Data Summary
The following table summarizes the key m/z values for the identification of native this compound and its derivatized form.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Diagnostic Fragment Ions (m/z) | Reference |
| Native this compound (m18:1(14Z)) | 284.3 | Not specified for underivatized form | [1] |
| DMDS Adduct of Native this compound | 378.2857 | 274.2, 103.1 | [1] |
| Synthetic this compound (m18:1(4E)) | 284.3 | 243.2, 134.1 (indicative of Δ4 position) | [1] |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction of 1-Deoxysphingolipids from Cells
-
Cell Culture: Culture HEK293 cells in the presence of deuterium-labeled D₃-1-deoxysphinganine for 24 hours to allow for metabolic conversion to D₃-1-deoxysphingosine.[1]
-
Harvesting: Harvest the cells and perform a lipid extraction using standard methods (e.g., Bligh-Dyer).
-
Hydrolysis: Subject the lipid extract to acid or base hydrolysis to release the free sphingoid bases.
-
Purification: Purify the sphingoid bases using a suitable solid-phase extraction (SPE) protocol.
Protocol 2: DMDS Derivatization for Double Bond Localization
-
Reagent Preparation: Prepare a solution of dimethyl disulfide (DMDS) in a suitable solvent (e.g., hexane) with iodine as a catalyst.
-
Derivatization Reaction: Add the DMDS solution to the dried lipid extract.
-
Incubation: Incubate the reaction mixture at 40-60°C for several hours.
-
Quenching: Quench the reaction by adding a solution of sodium thiosulfate.
-
Extraction: Extract the derivatized lipids with hexane.
-
Analysis: Evaporate the solvent and reconstitute the sample for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column.[1]
-
Mobile Phase: Employ a gradient of water and acetonitrile/isopropanol, both containing a suitable additive like formic acid and ammonium (B1175870) formate (B1220265) for better ionization.[8]
-
Flow Rate: A typical flow rate for analytical LC is in the range of 200-500 µL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.[1]
-
MS Parameters:
-
MS/MS Analysis: Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) on the selected precursor ion. For the DMDS adduct of this compound (m/z 378.3), use a normalized collision energy of around 25.[1]
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. agilent.com [agilent.com]
- 8. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]
Challenges in distinguishing 1-deoxysphingosine from canonical sphingolipids
Welcome to the technical support center for sphingolipid analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of distinguishing 1-deoxysphingosine from canonical sphingolipids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary structural difference between this compound and canonical sphingosine (B13886)?
A1: The defining structural difference is the absence of a hydroxyl group at the C1 position of the sphingoid base backbone in 1-deoxysphingolipids (1-deoxySLs).[1][2][3] This seemingly small modification has profound implications for their metabolism and biological activity, as they cannot be phosphorylated by sphingosine kinases and are therefore not degraded by the canonical S1P lyase pathway.[4][5] Furthermore, native this compound (1-deoxySO) has been shown to possess a double bond at the Δ14 position, in contrast to the canonical Δ4 position in sphingosine.[2][4][5]
Q2: Why is it challenging to differentiate 1-deoxysphingolipids from canonical sphingolipids using standard mass spectrometry?
A2: The primary challenge lies in the presence of isobaric species, which are molecules that have the same nominal mass-to-charge ratio (m/z).[6][7] For instance, this compound and certain isomers of canonical sphingosine can be difficult to distinguish by mass spectrometry alone without adequate chromatographic separation.[4][5] Additionally, in-source fragmentation can sometimes lead to misidentification if not carefully controlled and analyzed.[4][5]
Q3: What are the biological implications of the accumulation of 1-deoxysphingolipids?
A3: Elevated levels of 1-deoxySLs are cytotoxic and have been implicated in several pathologies.[1][8] They are a hallmark of the rare inherited neuropathy, hereditary sensory and autonomic neuropathy type 1 (HSAN1).[1][2] Accumulation of 1-deoxySLs is also associated with type 2 diabetes, where they may contribute to pancreatic β-cell failure and diabetic sensory neuropathy.[1][2][8]
Q4: Can Hydrophilic Interaction Liquid Chromatography (HILIC) improve the separation of these lipids?
A4: Yes, HILIC can be advantageous for sphingolipid analysis. It separates compounds based on the polarity of their head groups, which can facilitate the co-elution of analytes with their respective internal standards, leading to more accurate quantification.[9][10] HILIC often employs polar solvents that are highly compatible with electrospray ionization (ESI), potentially enhancing ionization efficiency.[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of sphingolipids.
| Problem | Potential Cause | Recommended Solution |
| Poor separation of this compound and sphingosine peaks in LC-MS. | Co-elution of isobaric species. | Optimize the liquid chromatography gradient. A shallower gradient can improve resolution. Consider using a different column chemistry, such as a C30 reverse-phase column or a HILIC column for better separation of isomers.[6][7] |
| Inaccurate quantification of 1-deoxysphingolipids. | Isobaric interference from other lipids. Inappropriate internal standard. | Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to monitor specific precursor-product ion transitions for both the analyte and a stable isotope-labeled internal standard.[6][7][11] Ensure the internal standard is a close structural analog or, ideally, an isotope-labeled version of the analyte.[9] |
| Low signal intensity for 1-deoxysphingolipids. | Suboptimal extraction or ionization. | For extraction, consider a single-phase extraction using a methanol/chloroform (B151607) mixture, which has shown good recovery for a wide range of sphingolipids.[12] For ionization, optimize ESI source parameters such as spray voltage, gas flows, and temperature.[9] |
| Misidentification of double bond position. | Standard analytical methods do not provide positional information. | To determine the double bond position, specialized techniques such as ozone-induced dissociation (OzID) mass spectrometry or derivatization with dimethyl disulfide (DMDS) followed by MS/MS analysis can be employed.[2][4][13] |
Experimental Protocols
Protocol 1: Extraction of Sphingolipids from Plasma
This protocol is adapted from established methods for the extraction of a broad range of sphingolipids.[9]
Materials:
-
Plasma sample
-
Internal standard mixture (containing stable isotope-labeled analogs of the sphingolipids of interest)
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma, add 10 µL of the internal standard mixture.
-
Add 375 µL of a pre-chilled chloroform:methanol (1:2, v/v) solution and vortex thoroughly.
-
Add 125 µL of chloroform and vortex again.
-
Add 125 µL of water and vortex to induce phase separation.
-
Centrifuge the sample at 1,000 x g for 5 minutes.
-
Carefully collect the lower organic phase into a new tube.
-
Dry the organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., mobile phase A of your LC method) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Sphingolipids
This is a general guideline; specific parameters should be optimized for your instrument and analytes.
Liquid Chromatography (LC) System:
-
Column: A C18 or C30 reverse-phase column is commonly used. For example, an Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm.[14]
-
Mobile Phase A: Water with 0.1% formic acid.[14]
-
Mobile Phase B: Methanol with 0.1% formic acid.[14]
-
Flow Rate: 500 µL/min.[14]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the sphingolipids. The gradient should be optimized to achieve separation of key isobars.
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common for sphingoid bases and ceramides.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Sphingosine: Monitor the transition from the protonated molecule [M+H]+ to a characteristic fragment ion (e.g., m/z 264.3).[9]
-
This compound: Monitor the transition from its protonated molecule [M+H]+ to a specific fragment.
-
Internal Standards: Monitor the corresponding transitions for the stable isotope-labeled internal standards.
-
-
Optimization: Optimize MS parameters such as declustering potential and collision energy for each analyte and internal standard to maximize signal intensity.
Visualizing Metabolic and Analytical Pathways
Canonical vs. Atypical Sphingolipid Metabolism
The following diagram illustrates the key metabolic pathways for both canonical sphingolipids and 1-deoxysphingolipids, highlighting the enzymatic steps and the point of divergence.
Caption: Divergent metabolic pathways of canonical and 1-deoxysphingolipids.
Experimental Workflow for Sphingolipid Analysis
This diagram outlines the typical workflow for the analysis of sphingolipids from biological samples.
Caption: Standard workflow for quantitative sphingolipid analysis.
Troubleshooting Logic for Isobaric Interference
This decision tree provides a logical approach to troubleshooting issues related to isobaric interference.
Caption: A decision tree for troubleshooting isobaric interference in sphingolipid analysis.
References
- 1. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the chemical structure of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 4. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Conditions for 1-Deoxysphingolipid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell culture conditions for the study of 1-deoxysphingolipid (1-dSL) synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are 1-deoxysphingolipids (1-dSLs) and why are they important to study?
A1: 1-deoxysphingolipids are a class of atypical sphingolipids that lack the C1-hydroxyl group characteristic of canonical sphingolipids.[1][2][3] This structural difference prevents their degradation through canonical pathways and the synthesis of complex sphingolipids.[3][4][5] 1-dSLs are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine or glycine (B1666218) instead of its usual substrate, L-serine.[6][7] Elevated levels of 1-dSLs are cytotoxic and have been implicated in several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and diabetic neuropathy, making them a critical area of research.[1][5][8][9][10][11][12]
Q2: What are the key factors in cell culture that influence 1-dSL synthesis?
A2: The primary factors influencing 1-dSL synthesis in cell culture are the relative concentrations of the SPT substrates L-serine and L-alanine in the culture medium.[8][13] Low L-serine availability or a high L-alanine to L-serine ratio promotes the use of L-alanine by SPT, leading to increased 1-dSL production.[13][14] Conversely, supplementing the culture medium with L-serine can suppress 1-dSL synthesis.[8][13]
Q3: Which cell lines are suitable for studying 1-dSL synthesis?
A3: Various cell lines can be used, and the choice often depends on the specific research question. HEK293 cells are commonly used for transfection studies with mutant forms of SPT (e.g., SPTLC1 mutants found in HSAN1) to induce 1-dSL production.[8][9] Mouse embryonic fibroblasts (MEFs), particularly those lacking D-3-phosphoglycerate dehydrogenase (Phgdh) which is involved in de novo L-serine synthesis, are also a valuable model, as they accumulate 1-dSLs when deprived of external L-serine.[13] Cancer cell lines like HCT116 and A549 have also been used to study the impact of 1-dSLs on cellular processes.[6][7][15]
Q4: How can I experimentally induce 1-dSL synthesis in my cell culture?
A4: There are two primary methods to induce 1-dSL synthesis:
-
Manipulating Amino Acid Concentrations: You can culture cells in a medium with a low concentration of L-serine or supplement a standard medium with L-alanine.[6][7][13][15] For example, supplementing the medium with 0.5 - 1 mM L-alanine has been shown to increase 1-deoxy(dihydro)ceramides by approximately 50%.[6][7][15]
-
Genetic Approaches: Overexpression of mutant forms of SPTLC1 (e.g., C133W), which have a higher affinity for L-alanine, is an effective way to drive endogenous 1-dSL synthesis.[6][8][9]
Q5: What are the downstream effects of 1-dSL accumulation in cells?
A5: Accumulation of 1-dSLs is generally cytotoxic.[6][16] Specific cellular effects include impaired anchorage-independent growth, reduced plasma membrane endocytosis, mitochondrial dysfunction, and induction of autophagy.[1][4][6][7][15] In some contexts, 1-dSLs can also lead to the formation of cytosolic lipid bodies.[13]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Toxicity or Death | 1. Excessive 1-dSL accumulation due to prolonged L-serine starvation or high L-alanine concentration. 2. Cytotoxicity from supplements like free palmitic acid if not properly complexed.[16] | 1. Titrate the concentration of L-alanine and the duration of L-serine deprivation to find a balance between detectable 1-dSL synthesis and acceptable cell viability. Monitor viability using methods like Trypan Blue exclusion. 2. When supplementing with palmitic acid, ensure it is fully complexed with fatty-acid-free Bovine Serum Albumin (BSA).[16] |
| Low or Undetectable 1-dSL Levels | 1. Insufficient induction of the metabolic shift. 2. High endogenous L-serine synthesis in the chosen cell line. 3. Inefficient extraction of lipids. | 1. Increase the L-alanine to L-serine ratio in the medium. For L-serine deprivation experiments, ensure the basal medium has minimal L-serine. 2. Choose a cell line with lower basal L-serine synthesis or use genetic models (e.g., Phgdh knockout MEFs). 3. Optimize your lipid extraction protocol. Ensure complete cell lysis and use an appropriate internal standard for normalization.[16] |
| Inconsistent or Non-Reproducible Results | 1. Variability in cell state (e.g., passage number, confluency).[16] 2. Inconsistent preparation of supplements.[16] 3. Degradation of reagents. | 1. Standardize cell culture practices. Use cells within a consistent passage number range and start experiments at a standardized cell density.[16] 2. Prepare fresh solutions of L-serine, L-alanine, and palmitic acid-BSA complex for each experiment.[16] 3. Store stock solutions appropriately and avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Effect of L-serine and L-alanine Supplementation on 1-dSL Synthesis
| Cell Line | Condition | Fold Change in 1-dSLs (approx.) | Reference |
| HEK293 expressing SPTLC1 C133W | Increasing L-serine concentration | Decrease | [8] |
| HEK293 expressing SPTLC1 C133W | 2 mM L-alanine background | Higher than WT SPTLC1 | [8] |
| Phgdh KO-MEFs | L-serine deprivation | Significant Increase | [13] |
| Phgdh KO-MEFs | L-alanine supplementation (in L-serine deprived media) | Potentiated Increase | [13] |
| Phgdh KO-MEFs | 4:1 ratio of L-alanine to L-serine | Increase to levels seen in L-serine deprivation | [14] |
| HCT116 | 0.5 - 1 mM L-alanine supplementation | ~1.5-fold increase in deoxy(dihydro)ceramides | [6][7][15] |
Experimental Protocols
Protocol 1: Induction of 1-dSL Synthesis by Amino Acid Manipulation
This protocol provides a general method for inducing 1-dSL synthesis by altering the L-serine and L-alanine concentrations in the culture medium.
Materials:
-
Cell line of choice (e.g., HCT116, A549, or Phgdh KO-MEFs)
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
L-serine stock solution (e.g., 100 mM, sterile)
-
L-alanine stock solution (e.g., 100 mM, sterile)
-
Phosphate Buffered Saline (PBS)
-
6-well culture plates
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of the experiment.
-
Preparation of Custom Media:
-
For L-serine deprivation: Use a custom DMEM formulation that lacks L-serine. Supplement with dialyzed FBS to minimize exogenous amino acids.
-
For L-alanine supplementation: Prepare the desired concentration of L-alanine in the standard culture medium from the sterile stock solution. A final concentration of 0.5-1 mM is a good starting point.[6][7][15]
-
-
Cell Treatment:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared custom medium (L-serine deprived or L-alanine supplemented) to the respective wells.
-
Include appropriate controls: cells in standard medium, and for L-alanine supplementation, a vehicle control.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours). The optimal time should be determined empirically for your cell line and experimental goals.
-
Harvesting and Analysis:
-
Wash cells with cold PBS.
-
Harvest the cells by scraping.
-
Proceed with lipid extraction for 1-dSL analysis by LC-MS/MS.
-
Protocol 2: Lipid Extraction for 1-dSL Analysis
This is a general protocol for the extraction of sphingolipids from cultured cells.
Materials:
-
Cell pellet
-
Cold PBS
-
Internal standard (e.g., C17-sphinganine)
-
Sonicator
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet (from a 6-well or 10 cm dish) in a small volume of cold PBS and sonicate to lyse the cells.
-
Solvent Addition: Add a mixture of chloroform and methanol (typically a 1:2 or 2:1 v/v ratio) to the cell lysate.
-
Internal Standard: Add a known amount of an appropriate internal standard.
-
Extraction: Vortex the mixture thoroughly and incubate (e.g., at 48°C overnight, as in some protocols) to ensure complete extraction.[14]
-
Phase Separation: Add chloroform and water to induce phase separation.
-
Collection of Organic Phase: Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: The metabolic switch leading to 1-dSL synthesis.
Caption: Workflow for inducing and analyzing 1-dSLs.
Caption: A logical approach to troubleshooting common issues.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of 1-deoxysphingolipid unraveled by genome-wide genetic screens and lipidomics in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Oral L-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Altered plasma serine and 1-deoxydihydroceramide profiles are associated with diabetic neuropathy in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-Serine Deficiency Elicits Intracellular Accumulation of Cytotoxic Deoxysphingolipids and Lipid Body Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. l-Serine Deficiency Elicits Intracellular Accumulation of Cytotoxic Deoxysphingolipids and Lipid Body Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Validating 1-Deoxysphingosine as a Biomarker for Diabetic Neuropathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diabetic neuropathy (DN) remains a prevalent and debilitating complication of diabetes, necessitating the identification of sensitive and specific biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. A growing body of evidence points to the atypical neurotoxic lipid, 1-deoxysphingosine, and its acylated forms (collectively known as 1-deoxysphingolipids or deoxySLs), as a promising biomarker for DN. This guide provides a comprehensive comparison of this compound with established and emerging biomarkers for diabetic neuropathy, supported by experimental data and detailed methodologies.
Executive Summary
Elevated levels of 1-deoxysphingolipids are consistently observed in patients with type 2 diabetes and diabetic neuropathy. These lipids are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate L-serine, a process that is exacerbated in metabolic states associated with diabetes. Unlike canonical sphingolipids, deoxySLs cannot be degraded through the typical catabolic pathway, leading to their accumulation and subsequent neurotoxicity. This guide will delve into the mechanistic underpinnings of deoxySL-induced neuropathy, present quantitative data comparing its diagnostic performance against other biomarkers, and provide detailed experimental protocols for its measurement.
Performance Comparison of Diabetic Neuropathy Biomarkers
The clinical utility of a biomarker is determined by its diagnostic accuracy, reliability, and ease of measurement. The following tables summarize the performance of this compound and other key biomarkers for diabetic neuropathy.
| Biomarker | Patient Group | Mean Concentration ± SD (or Range) | Reference/Method |
| 1-Deoxysphinganine | Healthy Controls | 0.06 ± 0.03 µmol/L | [1] |
| Diabetic Neuropathy | 0.11 ± 0.06 µmol/L | [1] | |
| This compound | Healthy Controls | 0.12 ± 0.05 µmol/L | [1] |
| Diabetic Neuropathy | 0.24 ± 0.16 µmol/L | [1] | |
| Total 1-Deoxydihydroceramides | Lean Controls | 5.195 pmol/100 µL | [2] |
| Obesity + T2D + DN | 8.939 pmol/100 µL | [2] | |
| Advanced Glycation End Products (AGEs) | Healthy Controls | - | - |
| Diabetic Neuropathy | Higher levels observed compared to controls | [2] | |
| Urinary Albumin Excretion Rate (UAER) | Normoalbuminuric DN | - | [3] |
| Micro/Macroalbuminuric DN | Higher incidence of neuropathy | [3][4] |
| Biomarker/Test | Parameter | Healthy Controls (Typical Values) | Diabetic Neuropathy (Typical Values) | Reference |
| Nerve Conduction Velocity (NCV) | Sural Nerve Velocity | 45-55 m/s | 42.12 m/s (pooled mean) | [5] |
| Sural Nerve Amplitude | 18 ± 10 µV | 4.68 µV (pooled mean) | [5] | |
| Intraepidermal Nerve Fiber Density (IENFD) | Distal Leg | 13.8 ± 6.7 fibers/mm | < 8 fibers/mm (indicative of SFN) | [6][7] |
| Corneal Confocal Microscopy (CCM) | Corneal Nerve Fiber Length (CNFL) | Age-dependent decrease | < 14.1 mm/mm² (predictive of DN) | [8][9] |
| Heart Rate Variability (HRV) | SDNN (ms) | Varies with age | Significantly reduced | [10] |
| Biomarker | Sensitivity | Specificity | AUC (ROC Curve) | Reference |
| This compound (doxSO) | 61% | 89% | 0.726 | [11] |
| Intraepidermal Nerve Fiber Density (IENFD) | 88% | 91% | Not reported | [12] |
| Corneal Confocal Microscopy (CNFL) | 63% | 74% | Not reported | [9] |
Signaling Pathways and Experimental Workflows
1-Deoxysphingolipid-Induced Neurotoxicity
The accumulation of 1-deoxysphingolipids in neuronal cells triggers a cascade of detrimental events, leading to nerve fiber damage and the clinical manifestations of diabetic neuropathy. The proposed mechanisms include mitochondrial dysfunction, endoplasmic reticulum (ER) stress, disruption of the cytoskeleton, and aberrant N-methyl-D-aspartate (NMDA) receptor signaling.
Caption: Proposed signaling pathway for 1-deoxysphingolipid-induced neurotoxicity.
Experimental Workflow for Biomarker Analysis
The validation of this compound and its comparison with other biomarkers involves a multi-step process, from patient recruitment to data analysis.
Caption: A typical experimental workflow for validating and comparing biomarkers for diabetic neuropathy.
Experimental Protocols
Quantification of 1-Deoxysphingolipids by LC-MS/MS
This protocol is adapted from Othman et al. and is suitable for the quantification of this compound and other sphingoid bases in plasma.[13]
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add 0.5 mL of methanol (B129727) containing internal standards (e.g., d7-sphingosine and d7-sphinganine).
-
Vortex for 1 hour at 37°C to extract lipids and precipitate proteins.
-
Centrifuge to pellet the protein precipitate and transfer the supernatant to a new tube.
2. Hydrolysis:
-
Add 75 µL of methanolic HCl (1 N HCl in methanol) to the supernatant and incubate for 16 hours at 65°C. This step hydrolyzes N-acyl-sphingolipids to their free sphingoid base forms.
-
Neutralize the reaction by adding 100 µL of 10 M KOH.
3. Liquid-Liquid Extraction:
-
Add 625 µL of chloroform, followed by 100 µL of 2N ammonium (B1175870) hydroxide (B78521) and 0.5 mL of alkaline water (pH 10.3) to facilitate phase separation.
-
Vortex and centrifuge at 16,000 x g for 5 minutes.
-
Discard the upper aqueous phase and wash the lower organic phase 2-3 times with alkaline water.
-
Dry the organic phase under a stream of nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Separate the sphingoid bases using a C18 reverse-phase column with a gradient of mobile phases (e.g., water/formic acid and acetonitrile/formic acid).
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer in positive ion mode, monitoring specific precursor-to-product ion transitions for each sphingoid base and internal standard.
Intraepidermal Nerve Fiber Density (IENFD) Quantification
This protocol provides a general overview of the steps involved in IENFD analysis from a skin punch biopsy.[14][15][16]
1. Skin Biopsy:
-
Obtain a 3mm punch biopsy from a standardized location, typically the distal leg.
-
Fix the biopsy specimen in a suitable fixative (e.g., Zamboni fixative).
2. Tissue Processing and Sectioning:
-
Cryoprotect the fixed tissue in sucrose (B13894) solutions.
-
Embed the tissue in a cryo-embedding medium and freeze.
-
Cut 50 µm thick sections using a cryostat.
3. Immunohistochemistry:
-
Block non-specific antibody binding.
-
Incubate the sections with a primary antibody against Protein Gene Product 9.5 (PGP9.5), a pan-axonal marker.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections on slides with an anti-fade mounting medium.
4. Microscopy and Quantification:
-
Visualize the stained nerve fibers using a fluorescence or confocal microscope.
-
Count the number of individual nerve fibers crossing the dermal-epidermal junction.
-
Measure the length of the epidermis in the section.
-
Calculate the IENFD as the number of fibers per millimeter of epidermal length.
Conclusion and Future Directions
The available evidence strongly supports the validation of this compound and related deoxySLs as promising biomarkers for diabetic neuropathy. Their direct involvement in the pathophysiology of nerve damage provides a mechanistic link that is not as clear for some other biomarkers. The high specificity of elevated this compound for diabetic neuropathy is a significant advantage. While current data on sensitivity is moderate, ongoing refinement of analytical methods and the analysis of specific 1-deoxydihydroceramide (B12091950) species may improve diagnostic accuracy.
Future research should focus on:
-
Large-scale, prospective, multi-center studies to establish definitive diagnostic cut-off values and to directly compare the performance of 1-deoxysphingolipids with a panel of other leading biomarkers in the same patient cohorts.
-
Longitudinal studies to assess the predictive value of 1-deoxysphingolipids for the development and progression of diabetic neuropathy.
-
Investigation of the therapeutic potential of lowering 1-deoxysphingolipid levels, for instance through L-serine supplementation, as a disease-modifying strategy for diabetic neuropathy.
References
- 1. Home page | Česká a slovenská neurologie a neurochirurgie [csnn.eu]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Urinary albumin excretion rate is independently related to autonomic neuropathy in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association between Diabetic Peripheral Neuropathy as Measured Using a Point-of-Care Sural Nerve Conduction Device and Urinary Albumin Excretion in Patients with Type 2 Diabetes [mdpi.com]
- 5. Nerve conduction velocity studies in diabetic peripheral neuropathy involving sural nerve—A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal nerve fiber density: normative reference range and diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Normative Values for Corneal Nerve Morphology Assessed Using Corneal Confocal Microscopy: A Multinational Normative Data Set - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corneal confocal microscopy: Recent progress in the evaluation of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac Autonomic Neuropathy Measured by Heart Rate Variability and Markers of Subclinical Atherosclerosis in Early Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deoxysphingoid bases as plasma markers in Diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nerve Fiber Density Testing [southcarolinablues.com]
- 13. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 14. bakodx.com [bakodx.com]
- 15. osuhealthplan.com [osuhealthplan.com]
- 16. mdpi.com [mdpi.com]
Comparative Analysis of 1-Deoxysphingosine and Sphingosine Toxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distinct toxic profiles of bioactive lipids is paramount. This guide provides an objective comparison of the toxicity of 1-deoxysphingosine and its canonical counterpart, sphingosine (B13886), supported by experimental data, detailed protocols, and signaling pathway visualizations.
Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules governing a spectrum of cellular processes, from proliferation and differentiation to apoptosis. Among these, sphingosine and the atypical this compound have emerged as potent inducers of cell death, albeit through distinct molecular mechanisms. This guide delves into a comparative analysis of their toxicity, providing a framework for researchers investigating sphingolipid-mediated cellular stress and its implications in health and disease.
At a Glance: Key Differences in Toxicity
| Feature | This compound | Sphingosine |
| Primary Mechanism | Neurotoxicity via NMDA receptor signaling and cytoskeletal disruption.[1] | Apoptosis via caspase activation and mitochondrial-mediated pathways. |
| Metabolic Fate | Accumulates as a "dead-end" metabolite, contributing to prolonged cellular stress.[2][3] | Can be phosphorylated to the pro-survival molecule sphingosine-1-phosphate (S1P). |
| Key Cellular Effects | Irreversible depolarization of neuronal membrane potential.[1] | Release of pro-apoptotic factors from mitochondria and lysosomal membrane permeabilization.[4] |
| Toxicity Profile | Potent neurotoxin implicated in hereditary sensory and autonomic neuropathy type 1 (HSAN1). | Induces apoptosis in a wide range of cell types. |
Quantitative Cytotoxicity Data
Direct comparative quantitative data on the cytotoxicity of this compound and sphingosine in the same cell line under identical conditions is limited in publicly available literature. However, data from studies on 1-deoxysphinganine (the metabolic precursor to this compound) provides valuable insight into its potent cytotoxic effects.
| Compound | Cell Line | Assay | Duration | Cytotoxicity Metric | Value | Reference |
| 1-deoxysphinganine | Mouse embryonic fibroblasts (MEFs) | Not Specified | Not Specified | LD50 | 7 µM | [5] |
Note: LD50 (50% lethal dose) is the concentration of a substance required to kill half the members of a tested population. This value highlights the significant toxicity of the 1-deoxy backbone.
Unraveling the Mechanisms of Toxicity: Signaling Pathways
The divergent toxic effects of this compound and sphingosine stem from their unique interactions with cellular machinery.
This compound: A Neurotoxic Cascade
This compound's toxicity is particularly pronounced in neuronal cells. Its lack of a C1 hydroxyl group prevents its conversion to complex sphingolipids or its degradation, leading to its accumulation and the initiation of a neurotoxic cascade.[2][3]
The pathway is initiated by the interaction of this compound with NMDA receptors, leading to excessive calcium influx. This triggers the cleavage of p35 to the more stable and potent cdk5 activator p25, which in turn leads to cytoskeletal disruption and, ultimately, neuronal cell death.[1]
Sphingosine: A Multi-pronged Approach to Apoptosis
Sphingosine induces apoptosis through both intrinsic (mitochondrial) and lysosomal pathways.
In the mitochondrial pathway, sphingosine promotes the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[6] Concurrently, sphingosine can accumulate in lysosomes, causing lysosomal membrane permeabilization and the release of cathepsins, which can also contribute to caspase activation and apoptosis.[4]
Experimental Protocols
Reproducible and reliable data are the cornerstones of scientific advancement. The following are detailed methodologies for key experiments used to assess sphingolipid-induced toxicity.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
References
- 1. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-induced apoptosis is dependent on lysosomal proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Sphingolipid Showdown: 1-Deoxysphingosine and Canonical Sphingolipids in the Regulation of Apoptosis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The intricate dance of cellular life and death is orchestrated by a complex network of signaling molecules. Among these, sphingolipids have emerged as critical regulators, acting as a rheostat that can tip the balance towards either cell survival or programmed cell death (apoptosis). While the roles of canonical sphingolipids—ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P)—in apoptosis are well-established, a class of atypical sphingolipids, the 1-deoxysphingolipids, presents a contrasting and potently cytotoxic mechanism of action. This guide provides an objective, data-supported comparison of 1-deoxysphingosine and canonical sphingolipids in the regulation of apoptosis, offering insights for researchers and professionals in drug development.
The Sphingolipid Rheostat: A Tale of Two Fates
The "sphingolipid rheostat" theory posits that the relative intracellular levels of pro-apoptotic and pro-survival sphingolipids determine a cell's fate.[1][2] Canonical sphingolipids are interconvertible, allowing for a dynamic regulation of this balance.[3]
-
Pro-Apoptotic Players: Ceramide and Sphingosine Ceramide, a central molecule in sphingolipid metabolism, is a well-known inducer of apoptosis.[4][5] It can be generated through the hydrolysis of sphingomyelin (B164518) or via de novo synthesis.[3] Accumulation of ceramide triggers a cascade of events leading to cell death, including the activation of stress-related kinases and alterations in mitochondrial membrane potential.[3][4] Sphingosine, a metabolic precursor to both ceramide and S1P, also exhibits pro-apoptotic properties, often acting in concert with ceramide.[2][4]
-
The Pro-Survival Guardian: Sphingosine-1-Phosphate (S1P) In stark contrast, S1P is a potent signaling molecule that promotes cell survival, proliferation, and inhibits apoptosis.[1] S1P can act both intracellularly as a second messenger and extracellularly by binding to a family of G protein-coupled receptors (S1PR1-5).[3]
This compound: The Rogue Element
1-Deoxysphingolipids, including this compound, are atypical sphingolipids that lack the C1 hydroxyl group characteristic of their canonical counterparts. This seemingly minor structural alteration has profound functional consequences. The absence of the C1-OH group prevents their conversion to complex sphingolipids and, crucially, blocks their degradation through the canonical catabolic pathway. This leads to their accumulation within the cell, triggering a state of lipotoxicity.
The cytotoxic effects of 1-deoxysphingolipids are primarily attributed to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This cellular stress response is a key driver of apoptosis.
Quantitative Comparison of Cytotoxicity
Direct comparative studies quantifying the apoptotic potency of this compound against all three key canonical sphingolipids in a single cell line are limited. However, available data from different studies provide a valuable insight into their relative cytotoxic potential.
| Compound | Cell Line | Assay | Duration | Cytotoxicity Metric | Value | Reference |
| 1-Deoxysphinganine | MEFs (Mouse embryonic fibroblasts) | Not Specified | Not Specified | LD50 | 7 µM | [6] |
| 3-Ketosphingosine | HGC27 (Human gastric cancer) | CCK-8 | 24 hours | CC50 | 19.7 ± 3.3 µM | [6] |
| Ceramide (C2) | Jurkat (Human T lymphocyte) | MTT Assay | 24 hours | IC50 | ~20 µM | [7] |
| Sphingosine | SK-N-BE (Human neuroblastoma) | Cell Viability Assay | Not Specified | IC50 | Not specified, but equally toxic to a 7-oxasphingosine analog | [8] |
| Sphingosine-1-Phosphate (S1P) | Jurkat (Human T lymphocyte) | MTT Assay | 24 hours | Pro-survival | Increased cell viability compared to control | [7] |
Apoptotic Signaling Pathways: A Comparative Overview
The signaling pathways leading to apoptosis differ significantly between this compound and canonical sphingolipids.
Canonical Sphingolipid-Induced Apoptosis
Canonical sphingolipids primarily engage the intrinsic (mitochondrial) pathway of apoptosis.
-
Ceramide and Sphingosine:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramide can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[4]
-
Bcl-2 Family Regulation: Ceramide and sphingosine can modulate the activity of Bcl-2 family proteins. They promote the activation of pro-apoptotic members like Bax and Bak, while inhibiting anti-apoptotic members such as Bcl-2 and Bcl-xL.[6][8][9]
-
Caspase Activation: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and subsequent activation of the caspase cascade, including the initiator caspase-9 and the executioner caspase-3.[6][7][10] Ceramide can also lead to the activation of caspase-8.[11][12] Sphingosine has been shown to induce the activation of caspase-3-like proteases.[10]
-
-
Sphingosine-1-Phosphate (S1P):
-
Anti-Apoptotic Signaling: S1P promotes cell survival by activating pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
-
Bcl-2 Family Modulation: S1P signaling can lead to the upregulation of anti-apoptotic Bcl-2 family proteins and the downregulation of pro-apoptotic members.
-
This compound-Induced Apoptosis
The pro-apoptotic mechanism of this compound is distinct and centers on cellular stress.
-
Accumulation and Lipotoxicity: Due to its metabolic inertness, this compound and its N-acylated metabolites accumulate in the cell.
-
ER Stress and Unfolded Protein Response (UPR): This accumulation leads to significant ER stress, triggering the UPR. The UPR is a cellular stress response that, when prolonged or overwhelming, activates apoptotic pathways.
-
Requirement for Very-Long-Chain Ceramide Synthesis: The neurotoxicity and ER stress induced by 1-deoxysphinganine require the synthesis of very-long-chain ceramides.[13][14]
-
Caspase Activation: While the complete caspase cascade is not as well-defined as for canonical sphingolipids, studies suggest the involvement of executioner caspases like caspase-3/7.
Experimental Protocols
General Workflow for Comparing Sphingolipid-Induced Apoptosis
This workflow outlines the key steps to quantitatively compare the apoptotic effects of this compound and canonical sphingolipids.
Detailed Methodologies
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines relevant to the research question (e.g., neuronal cell lines like SH-SY5Y for neurotoxicity studies, or cancer cell lines like Jurkat for chemotherapy-related research).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Lipid Preparation:
-
Canonical Sphingolipids (Ceramide, Sphingosine): Dissolve in ethanol (B145695) or DMSO to create a stock solution. Further dilute in culture medium to the desired final concentrations.
-
Sphingosine-1-Phosphate (S1P): Dissolve in a carrier solution such as fatty acid-free bovine serum albumin (BSA) in PBS to enhance solubility and stability in aqueous media.
-
This compound: Prepare stock solutions in ethanol or DMSO.
-
-
Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize (for suspension cells) overnight. Replace the medium with fresh medium containing the desired concentrations of the sphingolipids or vehicle control.
2. Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection [15][16][17][18]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Induce apoptosis by treating cells with the sphingolipids for the desired time.
-
Harvest cells (trypsinize adherent cells if necessary) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
3. Caspase-3/7 Activity Assay [9][14]
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.
-
Principle: The assay utilizes a proluminescent caspase-3/7 substrate. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase, which generates a luminescent signal proportional to the amount of caspase activity.
-
Procedure:
-
Plate cells in a 96-well plate and treat with sphingolipids.
-
Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Mix gently and incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
4. Sphingolipid Extraction and Analysis by LC-MS/MS [6][8][11][12][13]
This method allows for the precise quantification of different sphingolipid species within the cell.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for separating and quantifying individual sphingolipid molecules based on their mass-to-charge ratio.
-
Procedure:
-
Lipid Extraction: After treatment, harvest and pellet the cells. Perform a lipid extraction using a solvent system such as a modified Bligh-Dyer method (chloroform:methanol:water). Spike samples with internal standards (e.g., C17-sphingolipids) for accurate quantification.
-
Phase Separation: Centrifuge to separate the organic and aqueous phases. The lipids will be in the lower organic phase.
-
Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC system coupled to a tandem mass spectrometer. Use appropriate chromatography (e.g., reversed-phase or HILIC) to separate the different sphingolipid species. Detect and quantify the lipids using multiple reaction monitoring (MRM) mode.
-
Conclusion
The regulation of apoptosis by sphingolipids is a nuanced and critical aspect of cell biology. While canonical sphingolipids operate on a finely tuned rheostat of interconvertible pro- and anti-apoptotic signals, this compound acts as a potent, non-metabolizable cytotoxin that triggers apoptosis through a distinct mechanism of ER stress. Understanding these divergent pathways is paramount for the development of novel therapeutic strategies that target sphingolipid metabolism. For researchers and drug development professionals, the ability to precisely modulate the levels of these specific sphingolipid species holds significant promise for the treatment of a wide range of diseases, from cancer to neurodegenerative disorders. The experimental protocols outlined in this guide provide a robust framework for further investigation into the intricate roles of these fascinating lipid molecules.
References
- 1. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sphingolipid analysis [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. benchchem.com [benchchem.com]
- 10. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Differential Effects of 1-Deoxysphingosine Across Various Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Deoxysphingosine (1-doxSL) and its related atypical sphingolipids are increasingly recognized for their potent and often cytotoxic effects across a range of cell types. Unlike canonical sphingolipids, 1-doxSLs lack the C1-hydroxyl group, a structural alteration that prevents their degradation through the canonical sphingolipid catabolic pathway and leads to their accumulation, triggering distinct cellular stress responses.[1][2][3] This guide provides a comparative analysis of the differential effects of 1-doxSL in various cell types, supported by experimental data and detailed methodologies, to aid researchers in understanding its multifaceted role in cellular pathology and as a potential therapeutic target.
Comparative Cytotoxicity of 1-Deoxysphinganine
The cytotoxic potential of 1-deoxysphinganine (doxSA), the metabolic precursor to 1-doxSL, varies significantly among different cell types. This variability is influenced by the cells' metabolic state and their intrinsic susceptibility to the stress pathways induced by these atypical lipids.
| Compound | Cell Line | Cell Type | Assay | Duration | Cytotoxicity Metric | Value | Reference |
| 1-Deoxysphinganine | MEFs | Mouse Embryonic Fibroblasts | Not Specified | Not Specified | LD50 | 7 µM | [1] |
| 1-Deoxysphinganine | Ins-1 | Insulin-producing cells | Not Specified | Not Specified | Cytotoxic | 1-5 µmol/L | [4] |
| 1-Deoxysphinganine | C2C12 | Skeletal Myoblasts | Viability Assay | Concentration- and time-dependent | Significant reduction in viability | Not Specified | [5] |
Differential Cellular and Molecular Responses to this compound
The accumulation of 1-doxSL and its metabolites elicits a range of cellular responses that are highly cell-type specific. These responses are primarily centered around the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and inflammatory signaling.
Neuronal Cells
In neuronal cells, 1-doxSLs are potent neurotoxins. Their accumulation is a hallmark of the rare inherited neuropathy, hereditary sensory autonomic neuropathy type 1 (HSAN1).[6] The proposed mechanisms of neurotoxicity include:
-
ER Stress and the Unfolded Protein Response (UPR): 1-doxSLs trigger ER stress, leading to the activation of the UPR.[7][8] Specifically, the synthesis of very-long-chain 1-deoxyceramides is a critical step in this process.[7]
-
Mitochondrial Dysfunction: 1-doxSLs accumulate in mitochondria, leading to swelling, fragmentation, and impaired function.[2][9] This is accompanied by a loss of mitochondrial membrane potential.[9]
-
Cytoskeletal Disruption: 1-deoxysphinganine causes rapid disruption of the neuronal cytoskeleton.[10]
-
Altered Calcium Homeostasis: These lipids induce abnormal Ca2+ handling by the ER and mitochondria.[9]
-
NMDA Receptor Signaling: 1-doxSL-induced neurotoxicity involves the N-methyl-d-aspartate receptor (NMDAR) signaling pathway.[10]
Pancreatic β-Cells
Pancreatic β-cells are particularly vulnerable to the cytotoxic effects of 1-doxSLs, which are implicated in the pathophysiology of type 2 diabetes.[6][11] Key effects include:
-
Impaired Insulin (B600854) Secretion: 1-deoxysphinganine compromises glucose-stimulated insulin secretion.[11][12]
-
Induction of Cell Death: Treatment with 1-deoxysphinganine induces dose-dependent cytotoxicity, exhibiting characteristics of senescence, necrosis, and apoptosis.[11]
-
Activation of Stress Kinases: The Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are involved in the cellular response.[11][12]
-
Cytoskeletal Alterations: 1-deoxysphinganine leads to the intracellular accumulation of filamentous actin.[11]
Retinal Cells
The accumulation of 1-doxSLs is linked to retinal diseases such as diabetic retinopathy and Macular Telangiectasia Type 2.[13] In human retinal organoids, 1-doxSLs differentially activate arms of the UPR in photoreceptor cells and Müller glia.[13][14] Sustained signaling through the PERK pathway and deficiencies in the protective ATF6 arm of the UPR contribute to photoreceptor toxicity.[13][14]
Cancer Cells
The role of 1-doxSLs in cancer is complex and appears to be context-dependent.
-
Adaptive Responses to Nutrient Starvation: In cancer cells deprived of serine and glycine (B1666218), 1-deoxysphinganine acts as a sensor of serine loss, initiating adaptive responses that promote serine synthesis.[15][16][17] This suggests a non-toxic, physiological role in this context.[15][16]
-
Suppression of Anchorage-Independent Growth: Endogenous synthesis of 1-deoxysphingolipids can compromise spheroid culture and soft agar (B569324) colony formation, suggesting an anti-cancer effect in certain models.[18][19] This is associated with reduced plasma membrane endocytosis.[18]
Keratinocytes
In the skin, 1-deoxysphingolipids are emerging as potential biomarkers for barrier dysfunction.[20]
-
Increased Production upon Stress: X-ray and UVB irradiation increase the production of this compound in normal human epidermal keratinocytes and 3D skin models.[20][21][22]
-
Association with Atopic Dermatitis: Increased levels of this compound are observed in the lesional skin of atopic dermatitis patients.[20][22]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assessment using MTT Assay
A common method to quantify the cytotoxic effects of 1-doxSL is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability.[1]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound (or its precursor/metabolites)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., ethanol (B145695) or DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 or CC50 value.[1]
Metabolic Labeling with Deuterated 1-Deoxysphinganine
To trace the metabolic fate of 1-deoxysphinganine, pulse-chase experiments using deuterated analogs can be performed.[6]
Materials:
-
Cell line of interest (e.g., Mouse Embryonic Fibroblasts - MEFs)
-
Complete culture medium
-
Deuterium-labeled 1-deoxysphinganine (d3-1-deoxySA)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Pulse: Treat cells with a specific concentration (e.g., 1 µM) of deuterium-labeled 1-deoxysphinganine for a short period (e.g., 2 hours).
-
Chase: Remove the labeling medium and replace it with unsupplemented growth medium.
-
Time Points: Harvest the cells at various time points after the chase (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Lipid Extraction: Extract the lipids from the harvested cells.
-
LC-MS/MS Analysis: Analyze the lipid extracts by LC-MS/MS to identify and quantify the deuterated 1-deoxysphinganine and its downstream metabolites.[6]
Conclusion
This compound and its related metabolites exert profound and diverse effects on a variety of cell types. While they are potent neurotoxins and are implicated in the pathology of metabolic diseases like type 2 diabetes, their role in other contexts, such as cancer, is more nuanced and can even be adaptive. The differential cellular responses underscore the importance of cell-type-specific investigations to fully elucidate the mechanisms of 1-doxSL-induced pathology and to explore its potential as a therapeutic target. The provided data and protocols offer a foundation for researchers to further explore the intriguing and complex biology of these atypical sphingolipids.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 4. Deoxysphingolipids: β-Cell, Beware of These New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts [frontiersin.org]
- 6. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deoxysphingolipids, novel biomarkers for type 2 diabetes, are cytotoxic for insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imbalanced unfolded protein response signaling contributes to 1-deoxysphingolipid retinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. This compound Might be a Novel Biomarker of Skin Barrier Dysfunction and Treatment | eMediNexus [emedinexus.com]
- 21. Increased 1-Deoxysphingolipids and Skin Barrier Dysfunction in the Skin of X-ray or Ultraviolet B Irradiation and Atopic Dermatitis Lesion Could Be Prevented by Moisturizer with Physiological Lipid Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Plasma Lipidomics in Healthy vs. Diabetic Individuals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the plasma lipid profiles between healthy individuals and those with type 2 diabetes mellitus (T2DM). It is designed to be an objective resource, presenting supporting experimental data and detailed methodologies to aid in research and drug development. A hallmark of T2DM is dyslipidemia, a condition characterized by abnormal levels of lipids in the bloodstream. This guide delves into the specific alterations at the molecular level, offering insights into the complex interplay between lipid metabolism and diabetes.
Data Presentation: Quantitative Comparison of Plasma Lipids
The following tables summarize the key differences in plasma lipid concentrations between healthy controls and individuals with T2DM, as reported in various lipidomics studies. These alterations in lipid profiles are not merely biomarkers but are also implicated in the pathophysiology of insulin (B600854) resistance and diabetic complications.
Table 1: Comparison of Major Lipid Classes
| Lipid Class | Healthy Individuals (Mean Concentration) | Type 2 Diabetic Individuals (Mean Concentration) | Key Observations |
| Total Cholesterol (TC) | 177.46 ± 41.74 mg/dL[1] | 160.88 ± 41.77 mg/dL[1] | While counterintuitive, some studies report lower total cholesterol in treated T2DM patients, though dyslipidemia is a hallmark of the disease.[1] |
| Triglycerides (TG) | 121.01 ± 75.93 mg/dL[1] | 150.48 ± 103.24 mg/dL[1] | Consistently elevated in T2DM, reflecting impaired clearance and increased production of triglyceride-rich lipoproteins.[1] |
| High-Density Lipoprotein (HDL-C) | 51 mg/dL (median)[1] | 45 mg/dL (median)[1] | Often referred to as "good cholesterol," HDL-C levels are typically reduced in T2DM.[1] |
| Low-Density Lipoprotein (LDL-C) | 99.86 ± 34.02 mg/dL[1] | 83.77 ± 33.02 mg/dL[1] | While LDL-C levels can be variable, the particles in T2DM are often smaller, denser, and more atherogenic.[2] |
| Diacylglycerols (DAG) | - | Elevated | Increased DAGs are strongly linked to insulin resistance in liver and skeletal muscle.[3][4] |
| Ceramides (Cer) | - | Elevated | Ceramides are implicated in insulin resistance and beta-cell dysfunction.[5][6] |
| Phosphatidylcholines (PC) | - | Altered Profile | Changes in the saturation and chain length of fatty acids in PCs are observed.[4] |
| Lysophosphatidylcholines (LPC) | - | Decreased | Lower levels of certain LPC species are associated with T2DM. |
| Phosphatidylethanolamines (PE) | - | Elevated | Increased levels of PEs are positively associated with T2dM risk. |
| Sphingomyelins (SM) | - | Altered Profile | Complex changes in SM species are seen, with some studies showing an inverse association with T2DM risk. |
Table 2: Selected Differentially Regulated Lipid Species
| Lipid Species | Change in Diabetic Plasma | Potential Significance |
| DAG (18:1/18:2) | Increased | Activates PKC isoforms, leading to impaired insulin signaling.[3] |
| Cer (d18:1/16:0) | Increased | A common ceramide species linked to apoptosis and inflammation.[5] |
| PC (34:2) | Decreased | Alterations in specific PC species may reflect changes in membrane fluidity and signaling. |
| LPC (18:2) | Decreased | LPCs are involved in inflammatory and signaling pathways; their reduction may be pro-inflammatory. |
| PE (38:4) | Increased | PEs are precursors for other lipids and are involved in membrane fusion and cell division. |
| SM (d18:1/24:0) | Decreased | Changes in long-chain SMs may affect membrane raft function and cellular signaling. |
Experimental Protocols
The following section details a typical workflow for the comparative lipidomics analysis of plasma samples from healthy and diabetic individuals using liquid chromatography-mass spectrometry (LC-MS).
Plasma Sample Collection and Preparation
-
Blood Collection: Whole blood is collected from fasting individuals into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated from blood cells by centrifugation at a low speed (e.g., 2000 x g) for 15 minutes at 4°C.
-
Storage: Plasma samples are stored at -80°C until lipid extraction to minimize degradation.
Lipid Extraction
A common and robust method for lipid extraction from plasma is a modified Folch or Matyash method.
-
Reagents:
-
Methanol (B129727) (MeOH), HPLC grade
-
Chloroform (CHCl3) or Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
Internal standards mixture (a mix of deuterated or odd-chain lipids representing different lipid classes)
-
-
Procedure (Matyash Method):
-
To 20 µL of plasma, add 225 µL of cold methanol containing the internal standard mixture.
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and then shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Collect the upper organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a buffer (e.g., 10 mM ammonium (B1175870) formate).
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same buffer.
-
-
Gradient: A gradient elution is employed, starting with a lower concentration of mobile phase B and gradually increasing to elute lipids based on their polarity.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used to detect a broad range of lipid classes.
-
Mass Range: A wide mass range (e.g., m/z 100-1500) is scanned to capture the majority of lipid species.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for MS/MS fragmentation to aid in lipid identification.
-
Data Processing and Analysis
-
Peak Picking and Alignment: Software such as XCMS or LipidSearch is used to detect and align peaks across different samples.
-
Lipid Identification: Lipids are identified by matching their accurate mass, retention time, and fragmentation pattern to lipid databases (e.g., LIPID MAPS).
-
Statistical Analysis: Statistical tests (e.g., t-tests, volcano plots) are performed to identify lipids that are significantly different between the healthy and diabetic groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the lipid-mediated pathology of type 2 diabetes and a typical experimental workflow for comparative lipidomics.
Caption: A typical experimental workflow for comparative plasma lipidomics.
Caption: Altered sphingolipid metabolism in type 2 diabetes.
Caption: Diacylglycerol-mediated insulin resistance.
Caption: Glycerophospholipid biosynthesis and its alteration in diabetes.
References
- 1. Serum PCSK9 is not independently associated with dyslipidaemia in type 2 diabetes: a paired cross-sectional study | springermedizin.de [springermedizin.de]
- 2. Diacylglycerol-mediated insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Longitudinal Plasma Lipidome and Risk of Type 2 Diabetes in a Large Sample of American Indians With Normal Fasting Glucose: The Strong Heart Family Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipids in Obesity, Type 2 Diabetes, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipid metabolism-related genes for the diagnosis of metabolic syndrome by integrated bioinformatics analysis and Mendelian randomization identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Lipidomic Profiling and Risk of Type 2 Diabetes in the PREDIMED Trial - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different 1-Deoxysphingosine analytical methods
For researchers, scientists, and drug development professionals, the accurate quantification of 1-deoxysphingolipids (doxSLs), including 1-deoxysphingosine (doxSO), is critical for understanding their roles in various pathologies such as hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and neurodegenerative diseases. This guide provides a comparative overview of the primary analytical methods used for this compound analysis, supported by experimental data and detailed protocols.
The unique structure of 1-deoxysphingolipids, lacking the C1-hydroxyl group, renders them resistant to canonical sphingolipid degradation pathways, leading to their accumulation and cellular toxicity. Consequently, robust and sensitive analytical methods are essential for their study. The primary methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Analytical Methods
The choice of analytical method for this compound depends on the specific requirements of the study, including sensitivity, specificity, throughput, and the complexity of the sample matrix. Below is a summary of the performance of these methods.
| Feature | LC-MS/MS | HPLC-FLD | ELISA |
| Specificity | Very High | Moderate to High | Moderate to High |
| Sensitivity (LOD) | Low (pmol/mL to fmol/mL range) | Moderate (ng/mL range) | Moderate to High (ng/mL to pg/mL range) |
| Linearity (R²) | >0.99 | >0.99 | Typically >0.98 |
| Recovery | Generally 80-120% | Variable, depends on extraction | Variable, depends on kit |
| Throughput | Moderate to High | Moderate | High |
| Isomer Separation | Possible with specific methods | Limited | Generally not possible |
| Instrumentation Cost | High | Moderate | Low |
| Sample Preparation | Moderate to Complex | Moderate | Simple |
Experimental Protocols and Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of this compound due to its high specificity and sensitivity. This technique allows for the precise identification and quantification of 1-doxSO and its isomers.
Sample Preparation (from Plasma/Serum): A common method for extracting sphingolipids from plasma or serum is protein precipitation followed by liquid-liquid extraction.
-
To 100 µL of plasma or serum, add an internal standard (e.g., C17-1-deoxysphingosine).
-
Add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent like chloroform (B151607) or methyl tert-butyl ether (MTBE) and water.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.[1][2]
Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is typically used to separate this compound from other lipids.
-
Column: A C18 column is commonly employed.
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water, often with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.[3]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at around 40-50°C to ensure reproducible retention times.
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for this compound analysis. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.
-
Precursor Ion: [M+H]⁺ for this compound (m/z 284.3).
-
Product Ions: Common fragment ions are monitored for confirmation and quantification.
Isomer Separation: A significant challenge in 1-doxSO analysis is the presence of structural isomers. Techniques like differential mobility spectrometry (DMS) coupled with mass spectrometry can be used to separate these isomers, which may not be resolved by chromatography alone.[3] Derivatization with reagents like dimethyl disulfide (DMDS) can also help in identifying the double bond position by mass spectrometry.[3]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
While less common for this compound analysis compared to LC-MS/MS, HPLC-FLD can be a viable alternative, particularly when mass spectrometry is not available. This method requires derivatization of the primary amine group of this compound with a fluorescent tag.
Derivatization: o-Phthalaldehyde (OPA) is a common derivatizing agent that reacts with primary amines in the presence of a thiol to form a fluorescent product.[4]
-
The extracted and dried lipid sample is reconstituted in a suitable solvent.
-
The OPA reagent and a thiol (e.g., 2-mercaptoethanol) are added.
-
The reaction is allowed to proceed for a short time before injection into the HPLC system.
Chromatographic Separation and Detection: Similar reversed-phase chromatography as in LC-MS/MS is used. The fluorescently labeled this compound is detected using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
Enzyme-Linked Immunosorbent Assay (ELISA)
Currently, there are no commercially available ELISA kits specifically validated for the quantitative analysis of this compound. While ELISA kits are available for other sphingolipids like sphingosine-1-phosphate (S1P)[5][6][7][8][9], their cross-reactivity with this compound has not been established. The development of a specific antibody for this compound would be required for a reliable ELISA method.
Visualizing Key Processes
To better understand the context of this compound analysis and its biological implications, the following diagrams illustrate a typical experimental workflow and the known signaling pathways affected by this atypical sphingolipid.
Caption: A typical experimental workflow for the analysis of this compound by LC-MS/MS.
Caption: Signaling pathways affected by the accumulation of 1-deoxysphingolipids.
Conclusion
The analysis of this compound presents unique challenges due to its isomeric complexity and low endogenous concentrations. LC-MS/MS stands out as the most powerful and reliable technique, offering high sensitivity and the ability to distinguish between isomers, which is crucial for accurate biological interpretation. While HPLC-FLD offers a more accessible alternative, its application to 1-doxSL analysis is not as well-established. The lack of specific ELISA kits currently limits the use of this high-throughput method for this compound quantification. The choice of the analytical method should be carefully considered based on the specific research question, available resources, and the required level of analytical detail. As research into the pathological roles of 1-deoxysphingolipids continues to expand, the development and refinement of robust analytical methods will remain a critical area of focus.
References
- 1. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. creative-diagnostics.com [creative-diagnostics.com]
1-Deoxysphingosine as a Therapeutic Target: A Comparative Guide to Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of therapeutic strategies targeting 1-deoxysphingosine (1-deoxySL), a class of atypical and neurotoxic sphingolipids. Elevated levels of 1-deoxySLs are implicated in the pathogenesis of several disorders, most notably Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) and diabetic neuropathy. This document summarizes key validation studies, presents comparative data on therapeutic alternatives, details relevant experimental protocols, and visualizes the underlying biological pathways.
Therapeutic Approaches and Efficacy
The primary strategies to mitigate the pathological effects of 1-deoxysphingolipids revolve around reducing their biosynthesis or enhancing their degradation. The two most investigated therapeutic interventions are L-serine (B559523) supplementation and the use of fenofibrate (B1672516).
Comparison of Therapeutic Interventions
| Therapeutic Agent | Mechanism of Action | Target Population | Key Efficacy Endpoints | Quantitative Results | Reference |
| L-Serine | Competitively inhibits the binding of L-alanine to serine palmitoyltransferase (SPT), thereby reducing the formation of 1-deoxysphingolipids. | HSAN1 Patients | Reduction in plasma 1-deoxysphingolipid levels; Improvement in neurological function (CMTNS). | - 59% decrease in deoxysphinganine vs. 11% increase in placebo group (p < 0.001). - Improvement in Charcot-Marie-Tooth Neuropathy Score (CMTNS) of -1.5 units relative to placebo (p = 0.03). | [1][2] |
| Fenofibrate | PPARα agonist, known for its triglyceride-lowering effects. The exact mechanism for 1-deoxySL reduction is not fully elucidated but is associated with its effects on lipid metabolism. | Dyslipidemic Patients | Reduction in plasma 1-deoxysphingolipid levels. | - Significant reduction in 1-deoxySLs and other atypical sphingoid bases (P < 0.001). - Median reduction of triglycerides by up to 60%. | [3][4] |
| CYP4F Enzyme Induction | Potential future strategy. Enhancing the activity of CYP4F enzymes could accelerate the degradation of 1-deoxysphingolipids. | Theoretical | Increased catabolism of 1-deoxysphingolipids. | Preclinical evidence suggests this as a viable pathway for 1-deoxySL clearance. | [5] |
Signaling and Metabolic Pathways
1-Deoxysphingolipid Biosynthesis and L-Serine Intervention
Mutations in the serine palmitoyltransferase (SPT) enzyme, central to sphingolipid synthesis, can alter its substrate preference from L-serine to L-alanine. This shift leads to the formation of neurotoxic 1-deoxysphinganine, the precursor to other 1-deoxySLs. L-serine supplementation aims to outcompete L-alanine, thereby reducing the production of these toxic lipids.
References
- 1. Oral L-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral l-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate lowers atypical sphingolipids in plasma of dyslipidemic patients: A novel approach for treating diabetic neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of fenofibrate in 1113 patients at low-density lipoprotein cholesterol goal but high triglyceride levels: Real-world results and factors associated with triglyceride reduction | PLOS One [journals.plos.org]
- 5. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Contrasting 1-Deoxysphingolipid Profiles in Type 1 and Type 2 Diabetes
A comprehensive analysis of atypical sphingolipids reveals distinct metabolic dysregulation between the two major forms of diabetes, with significant implications for disease-specific complications and therapeutic strategies.
Researchers and drug development professionals investigating diabetic complications now have a clearer picture of the distinct profiles of 1-deoxysphingolipids (1-dSLs) in individuals with type 1 diabetes (T1D) versus type 2 diabetes (T2D). A growing body of evidence indicates that these atypical and neurotoxic sphingolipids are significantly elevated in T2D, a finding not consistently observed in T1D. This divergence points to different underlying metabolic disturbances and may explain some of the distinct long-term complications associated with each diabetes type.
1-Deoxysphingolipids are formed when the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in de novo sphingolipid synthesis, utilizes L-alanine instead of its canonical substrate, L-serine.[1][2] This substrate shift can be triggered by genetic mutations in the SPT enzyme, as seen in the rare hereditary sensory and autonomic neuropathy type 1 (HSAN1), or by metabolic conditions that alter the availability of L-serine and L-alanine.[1][3] Unlike canonical sphingolipids, 1-dSLs lack a C1-hydroxyl group, rendering them resistant to canonical degradation pathways and leading to their accumulation, which has been shown to be cytotoxic, particularly to neurons and pancreatic β-cells.[4][5]
Comparative Analysis of 1-Deoxysphingolipid Levels
Multiple studies have consistently demonstrated that plasma concentrations of 1-dSLs, including 1-deoxysphinganine (1-deoxySA) and 1-deoxysphingosine (1-deoxySO), are significantly higher in patients with T2D and metabolic syndrome compared to healthy controls.[6][7][8] In stark contrast, individuals with T1D generally do not show a significant elevation in these lipids when compared to control groups.[6][8] This suggests that the hyperglycemia characteristic of both diabetes types is not the primary driver of 1-dSL formation; rather, metabolic changes more specific to T2D, such as insulin (B600854) resistance and associated alterations in triglyceride and amino acid metabolism, are likely the key contributors.[6][8]
| Sphingolipid Species | Type 1 Diabetes (T1DM) | Type 2 Diabetes (T2DM) | Healthy Controls | Reference |
| 1-deoxysphinganine (1-deoxySA) | Not significantly different from controls | Significantly elevated | Baseline | [6] |
| This compound (1-deoxySO) | Not significantly different from controls | Significantly elevated | Baseline | [6] |
| Subject Group | 1-deoxydihydroceramides (pmol/100 µL) | Reference |
| Lean Controls (LC) | 5.195 | [9] |
| Obesity with T2D without Diabetic Neuropathy (ob/T2D) | Increased trend | [9] |
| Obesity with T2D with Diabetic Neuropathy (Ob/T2D/DN) | 8.939 | [9] |
Note: The tables above summarize findings from different studies. Direct comparison of absolute values between studies should be done with caution due to variations in analytical methods and patient cohorts.
The elevation of 1-dSLs in T2D is not only a biomarker but also a potential pathogenic factor.[7] Studies have shown that these lipids can induce β-cell dysfunction and death, potentially contributing to the progressive loss of insulin secretion in T2D.[4][10] Furthermore, elevated 1-dSLs are strongly associated with diabetic peripheral neuropathy (DPN), a common complication in both T1D and T2D.[1][9][11] Interestingly, even in T1D, where overall plasma 1-dSL levels may not be elevated, they are disproportionately higher in those with DPN compared to those without.[9]
Signaling Pathways and Pathophysiological Mechanisms
The accumulation of 1-dSLs triggers several detrimental signaling pathways, contributing to cellular dysfunction and death. Their cytotoxicity is particularly relevant for neurons and pancreatic β-cells.
Experimental Protocols
The quantification of 1-deoxysphingolipids is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Preparation: Plasma Sphingolipid Extraction
-
Internal Standard Addition: To a plasma sample (e.g., 50-100 µL), an internal standard mixture containing deuterated or C17-based sphingolipid analogs is added for accurate quantification.
-
Protein Precipitation and Lipid Extraction: Lipids are extracted using a solvent mixture, commonly butanol or an ethyl acetate/isopropanol mixture. This step also serves to precipitate proteins.[12]
-
Phase Separation: After vortexing and centrifugation, the organic phase containing the lipids is separated from the aqueous phase and protein pellet.
-
Drying and Reconstitution: The organic extract is dried under a stream of nitrogen and the lipid residue is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., methanol).
LC-MS/MS Analysis of Sphingolipids
-
Chromatography:
-
Column: A C18 reversed-phase column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for separation.[13][14]
-
Mobile Phase: A gradient elution is employed using a binary solvent system, such as water with formic acid and ammonium (B1175870) formate (B1220265) (Eluent A) and acetonitrile/methanol with formic acid (Eluent B).[13]
-
Flow Rate: A typical flow rate ranges from 200 to 800 µL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Quantification: The concentration of each 1-dSL species is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve generated with known concentrations of authentic standards.[12]
-
Conclusion and Future Directions
The distinct 1-deoxysphingolipid profiles in type 1 and type 2 diabetes underscore fundamental differences in their pathophysiology beyond hyperglycemia. The significant elevation of these neurotoxic lipids in T2D positions them as important biomarkers for disease progression and risk of complications, particularly diabetic neuropathy.[7][15] For researchers and pharmaceutical professionals, these findings open new avenues for developing targeted therapies. Strategies aimed at reducing 1-dSL formation, for instance by modulating the SPT enzyme or restoring the balance of its amino acid substrates through L-serine supplementation, could represent novel therapeutic approaches for managing T2D and its debilitating neuropathic complications.[1][16] Further research is warranted to explore the full spectrum of 1-dSL-related pathology and to validate the clinical efficacy of targeting this metabolic pathway.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Altered sphingoid base profiles in type 1 compared to type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drc.bmj.com [drc.bmj.com]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. Altered plasma serine and 1-deoxydihydroceramide profiles are associated with diabetic neuropathy in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deoxysphingolipids, novel biomarkers for type 2 diabetes, are cytotoxic for insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Deoxysphingolipids in Peripheral Neuropathy - Richard Klein [grantome.com]
- 12. researchgate.net [researchgate.net]
- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Lowering plasma 1-deoxysphingolipids improves neuropathy in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Functional Dichotomy: A Comparative Guide to 1-Deoxysphingosine and Its Acylated Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between atypical sphingolipids is paramount. This guide provides an objective comparison of 1-deoxysphingosine and its acylated forms, 1-deoxydihydroceramide (B12091950) and 1-deoxyceramide, supported by experimental data and detailed methodologies.
The central structural difference dictating the functional disparity between canonical sphingolipids and 1-deoxysphingolipids is the absence of a hydroxyl group at the C1 position in the latter.[1] This seemingly minor alteration has profound biological consequences, rendering 1-deoxysphingolipids resistant to canonical degradation pathways and preventing their conversion into complex sphingolipids.[1] This inherent resistance to metabolic breakdown leads to their cellular accumulation, a hallmark of their associated pathologies.
The Metabolic Pathway of 1-Deoxysphingolipids
The biosynthesis of 1-deoxysphingolipids begins with the condensation of palmitoyl-CoA and L-alanine, a reaction catalyzed by a promiscuous serine palmitoyltransferase (SPT).[2] This initial step forms 1-deoxysphinganine, the precursor to the more complex and often more toxic acylated forms.
Comparative Cytotoxicity
The accumulation of 1-deoxysphingolipids is intrinsically linked to cellular toxicity. While 1-deoxysphinganine itself is cytotoxic, its acylation to 1-deoxydihydroceramide and subsequent desaturation to 1-deoxyceramide significantly potentiates this effect. The length of the fatty acyl chain is a critical determinant of toxicity, with very-long-chain species exhibiting the most potent cytotoxic effects.
| Compound | Cell Line | Assay | Duration | Cytotoxicity Metric | Value | Reference |
| 1-Deoxysphinganine | MEFs | Not Specified | Not Specified | LD50 | 7 µM | [3] |
| 1-Deoxysphinganine | SH-SY5Y | Cell Viability | 5 days | Significant reduction | up to 6 µM | [4] |
| C16-Deoxydihydroceramide | Yeast | Growth Assay | Not Specified | Less Toxic | - | |
| C18-Deoxydihydroceramide | Yeast | Growth Assay | Not Specified | Less Toxic | - | |
| C26-Deoxydihydroceramide | Yeast | Growth Assay | Not Specified | Highly Toxic | - |
Induction of Endoplasmic Reticulum (ER) Stress
A primary mechanism underlying the cytotoxicity of 1-deoxysphingolipids is the induction of endoplasmic reticulum (ER) stress. The accumulation of these lipids, particularly the acylated forms, within the ER disrupts its function, leading to the activation of the unfolded protein response (UPR).
The conversion of 1-deoxysphinganine to very-long-chain 1-deoxyceramides is crucial for triggering a significant ER stress response.[4][5][6] This is evidenced by the increased expression of UPR markers like the spliced form of X-box binding protein 1 (XBP1s) in wild-type cells, a response that is diminished in cells with loss-of-function mutations in enzymes required for very-long-chain fatty acid synthesis.[4][5][6]
Mitochondrial Dysfunction
In addition to ER stress, 1-deoxysphingolipids, particularly their N-acylated metabolites, localize to mitochondria, leading to significant dysfunction.[3][7] This includes mitochondrial fragmentation and a loss of mitochondrial membrane potential, ultimately contributing to apoptotic cell death.[3] The inhibition of ceramide synthases can rescue this mitochondrial toxicity, underscoring the critical role of acylation in this process.[3][7]
Experimental Protocols
Protocol 1: Quantification of 1-Deoxysphingolipids by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of 1-deoxysphingolipids from cultured cells.
1. Materials and Reagents:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Internal standards (e.g., d7-1-deoxysphinganine)
-
Formic acid
-
Ammonium (B1175870) formate
2. Lipid Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Add a mixture of chloroform:methanol (1:2, v/v) containing the internal standard.
-
Vortex thoroughly and incubate on ice.
-
Add chloroform and water to induce phase separation.
-
Centrifuge and collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Utilize a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water, methanol, and acetonitrile (B52724) with additives like formic acid and ammonium formate.
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use multiple reaction monitoring (MRM) to detect specific precursor and product ion transitions for each 1-deoxysphingolipid species.
Protocol 2: Assessment of ER Stress by XBP1 Splicing Assay
This protocol outlines the detection of ER stress through the analysis of XBP1 mRNA splicing using RT-PCR.[8][9][10][11][12]
1. Materials and Reagents:
-
Treated and control cells
-
RNA extraction kit
-
Reverse transcriptase
-
PCR reagents (including primers specific for both spliced and unspliced XBP1)
-
Agarose (B213101) gel electrophoresis equipment
2. Procedure:
-
Treat cells with the 1-deoxysphingolipid of interest for the desired time.
-
Extract total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.
-
Separate the PCR products on a high-resolution agarose gel.
-
Visualize the bands corresponding to the unspliced (larger) and spliced (smaller) forms of XBP1.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
Protocol 3: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol describes the use of a Seahorse XF Analyzer to assess the impact of 1-deoxysphingolipids on mitochondrial function.[13][14][15][16][17]
1. Materials and Reagents:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
1-deoxysphingolipid of interest
2. Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Treat cells with the 1-deoxysphingolipid for the desired duration.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Replace the culture medium with pre-warmed Seahorse XF Assay Medium.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the mitochondrial stress test compounds into the designated ports of the sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay.
-
The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.
-
Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol 4: Caspase Activation Assay
This protocol provides a general method for measuring caspase-3/7 activity as an indicator of apoptosis.[18][19][20][21]
1. Materials and Reagents:
-
Treated and control cells in a 96-well plate
-
Caspase-3/7 substrate (e.g., a substrate that releases a fluorescent or colorimetric product upon cleavage)
-
Lysis buffer
-
Assay buffer
-
Plate reader (fluorometer or spectrophotometer)
2. Procedure:
-
Treat cells with the 1-deoxysphingolipid of interest.
-
Lyse the cells to release intracellular contents.
-
Add the caspase-3/7 substrate and assay buffer to each well.
-
Incubate at room temperature or 37°C to allow for the enzymatic reaction.
-
Measure the fluorescence or absorbance using a plate reader.
-
Normalize the results to the protein concentration of each sample.
-
Calculate the fold-change in caspase activity relative to the untreated control.
References
- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. XBP1 splicing assay [bio-protocol.org]
- 10. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reconstitution and characterization of the unconventional splicing of XBP1u mRNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Measurement of Oxidative Stress: Mitochondrial Function Using the Seahorse System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Redirecting [linkinghub.elsevier.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Synergistic Effects of 1-Deoxysphingosine and Other Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential of 1-deoxysphingosine (doxSO) and its related atypical sphingolipids when combined with other metabolic agents. While direct synergistic cytotoxicity studies with this compound are still emerging, this document synthesizes current experimental data to illuminate promising therapeutic strategies. We will explore how manipulating the metabolic context can enhance the endogenous effects of 1-deoxysphingolipids (deoxySLs), compare their actions with the well-studied sphingosine-1-phosphate (S1P), and present the mechanistic basis for hypothesized synergistic combinations.
The Principle of Synergy: Modulating Metabolic Context to Enhance 1-Deoxysphingolipid Activity
The biosynthesis and accumulation of cytotoxic 1-deoxysphingolipids are intrinsically linked to cellular amino acid metabolism, particularly the balance between serine and alanine (B10760859). Under conditions of serine and glycine (B1666218) starvation, the enzyme serine palmitoyltransferase (SPT) can utilize alanine as an alternative substrate, leading to the production of 1-deoxysphinganine (dSA), a precursor to other deoxySLs.[1] This metabolic shift suggests a novel synergistic approach: creating a metabolic environment that promotes the endogenous generation of cytotoxic deoxySLs within cancer cells.
In human colon carcinoma HCT-116 cells, serine and glycine (SG) withdrawal leads to a time-dependent increase in dSA levels.[1] This effect is inversely proportional to the concentration of serine in the medium, highlighting the competitive nature of substrate utilization by SPT.[1] This finding provides a strong rationale for combining therapies that induce serine starvation with strategies that could be enhanced by elevated deoxySLs.
Quantitative Data: Impact of Serine Deprivation on 1-Deoxysphinganine Levels
The following table summarizes the effect of serine concentration on the intracellular levels of 1-deoxysphinganine (dSA) in HCT-116 cancer cells after 24 hours of incubation.
| Exogenous Serine Concentration (µM) | Intracellular dSA Levels (pmol/mg protein) | Fold Change vs. Control (100 µM Serine) |
| 100 (Control) | ~5 | 1 |
| 50 | ~10 | 2 |
| 25 | ~20 | 4 |
| 10 | ~40 | 8 |
| 0 | ~75 | 15 |
Data adapted from Truman et al. (2022).[1]
This demonstrates that reducing exogenous serine can dramatically increase the intracellular production of a cytotoxic metabolite. This strategy could be synergistic with drugs whose efficacy is enhanced by membrane stress or alterations in sphingolipid metabolism.
Comparative Analysis: this compound vs. Sphingosine-1-Phosphate in Combination Therapy
While this compound and sphingosine-1-phosphate (S1P) are both sphingolipid metabolites, they often exhibit opposing biological activities. The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic ceramides (B1148491) (and by extension, cytotoxic deoxySLs) and pro-survival S1P can determine cell fate.[2] Understanding their comparative performance in combination therapies is crucial for developing targeted interventions.
Case Study: Sphingosine-1-Phosphate and Chemotherapy
In contrast to the cytotoxic nature of deoxySLs, S1P has been shown to have a significant synergistic effect in enhancing the cytotoxicity of conventional chemotherapy drugs in breast cancer cells.[3][4][5]
The table below presents the fold increase in cytotoxicity of various chemotherapeutic agents when co-administered with 10 µM S1P in MDA-MB-361 human brain-metastasized breast cancer cells.
| Chemotherapeutic Agent | Concentration Range | Fold Increase in Cytotoxicity with 10 µM S1P |
| Docetaxel (B913) | 0.1 - 10 µg/mL | >2-fold[3] |
| Doxorubicin | 0.1 - 10 µg/mL | >3-fold[3] |
| Cyclophosphamide | 1 - 100 µg/mL | ~10-fold[3] |
Data adapted from Sultan et al. (2013).[3][4][5]
Case Study: this compound and Chemotherapy-Induced Neuropathy
The interaction of this compound with chemotherapy is more complex. The neurotoxicity associated with the chemotherapeutic agent docetaxel has been linked to an accumulation of 1-deoxySLs in dorsal root ganglia.[6] This suggests that in this context, 1-deoxySLs contribute to the adverse effects of the drug. However, the same study demonstrated that the neurotoxic effects of this compound, such as neurite swelling, could be reversed by the co-administration of S1P.[6] This highlights a potential therapeutic strategy for mitigating chemotherapy-induced peripheral neuropathy by modulating the balance of sphingolipid metabolites.
Experimental Protocols
Cell Viability Assay (MTT Assay) for Synergistic Cytotoxicity
This protocol is adapted from standard methodologies and is suitable for assessing the synergistic effects of this compound and other metabolites on cancer cell viability.
-
Cell Plating: Seed cancer cells (e.g., HCT-116, MDA-MB-361) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and the test metabolite in a suitable solvent (e.g., ethanol, DMSO). Create a dilution series for each compound and for their combinations at fixed ratios.
-
Cell Treatment: Remove the culture medium and add 100 µL of fresh medium containing the individual compounds or their combinations to the respective wells. Include wells with vehicle control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. To determine synergy, use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Quantification of Intracellular 1-Deoxysphinganine by LC-MS/MS
This protocol outlines the general steps for measuring changes in endogenous deoxySLs in response to metabolic perturbations.
-
Cell Culture and Treatment: Culture cells under specific metabolic conditions (e.g., in serine-replete vs. serine-deficient media) for a defined period (e.g., 24 hours).
-
Cell Harvesting: Wash cells with ice-cold PBS, scrape them into a tube, and pellet by centrifugation.
-
Lipid Extraction: Perform a lipid extraction using a solvent system such as methanol/chloroform. An internal standard (e.g., deuterated dSA) should be added at the beginning of the extraction for accurate quantification.
-
Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the transition of the precursor ion to the product ion for dSA and the internal standard.
-
Data Analysis: Quantify the amount of dSA in each sample by comparing its peak area to that of the internal standard and normalizing to the total protein or lipid phosphate (B84403) content of the original cell pellet.
Signaling Pathways and Visualizations
Metabolic Pathway Leading to 1-Deoxysphingolipid Synthesis
The following diagram illustrates the enzymatic step where serine and alanine compete as substrates for serine palmitoyltransferase (SPT), leading to the synthesis of either canonical sphingolipids or cytotoxic 1-deoxysphingolipids.
Caption: Substrate competition at the SPT enzyme.
Experimental Workflow for Assessing Synergy
This diagram outlines the workflow for investigating the synergistic effects of a metabolic modulator on this compound-induced cytotoxicity.
Caption: Workflow for synergy determination.
Future Directions and Hypothesized Synergies
Based on the current understanding of 1-deoxysphingolipid metabolism and function, several synergistic combinations can be hypothesized for future investigation:
-
This compound + Serine Synthesis Inhibitors (e.g., PHGDH inhibitors): In cancer cells dependent on de novo serine synthesis, inhibiting this pathway could create an intracellular environment of serine depletion, forcing the SPT enzyme to utilize alanine and thereby synergistically increasing the production of cytotoxic deoxySLs.
-
This compound + Alanine Aminotransferase (ALT) Inhibitors: Modulating alanine availability could also impact deoxySL synthesis. The effects would likely be cell-type specific depending on the primary sources of intracellular alanine.
-
This compound + Inhibitors of DeoxySL Metabolism: The metabolism of deoxySLs is slower than that of canonical sphingolipids and involves cytochrome P450 enzymes.[7] Inhibiting these metabolic pathways could lead to an accumulation of the more cytotoxic upstream deoxySL species, potentially synergizing with exogenously supplied this compound.
References
- 1. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effect between Sphingosine-1-Phosphate and Chemotherapy Drugs against Human Brain-metastasized Breast Cancer MDA-MB-361 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effect between Sphingosine-1-Phosphate and Chemotherapy Drugs against Human Brain-metastasized Breast Cancer MDA-MB-361 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of 1-Deoxysphingolipids in docetaxel neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Deoxysphingolipids Across Tissues and Biofluids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-deoxysphingolipid (doxSL) levels in various human tissues and biofluids. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
1-Deoxysphingolipids are a class of atypical sphingolipids that lack the C1-hydroxyl group, a structural feature that prevents their degradation through canonical pathways and leads to their accumulation in various pathological conditions. Elevated levels of doxSLs have been implicated in a range of disorders, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes mellitus (T2DM), and certain chemotherapy-induced peripheral neuropathies. Understanding the distribution and concentration of these lipids in different biological compartments is crucial for elucidating their role in disease pathogenesis and for the development of novel therapeutic strategies.
Quantitative Distribution of 1-Deoxysphingolipids
The following tables summarize the reported concentrations of 1-deoxysphinganine (doxSA) and 1-deoxysphingosine (doxSO), the two major forms of doxSLs, in various human biofluids and tissues. It is important to note that obtaining baseline quantitative data for healthy tissues is challenging, as most studies focus on disease states. The presented data is a synthesis of findings from multiple research articles.
Table 1: Concentration of 1-Deoxysphingolipids in Human Biofluids
| Biofluid | Analyte | Condition | Concentration Range |
| Plasma/Serum | doxSA + doxSO | Healthy Individuals | 0.1 - 0.3 µM[1] |
| doxSA + doxSO | HSAN1 Patients | Up to 1.2 µM[1] | |
| doxSA | Metabolic Syndrome | Elevated vs. Healthy Controls[2] | |
| doxSO | Metabolic Syndrome | Elevated vs. Healthy Controls[2] | |
| doxSA | Type 2 Diabetes | Significantly elevated vs. Healthy Controls[2][3] | |
| doxSO | Type 2 Diabetes | Significantly elevated vs. Healthy Controls[2][3] | |
| Cerebrospinal Fluid (CSF) | deoxy dhCer | Neurologically Normal | Data suggests presence, but specific concentration ranges are not well established in healthy individuals.[4][5] |
| Urine | Deoxy ceramide | Healthy Individuals | Detected, but quantitative baseline data is limited.[4][6] |
Table 2: 1-Deoxysphingolipid Levels in Human Tissues
| Tissue | Condition | Finding |
| Skeletal Muscle | Obesity and Type 2 Diabetes | Significantly elevated levels of doxSL species compared to lean individuals.[7] |
| Liver | Steatosis | Elevated levels of doxSA and doxSO compared to individuals without fatty liver.[8] |
| Kidney | Chronic Kidney Disease | Significantly altered (elevated) levels of doxSLs.[9] |
| Nervous Tissue | Small Fiber Neuropathy | Higher levels of total 1-deoxySLs associated with lower intraepidermal nerve fiber density.[10] |
Experimental Protocols
Accurate quantification of 1-deoxysphingolipids is critical for research in this field. The most common method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a generalized protocol synthesized from various published methods.
Protocol: Quantification of 1-Deoxysphingolipids in Biological Samples by LC-MS/MS
1. Sample Preparation and Lipid Extraction
This protocol is a general guideline and may need optimization based on the specific sample type and instrumentation.
-
For Biofluids (Plasma, Serum, CSF):
-
Thaw frozen samples on ice.
-
To 100 µL of the sample, add a known amount of an appropriate internal standard (e.g., d7-sphinganine).
-
Perform a one-phase lipid extraction by adding 1 mL of a methanol (B129727):chloroform (B151607) (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes and incubate at 48°C for 1 hour to ensure complete extraction.
-
Centrifuge at 10,000 x g for 10 minutes to pellet proteins and other debris.
-
Transfer the supernatant containing the lipid extract to a new tube.
-
Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
-
For Tissues (Liver, Kidney, Muscle, Nerve):
-
Accurately weigh 10-50 mg of frozen tissue.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
To the homogenate, add a known amount of internal standard.
-
Perform a Bligh and Dyer or Folch lipid extraction:
-
Add a mixture of chloroform:methanol (1:2, v/v) to the homogenate to create a single-phase system.
-
After incubation, add chloroform and water to induce phase separation.
-
The lower organic phase, containing the lipids, is carefully collected.
-
-
Dry the collected organic phase under nitrogen or in a vacuum concentrator.
-
2. Sample Resuspension and Derivatization (Optional but Recommended)
-
Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase.
-
For improved chromatographic separation and detection of free sphingoid bases, derivatization with o-phthalaldehyde (B127526) (OPA) can be performed.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.
-
The flow rate and gradient profile should be optimized for the specific analytes and column dimensions.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source, typically in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
Define specific precursor-to-product ion transitions for each doxSL species and the internal standard.
-
Optimize MS parameters such as collision energy and declustering potential for each transition to maximize sensitivity.
-
4. Data Analysis and Quantification
-
Integrate the peak areas for each doxSL analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of doxSL standards.
-
Determine the concentration of doxSLs in the samples by interpolating their peak area ratios on the standard curve.
-
Normalize the results to the initial sample volume or tissue weight.
Signaling Pathways and Cytotoxicity of 1-Deoxysphingolipids
The accumulation of 1-deoxysphingolipids has been shown to induce cellular toxicity through various mechanisms, primarily involving endoplasmic reticulum (ER) stress and mitochondrial dysfunction.
Experimental Workflow for 1-Deoxysphingolipid Analysis
The following diagram illustrates a typical workflow for the analysis of 1-deoxysphingolipids from biological samples.
1-Deoxysphingolipid-Induced ER Stress Signaling Pathway
Elevated levels of doxSLs can disrupt protein folding and processing in the endoplasmic reticulum, leading to the unfolded protein response (UPR).
References
- 1. biorxiv.org [biorxiv.org]
- 2. Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 6. Urinary sphingolipids in adolescents and young adults with youth-onset diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dot | Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
- 10. Blood 1‐Deoxysphingolipid Levels Are Associated With Epidermal Denervation in Small Fiber Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Deoxysphingosine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of atypical sphingolipids like 1-deoxysphingosine are paramount for ensuring laboratory safety and environmental protection. While the toxicological properties of this compound are not fully characterized, a cautious approach treating it as a potentially hazardous substance is recommended. This guide provides a comprehensive operational and disposal plan.
Immediate Safety and Logistical Information
Before handling or disposing of this compound, it is crucial to have the following safety and logistical measures in place. Although a Safety Data Sheet (SDS) for one variant of this compound does not classify the substance as hazardous under the Globally Harmonized System (GHS), its role as an atypical sphingolipid implicated in disease warrants careful handling.[1][2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against potential exposure.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood. | Minimizes inhalation exposure.[3] |
Handling and Storage of Waste:
-
Ventilation: Always handle this compound and its associated waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[3]
-
Segregation: Do not mix this compound waste with other waste streams.[4][5] It should be treated as cytotoxic waste, which must be segregated from other types of laboratory waste.[6]
-
Containment: Use designated, leak-proof, and clearly labeled containers for all this compound waste.[4][7] For sharps contaminated with the compound, use a designated sharps container.[6][8]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[9]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to protect laboratory personnel and the environment. The primary principle is to manage it as hazardous chemical waste through licensed and approved channels.[4][5] Flushing down the drain is strictly prohibited.[1][3][4]
1. Waste Identification and Segregation:
-
At the point of generation, identify all materials that have come into contact with this compound. This includes:
-
Segregate the waste into designated containers based on its physical form (solid or liquid).
2. Waste Collection:
-
Solid Waste: Collect all solid materials, including contaminated consumables and powder spills, in a designated, compatible, and clearly labeled hazardous waste container.[9] When cleaning up powder, carefully sweep or wipe to avoid generating dust.[3]
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and appropriately labeled hazardous liquid waste container. If dealing with a spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it before placing it in the solid waste container.[3]
-
Sharps Waste: Dispose of any sharps (e.g., needles, contaminated glassware) that have come into contact with this compound in a designated, puncture-proof sharps container, often colored red or yellow with a purple lid for cytotoxic waste.[6][8]
3. Container Management:
-
Ensure all waste containers are kept securely sealed when not in use.
-
Do not overfill containers; they should be sealed when approximately three-quarters full to prevent spills.[4]
-
Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
4. Documentation and Disposal:
-
Follow your institution's procedures for hazardous waste labeling and documentation. This may include completing a hazardous waste tag with the chemical name, quantity, and date.[9][10]
-
Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
The final disposal method for cytotoxic waste is typically high-temperature incineration to ensure complete destruction.[6][7]
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Elucidating the chemical structure of native this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. cleanaway.com.au [cleanaway.com.au]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
